1,1-Dimethylurea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1-dimethylurea | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C3H8N2O/c1-5(2)3(4)6/h1-2H3,(H2,4,6) | |
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InChI Key |
YBBLOADPFWKNGS-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060515 | |
| Record name | 1,1-Dimethylurea | |
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Molecular Weight |
88.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Solid; [HSDB] White crystalline solid; [Alfa Aesar MSDS] | |
| Record name | Urea, N,N-dimethyl- | |
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Solubility |
SOL IN WATER; SLIGHTLY SOL IN ALCOHOL | |
| Record name | 1,1-DIMETHYLUREA | |
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Density |
1.255 | |
| Record name | 1,1-DIMETHYLUREA | |
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Vapor Pressure |
0.44 [mmHg] | |
| Record name | 1,1-Dimethylurea | |
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Color/Form |
MONOCLINIC PRISMS FROM ALCOHOL OR CHLOROFORM | |
CAS No. |
598-94-7, 1320-50-9 | |
| Record name | N,N-Dimethylurea | |
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| Record name | 1,1-Dimethylurea | |
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| Record name | Dimethylurea | |
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| Record name | 1,1-DIMETHYLUREA | |
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| Record name | 1,1-dimethylurea | |
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| Record name | Dimethylurea | |
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| Record name | N,N-DIMETHYLUREA | |
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Melting Point |
182 °C | |
| Record name | 1,1-DIMETHYLUREA | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4273 | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Fundamental Properties of 1,1-Dimethylurea
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dimethylurea (DMU), also known as N,N-Dimethylurea, is a disubstituted urea (B33335) derivative with a wide range of applications in chemical synthesis, agriculture, and the pharmaceutical industry.[1][2] In the realm of drug development and life sciences research, DMU serves as a versatile tool, finding use as a reagent in organic reactions, a polar solvent, and in biochemical studies investigating protein denaturation and enzyme activity.[1][3] Its low toxicity and stable nature make it a valuable compound for laboratory and industrial applications. This technical guide provides an in-depth overview of the core fundamental properties of this compound, including its physicochemical characteristics, synthesis and purification protocols, and its role in relevant biological assays.
Core Properties of this compound
This compound is a white to off-white crystalline solid at room temperature.[1][4] It is soluble in water and some organic solvents.[5][6]
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [7] |
| Synonyms | N,N-Dimethylurea, DMU | [1][8] |
| CAS Number | 598-94-7 | [8] |
| Molecular Formula | C₃H₈N₂O | [8] |
| Molecular Weight | 88.11 g/mol | [8] |
| Appearance | White to off-white crystalline powder | [1][4] |
| Melting Point | 178-183 °C | [4] |
| Boiling Point | 163.08 °C (rough estimate) | [4] |
| Density | 1.255 g/cm³ | [4] |
| Solubility in Water | Soluble (5% solution is clear and colorless) | [4][9] |
| pKa | 14.73 ± 0.50 (Predicted) | [4] |
| LogP | -4.6 at 20°C | [4] |
| SMILES | CN(C)C(=O)N | [3] |
| InChI | InChI=1S/C3H8N2O/c1-5(2)3(4)6/h1-2H3,(H2,4,6) | [3] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its effective application in research and development.
Synthesis of this compound
Two common methods for the synthesis of this compound are presented below.
Method 1: From Dimethylamine (B145610) and Sodium Cyanate (B1221674)
This method involves the reaction of an aqueous solution of dimethylamine with sodium cyanate.[10]
Materials:
-
Sodium cyanate (390g)
-
Purified water (150mL)
-
40% Dimethylamine aqueous solution (676g)
-
Benzaldehyde (B42025) (small amount)
-
Ascorbic acid (small amount)
-
Sodium hypochlorite (B82951) (small amount)
-
1% Sodium bicarbonate solution
Procedure:
-
To a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 390g of sodium cyanate and 150mL of purified water.
-
Begin stirring and heating the mixture.
-
Add 676g of 40% dimethylamine aqueous solution containing a small amount of benzaldehyde and ascorbic acid.
-
Maintain the reaction at a constant temperature and continue stirring for 2-3 hours.
-
After the reaction is complete, add a small amount of sodium hypochlorite and 1% sodium bicarbonate solution.
-
Stir the mixture for an additional 25 minutes.
-
Concentrate the solution under reduced pressure.
-
Cool the concentrated solution to induce crystallization.
-
Separate the crystals by centrifugation.
-
Recrystallize the product from water.
-
Dry the purified crystals under vacuum to obtain this compound.
Method 2: From Dimethylamine and Urea under Pressure
This procedure describes the reaction of dimethylamine and urea under anhydrous conditions and elevated pressure.
Materials:
-
Crystalline urea (45.3 lbs)
-
Dimethylamine (84.8 lbs)
-
Water (70 lbs for slurry)
Procedure:
-
Charge a 30-gallon stainless steel pressure reactor with 45.3 lbs of crystalline urea.
-
Seal the reactor and add 84.8 lbs of dimethylamine.
-
Commence stirring once the contents are fluid enough.
-
Heat the reactor to 127 °C while stirring.
-
Vent the ammonia (B1221849) produced during the reaction to maintain the pressure at 450 psig.
-
Continue the reaction for approximately 45 minutes, or until ammonia formation subsides.
-
Cool the reactor and vent and condense the excess dimethylamine.
-
Remove residual dimethylamine under vacuum.
-
Add 70 lbs of water to form an aqueous slurry of the crystalline product.
-
Discharge the slurry from the reactor. The product can be further purified by recrystallization from water.
Purification of this compound
Recrystallization is a standard method for purifying crude this compound.
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot solvent (water or 95% ethanol (B145695) are suitable).
-
If the solution is colored, add a small amount of activated carbon and heat for a short period.
-
Filter the hot solution to remove the activated carbon and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a desiccator or under vacuum.
Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure and purity of this compound.
-
1H NMR: The proton NMR spectrum of this compound is expected to show a singlet for the two equivalent methyl groups and a broad singlet for the -NH₂ protons. The chemical shifts will be dependent on the solvent used.
-
13C NMR: The carbon-13 NMR spectrum will show a resonance for the methyl carbons and a resonance for the carbonyl carbon.[9]
Experimental Conditions (General):
-
Instrument: A standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Solvent: Deuterated solvents such as DMSO-d₆ or D₂O can be used.
-
Sample Preparation: Dissolve a few milligrams of the sample in the chosen deuterated solvent.
-
Analysis: Acquire 1H and 13C spectra. Integration of the 1H NMR signals can be used to assess purity.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in this compound.
Key Vibrational Bands:
-
N-H stretch: Around 3400-3200 cm⁻¹ (for the -NH₂ group).
-
C-H stretch: Around 3000-2800 cm⁻¹ (for the methyl groups).
-
C=O stretch (Amide I band): Around 1650 cm⁻¹.
-
N-H bend (Amide II band): Around 1600 cm⁻¹.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
-
Place the mixture into a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Role in Drug Development and Biochemical Research
This compound is utilized in several assays relevant to drug development, primarily related to its effects on proteins.
Protein Denaturation Assay
This assay is often used as an in-vitro model for assessing anti-inflammatory activity, as denaturation of proteins is a hallmark of inflammation.
Experimental Protocol (General):
-
Reaction Mixture: Prepare a reaction mixture containing a buffered solution of a protein (e.g., bovine serum albumin or egg albumin), the test compound (this compound or a drug candidate), and a control.
-
Induction of Denaturation: Induce protein denaturation by heating the reaction mixture (e.g., at 72°C for 5 minutes).
-
Measurement: After cooling, measure the turbidity of the solutions using a spectrophotometer at a specific wavelength (e.g., 660 nm).
-
Analysis: A decrease in turbidity in the presence of the test compound compared to the control indicates inhibition of protein denaturation. The percentage inhibition can be calculated.
Enzyme Inhibition Studies
The interaction of small molecules with enzymes is a cornerstone of drug discovery. While specific enzyme targets for this compound are not extensively documented in the context of signaling pathways, its chemical structure makes it a candidate for studies on enzyme inhibition.
General Workflow for Enzyme Inhibition Assay:
-
Enzyme and Substrate: Select a target enzyme and a suitable substrate that produces a measurable signal (e.g., colorimetric or fluorescent).
-
Assay Setup: In a multi-well plate, set up reactions containing the enzyme, substrate, buffer, and varying concentrations of the inhibitor (e.g., this compound or a derivative). Include appropriate controls (no enzyme, no inhibitor).
-
Reaction Initiation and Monitoring: Initiate the reaction (e.g., by adding the substrate) and monitor the change in signal over time using a plate reader.
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the velocity against the substrate concentration (Michaelis-Menten plot) or in a linearized form (e.g., Lineweaver-Burk plot) to determine the type of inhibition (competitive, non-competitive, etc.) and the inhibition constant (Ki).
Visualizations
Logical Relationships and Workflows
The following diagrams, generated using the DOT language, illustrate key processes and concepts related to this compound.
Caption: A simplified workflow for the synthesis and analysis of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. DI METHYL UREA [sdfine.com]
- 3. eng.uc.edu [eng.uc.edu]
- 4. CN109956891B - Technical method for preparing 1, 1-dimethyl urea - Google Patents [patents.google.com]
- 5. mmrc.caltech.edu [mmrc.caltech.edu]
- 6. High-Purity 1 3 Dimethylurea (CAS 96-31-1) for Synthesis [hbgxchemical.com]
- 7. 3-(3,4-Dichlorophenyl)-1,1-dimethylurea (DCMU) inhibition of system II and light-induced regulatory changes in energy transfer efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. This compound(598-94-7) 13C NMR spectrum [chemicalbook.com]
- 10. US3937727A - Process for preparing n, n-dimethylurea - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 1,1-Dimethylurea from Dimethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 1,1-dimethylurea (B72202), a crucial intermediate in the pharmaceutical and agrochemical industries, starting from dimethylamine (B145610). This document details various synthetic routes, including both classical and modern methodologies, with a focus on reaction conditions, yields, and experimental protocols. Quantitative data is summarized for comparative analysis, and reaction pathways are illustrated for enhanced clarity.
Introduction
This compound (also known as N,N-Dimethylurea) is a disubstituted urea (B33335) derivative with the chemical formula (CH₃)₂NCONH₂. It serves as a versatile building block in organic synthesis, notably in the production of various pharmaceuticals, herbicides, and other fine chemicals.[1] The selection of an appropriate synthetic route is critical and depends on factors such as scale, desired purity, cost, and environmental considerations. This guide explores the key pathways originating from dimethylamine, a readily available and cost-effective starting material.
Synthesis Pathways from Dimethylamine
Several distinct methods have been developed for the synthesis of this compound from dimethylamine. The primary routes include:
-
Phosgene-based Synthesis: The traditional, high-yield method involving a hazardous reagent.
-
Isocyanate-based Synthesis: An indirect route where dimethylamine is first converted to an isocyanate precursor.
-
Urea Transamidation: A direct reaction between dimethylamine and urea, often favored in industrial settings.
-
Cyanate-based Synthesis: A common laboratory and industrial method utilizing alkali metal cyanates.
-
Nitrourea-based Synthesis: A well-documented laboratory-scale preparation.
The following sections provide detailed descriptions of these core pathways.
Phosgene-Mediated Synthesis
The reaction of dimethylamine with phosgene (B1210022) (COCl₂) represents a historically significant and efficient method for producing substituted ureas. The high reactivity of phosgene ensures a rapid and often high-yielding conversion. However, the extreme toxicity of phosgene necessitates stringent safety protocols and has driven the development of alternative, safer methods.[2][3]
The reaction proceeds by the nucleophilic attack of dimethylamine on phosgene, forming a carbamoyl (B1232498) chloride intermediate, which then reacts with a second equivalent of amine. In the synthesis of asymmetrical this compound, the second nucleophile is ammonia. To produce this compound, dimethylcarbamoyl chloride is reacted with ammonia.
Logical Flow of Phosgene-based Synthesis
Caption: Phosgene route to this compound.
Isocyanate-Free Synthesis Routes
Growing safety and environmental concerns have spurred the development of phosgene-free synthetic pathways. These methods utilize less hazardous reagents and often offer simpler reaction conditions.
Urea Transamidation
This pathway involves the direct reaction of dimethylamine with urea. The process is typically conducted under pressure and at elevated temperatures in a substantially anhydrous system to drive the reaction towards the desired product and minimize side reactions.[4] This method is attractive for industrial-scale production due to the low cost of urea and the high potential yields.[5] The reaction is believed to proceed through the in-situ formation of cyanic acid from urea, which then reacts with dimethylamine.[4]
Experimental Protocol: Transamidation of Urea with Dimethylamine [4]
-
Charging the Reactor: A pressure reactor is charged with urea.
-
Addition of Dimethylamine: Anhydrous dimethylamine is introduced into the reactor. A molar excess of dimethylamine (e.g., a 2.5:1 ratio of dimethylamine to urea) is used.
-
Reaction Conditions: The reactor is sealed and heated to a temperature between 110°C and 150°C (optimally 125-130°C). The reaction is run under autogenous pressure.
-
Reaction Work-up: After the reaction is complete, the reactor is cooled. Excess dimethylamine is vented and recovered.
-
Product Isolation: The product slurry is typically discharged and can be purified by recrystallization from a suitable solvent like water or ethanol (B145695) to yield crystalline this compound.
Reaction Scheme: Urea Transamidation
Caption: Synthesis of this compound via Urea Transamidation.
Cyanate-based Synthesis
The reaction of a dimethylamine salt (e.g., dimethylamine sulfate) or an aqueous solution of dimethylamine with an alkali metal cyanate (B1221674), such as sodium or potassium cyanate, is a widely used method for preparing this compound.[6][7] This method is generally straightforward and avoids the use of highly toxic reagents.
Experimental Protocol: Reaction of Dimethylamine with Sodium Cyanate [7]
-
Preparation of Reaction Mixture: Sodium cyanate and purified water are added to a reaction vessel equipped with a stirrer, thermometer, and reflux condenser.
-
Addition of Dimethylamine: A 40% aqueous solution of dimethylamine is added to the vessel. The solution may contain stabilizers or reaction control agents like benzaldehyde (B42025) and ascorbic acid to minimize impurity formation.
-
Reaction: The mixture is stirred at a constant temperature for 2-3 hours.
-
Work-up and Purification: After the reaction, a small amount of an oxidizing agent (e.g., sodium hypochlorite) and a basic solution (e.g., sodium bicarbonate) may be added. The solution is then concentrated under reduced pressure, cooled to induce crystallization, and the solid is collected by centrifugation.
-
Final Product: The crude product is purified by recrystallization from water and dried under vacuum to yield high-purity this compound.
Nitrourea-based Synthesis
This is a classic and reliable laboratory-scale synthesis that typically provides good yields of high-purity product. The reaction involves treating an aqueous solution of dimethylamine with nitrourea.[6] The reaction is vigorous and exothermic, requiring careful temperature control.
Experimental Protocol: Reaction of Dimethylamine with Nitrourea [6]
-
Reactant Preparation: An aqueous solution of 25% dimethylamine is diluted with water in a large beaker to accommodate potential frothing.
-
Initiation of Reaction: Nitrourea is added to the dimethylamine solution. The temperature will rise spontaneously.
-
Temperature Control: The solution is warmed to 56-60°C to initiate a vigorous reaction with the evolution of nitrous oxide. External cooling is applied as needed to maintain the temperature below 70°C initially, and then below 85°C.
-
Completion of Reaction: Once the initial effervescence subsides, the mixture is heated to 90-100°C until gas evolution ceases completely (typically 15-20 minutes).
-
Purification: The resulting liquid is treated with activated carbon and filtered while hot. Most of the water is removed by heating on a steam bath.
-
Crystallization: The residual liquid is transferred to a beaker, and 95% ethanol is added. Upon cooling, large crystals of this compound separate.
-
Isolation: The crystalline mass is collected by suction filtration, washed with ice water, and air-dried. Further product can be obtained by concentrating the mother liquor.
Comparative Data of Synthesis Pathways
The following table summarizes the key quantitative data for the different synthesis pathways, allowing for easy comparison.
| Synthesis Pathway | Key Reagents | Typical Conditions | Yield | Melting Point (°C) | Reference(s) |
| Urea Transamidation | Dimethylamine, Urea | 125-130°C, Autogenous Pressure, Anhydrous | Essentially Quantitative | 180-185 | [4] |
| Nitrourea Method | Dimethylamine, Nitrourea | 56-100°C, Aqueous | 57-68% (Total) | 182-184 | [6] |
| Sodium Cyanate Method | Dimethylamine, Sodium Cyanate | Constant Temp, 2-3h, Aqueous | ~85% (Calculated from example) | 179-181 | [7] |
Note: Yields can vary significantly based on reaction scale, purity of reagents, and specific experimental conditions.
Conclusion
The synthesis of this compound from dimethylamine can be achieved through several viable pathways. For large-scale, industrial production, the urea transamidation route offers an economically attractive and high-yielding option, avoiding highly toxic reagents.[4] For laboratory-scale synthesis where high purity is paramount, the nitrourea and sodium cyanate methods provide reliable and well-documented procedures.[6][7] The choice of synthesis pathway will ultimately be guided by the specific requirements of the researcher or organization, balancing factors of cost, safety, scale, and desired product purity. The ongoing development of catalytic and more environmentally benign methodologies continues to be an area of active research, aiming to further improve the synthesis of this important chemical intermediate.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US3937727A - Process for preparing n, n-dimethylurea - Google Patents [patents.google.com]
- 5. Isocyanate-free polyureas from urea monomer: Synthesis and depolymerization - American Chemical Society [acs.digitellinc.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN109956891B - Technical method for preparing 1, 1-dimethyl urea - Google Patents [patents.google.com]
An In-depth Technical Guide to 1,1-Dimethylurea (CAS 598-94-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,1-Dimethylurea (B72202) (DMU), a versatile compound with significant applications in organic synthesis, pharmaceuticals, agriculture, and polymer science. This document details its chemical and physical properties, synthesis protocols, and its role in various chemical and biological processes.
Chemical and Physical Properties
This compound, also known as N,N-Dimethylurea, is a white to off-white crystalline powder.[1][2] It is soluble in water and polar organic solvents.[3] Its key physicochemical properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 598-94-7 | [3] |
| Molecular Formula | C₃H₈N₂O | [3] |
| Molecular Weight | 88.11 g/mol | [4] |
| Appearance | White to off-white crystalline powder/solid | [1][3] |
| Melting Point | 176 - 185 °C | [5] |
| Boiling Point | 163.08 °C (estimate) | [2] |
| Density | 1.255 g/cm³ | [6] |
| Vapor Pressure | 0.008 Pa at 25°C | [2] |
| Solubility | Soluble in water; slightly soluble in alcohol.[6] | [3][6] |
Table 2: Thermodynamic Properties
| Property | Value | Unit | Source(s) |
| Standard Enthalpy of Combustion (ΔcH°solid) | -2004.80 ± 0.53 | kJ/mol | [7] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 22.69 | kJ/mol | [7] |
| Enthalpy of Formation at Standard Conditions (gas, ΔfH°gas) | -220.00 ± 1.10 | kJ/mol | [7] |
| Enthalpy of Formation at Standard Conditions (solid, ΔfH°solid) | -319.06 ± 0.68 | kJ/mol | [7] |
| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 13.34 | kJ/mol | [7] |
| Enthalpy of Sublimation at Standard Conditions (ΔsubH°) | 93.50 ± 0.30 | kJ/mol | [7] |
Table 3: Toxicological Data
| Test | Result | Species | Source(s) |
| LD50 Oral | > 2000 mg/kg | Rat | [8] |
Experimental Protocols: Synthesis of this compound
Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common laboratory-scale preparations.
Synthesis from Dimethylamine (B145610) and Nitrourea (B1361781)
This method involves the reaction of an aqueous solution of dimethylamine with nitrourea, leading to the formation of this compound and the evolution of nitrous oxide.[1]
Materials:
-
Aqueous 25% dimethylamine solution
-
Nitrourea
-
Activated carbon
-
Water
-
Ice
Equipment:
-
1.5 L beaker
-
Heating mantle or water bath
-
External cooling bath (e.g., water bath)
-
Suction filtration apparatus (Buchner funnel, filter flask)
-
Evaporating dish
-
Steam bath
-
Glass rod
Procedure:
-
In a 1.5 L beaker, dilute 191 mL (180 g, 1.0 mole) of 25% aqueous dimethylamine solution with 64 mL of water.
-
Add 116 g (1.1 moles) of nitrourea to the diluted dimethylamine solution. The temperature of the mixture will spontaneously rise to 35–42 °C.[1]
-
Warm the solution to 56–60 °C to initiate a vigorous reaction with the evolution of nitrous oxide.
-
Maintain the reaction temperature below 70 °C for the first 5–7 minutes and below 85 °C for the following 5–7 minutes, using external cooling as needed.[1]
-
After the initial vigorous reaction subsides (10–15 minutes), heat the mixture at 90–100 °C for an additional 15–20 minutes until gas evolution ceases completely.[1]
-
Add approximately 1 g of activated carbon to the hot solution and filter it by suction while hot.
-
Transfer the clear filtrate to an evaporating dish and concentrate it on a steam bath to remove most of the water, resulting in a viscous liquid (about 120 mL).
-
Transfer the residual liquid to a beaker, rinsing the evaporating dish with 10 mL of water and adding it to the beaker.
-
Add 50 mL of 95% ethanol to the beaker and warm to dissolve the contents.
-
Cool the solution to 0 °C to induce crystallization.
-
Break up the crystalline mass with a glass rod and collect the crystals by suction filtration.
-
Wash the crystals on the filter with two portions of ice water.[1]
-
Air-dry the product. The yield of this compound is typically 35–40 g (40–45%). Further evaporation of the filtrate can yield an additional 15-20 g.[1]
Synthesis from Sodium Cyanate (B1221674) and Dimethylamine
This industrial method involves the reaction of sodium cyanate with an aqueous solution of dimethylamine.[3]
Materials:
-
Sodium cyanate (NaCNO)
-
40% aqueous dimethylamine solution
-
Purified water
-
(Optional: Benzaldehyde (B42025) and Ascorbic acid as reaction control agents)
-
(Optional: Sodium hypochlorite (B82951) and 1% sodium bicarbonate solution for purification)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator (for reduced pressure concentration)
-
Centrifuge or filtration setup
-
Vacuum oven
Procedure:
-
Add 390 g (6 mol) of sodium cyanate and 150 mL of purified water to a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser.[3]
-
Begin stirring and heating the mixture.
-
Add 676 g (6 mol) of 40% dimethylamine aqueous solution. For improved purity, this solution can contain small amounts of benzaldehyde and ascorbic acid.[3]
-
Maintain the reaction at a constant temperature and stir for 2-3 hours.[3]
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Cool the concentrated solution to induce crystallization.
-
Separate the crystals by centrifugation or filtration.
-
Recrystallize the product from water and dry it under vacuum to obtain this compound as a white crystalline powder.[3]
Applications and Experimental Workflows
This compound is a crucial intermediate in the synthesis of various compounds, including pharmaceuticals, herbicides, and polymers.[5][9]
Synthesis of Arylurea Herbicides (e.g., Isoproturon)
This compound is a key precursor in the synthesis of several phenylurea herbicides. A general two-step method involves the carbonylation of an arylamine followed by reaction with dimethylamine. The following is a generalized procedure for the synthesis of 3-(4-Isopropylphenyl)-1,1-dimethylurea (Isoproturon).[5]
Step 1: Synthesis of Aryl Carbonylsulfenyl Chloride
-
React the corresponding arylamine (e.g., p-cumidine) with chlorocarbonylsulfenyl chloride in a nonpolar solvent like ethylene (B1197577) dichloride under a nitrogen atmosphere.[5]
-
The reaction is typically carried out at elevated temperatures (e.g., ~85 °C) for a couple of hours.[5]
Step 2: Reaction with Dimethylamine
-
The resulting aryl carbonylsulfenyl chloride is then reacted with an aqueous solution of dimethylamine.[5]
-
This is a two-phase reaction, often catalyzed by a phase-transfer catalyst such as triethylbenzylammonium chloride (TEBA), at around 65 °C for several hours.[5]
-
After the reaction, the organic layer is separated, dried, and concentrated.
-
The crude product is then purified by crystallization from a suitable solvent like ethanol.[5]
Role in Biochemical Studies: Protein Denaturation
Urea (B33335) and its derivatives, including this compound, are widely used as chemical denaturants to study protein folding and stability.[10][11] The mechanism of denaturation involves both direct and indirect interactions with the protein.
Experimental Approach: A common method to study protein denaturation is to monitor a change in a physical property of the protein (e.g., fluorescence, circular dichroism) as a function of the denaturant concentration.
-
Prepare a series of solutions with varying concentrations of this compound in a suitable buffer.
-
Add a constant amount of the protein to each solution.
-
Allow the samples to equilibrate.
-
Measure the desired spectroscopic signal for each sample.
-
Plot the signal versus the denaturant concentration to generate a denaturation curve, from which thermodynamic parameters of folding can be derived.
Visualizations
Synthesis Workflow: this compound from Dimethylamine and Nitrourea
Caption: Workflow for the synthesis of this compound.
Conceptual Signaling Pathway: Inhibition of Photosystem II
While a specific signaling pathway in drug development involving this compound is not well-documented, its derivative, 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU), is a well-known inhibitor of photosystem II (PSII) in chloroplasts. This inhibition triggers a cascade of events within the plant cell, representing a clear signaling pathway.
Caption: Inhibition of Photosystem II by a this compound derivative.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. academic.oup.com [academic.oup.com]
- 3. CN109956891B - Technical method for preparing 1, 1-dimethyl urea - Google Patents [patents.google.com]
- 4. DIMETHYL UREA - Ataman Kimya [atamanchemicals.com]
- 5. Improved method for the preparation of 1,1-dimethyl-3-arylureas using chlorocarbonylsulfenyl chloride - Lookchem [lookchem.com]
- 6. Combinatorial Signal Integration by APETALA2/Ethylene Response Factor (ERF)-Transcription Factors and the Involvement of AP2-2 in Starvation Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. US4046812A - Process for preparing 1,1-dimethyl hydrazine - Google Patents [patents.google.com]
- 9. chemimpex.com [chemimpex.com]
- 10. The molecular basis for the chemical denaturation of proteins by urea - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydration and self-aggregation of a neutral cosolute from dielectric relaxation spectroscopy and MD simulations: the case of 1,3-dimethylurea - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP07407C [pubs.rsc.org]
An In-depth Technical Guide to the Solubility of 1,1-Dimethylurea in Organic Solvents
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility of 1,1-Dimethylurea (also known as N,N-Dimethylurea) in organic solvents. Due to a notable scarcity of precise quantitative solubility data in publicly accessible literature, this document focuses on delivering detailed qualitative solubility information, established experimental protocols for solubility determination, and the necessary tools for researchers to conduct their own quantitative assessments. This guide aims to be an essential resource for professionals working with this compound in various scientific and industrial applications, including organic synthesis and pharmaceutical development.
Introduction
This compound (CAS No. 598-94-7) is a derivative of urea (B33335) with the chemical formula (CH₃)₂NCONH₂. It serves as a versatile reagent and intermediate in organic synthesis.[1] Understanding its solubility in various organic solvents is critical for its effective use in reaction chemistry, purification processes, and formulation development. An accurate assessment of solubility allows for the optimization of reaction conditions, enhances yield and purity of products, and is a fundamental parameter in the pre-formulation and formulation stages of drug development.
This guide consolidates the available qualitative solubility information for this compound, provides detailed experimental methodologies for its quantitative determination, and includes a visual representation of a general experimental workflow for solubility measurement.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different solvent systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₈N₂O | [2][3] |
| Molecular Weight | 88.11 g/mol | [2][4] |
| Appearance | White to off-white crystalline powder/solid | [2][3] |
| Melting Point | 178-183 °C | [2][4] |
| Boiling Point | 130.4 °C at 760 mmHg (est.) | [3] |
| CAS Number | 598-94-7 | [2][3] |
Solubility of this compound in Organic Solvents
Qualitative Solubility Data
-
Alcohols: this compound is generally described as being soluble or slightly soluble in alcohols.[3][4]
-
General Organic Solvents: It is stated to be soluble in organic solvents at room temperature.[3]
It is crucial to distinguish this compound from its isomer, 1,3-Dimethylurea (N,N'-Dimethylurea), as the latter often appears in search results and has different physical properties and solubility characteristics. For instance, 1,3-Dimethylurea is reported to be soluble in ethanol, acetone, benzene, and ethyl acetate, but insoluble in ether and gasoline.[5][6]
Quantitative Solubility Data
A comprehensive search of scientific databases and chemical literature did not yield specific quantitative solubility values (e.g., in g/100 mL or mol/L) for this compound in a variety of common organic solvents. The lack of such data necessitates that researchers determine solubility experimentally for their specific applications and solvent systems. The following sections provide detailed protocols for this purpose.
Experimental Protocols for Solubility Determination
To address the gap in quantitative data, this section provides detailed methodologies for two common and reliable experimental techniques for determining the solubility of a solid compound like this compound in an organic solvent: the Shake-Flask Method and the Gravimetric Method.
Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is a widely accepted technique for determining the thermodynamic (equilibrium) solubility of a compound.[7][8]
Principle: An excess amount of the solid solute is agitated in a specific solvent for a prolonged period until equilibrium is reached. The concentration of the solute in the resulting saturated solution is then determined analytically.
Apparatus and Materials:
-
This compound (high purity)
-
Organic solvent of interest (analytical grade)
-
Volumetric flasks, pipettes, and syringes
-
Analytical balance
-
Constant temperature shaker or water bath
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)
Procedure:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed flask or vial. The presence of undissolved solid is essential to ensure a saturated solution.
-
Place the sealed container in a constant temperature shaker or water bath. The temperature should be controlled to the desired value (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours.[9] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is reached when the concentration no longer changes.
-
After reaching equilibrium, allow the undissolved solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Separate the saturated solution from the excess solid by either centrifugation or filtration through a membrane filter compatible with the solvent. This step is critical to prevent undissolved particles from interfering with the analysis.
-
Accurately dilute the clear saturated solution with the same solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the solubility of this compound in the organic solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).
Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining solubility, particularly when the solute is non-volatile.[10][11]
Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.
Apparatus and Materials:
-
This compound
-
Organic solvent of interest
-
Conical flasks or vials
-
Analytical balance
-
Evaporating dish or watch glass (pre-weighed)
-
Pipettes
-
Oven or vacuum oven
Procedure:
-
Prepare a saturated solution of this compound in the chosen organic solvent at a constant temperature as described in the Shake-Flask Method (steps 1-4).
-
Separate the saturated solution from the excess solid by filtration or centrifugation.
-
Accurately pipette a known volume of the clear saturated solution into a pre-weighed, clean, and dry evaporating dish.
-
Carefully evaporate the solvent in a well-ventilated fume hood. Gentle heating may be applied if the solvent has a high boiling point, but care must be taken to avoid decomposition of the this compound.
-
Once the solvent has evaporated, place the evaporating dish containing the solid residue in an oven at a temperature below the melting point of this compound (e.g., 80-100 °C) until a constant weight is achieved.
-
Allow the dish to cool to room temperature in a desiccator before weighing.
-
The mass of the dissolved this compound is the final weight of the dish and residue minus the initial weight of the empty dish.
-
Calculate the solubility by dividing the mass of the residue by the volume of the saturated solution used.
Visualization of Experimental Workflow
The following diagram, generated using Graphviz (DOT language), illustrates a generalized experimental workflow for the determination of solubility.
Caption: General workflow for determining the solubility of this compound.
Conclusion
While quantitative data on the solubility of this compound in a wide array of organic solvents is sparse in the current literature, this technical guide provides researchers with the necessary qualitative background and robust experimental protocols to determine these values independently. The provided shake-flask and gravimetric methods are standard, reliable procedures that will enable the generation of accurate and reproducible solubility data. Such data is invaluable for the effective application of this compound in research, development, and industrial processes. It is recommended that solubility studies are conducted for each specific solvent and temperature relevant to the intended application.
References
- 1. N,N'- DIMETHYL UREA - Ataman Kimya [atamanchemicals.com]
- 2. Handbook of Aqueous Solubility Data by Samuel H. Yalkowsky, Yan He, Parijat Jain | eBook | Barnes & Noble® [barnesandnoble.com]
- 3. Handbook of Aqueous Solubility Data [campusstore.miamioh.edu]
- 4. N,N-Dimethylurea | C3H8N2O | CID 11737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. N,N'-DIMETHYLUREA - Ataman Kimya [atamanchemicals.com]
- 7. Urea - Wikipedia [en.wikipedia.org]
- 8. CAS 96-31-1: N,N′-Dimethylurea | CymitQuimica [cymitquimica.com]
- 9. This compound 99 598-94-7 [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. quora.com [quora.com]
Physicochemical Data: Melting and Boiling Points
An In-depth Technical Guide to the Physicochemical Properties of 1,1-Dimethylurea
This technical guide provides a comprehensive overview of the melting and boiling points of this compound (DMU), a urea (B33335) derivative utilized as a polar solvent and a reagent in organic synthesis.[1] The document is intended for researchers, scientists, and professionals in drug development who require precise data and standardized protocols for compound identification and purity assessment.
The accurate determination of melting and boiling points is fundamental for verifying the identity and purity of a chemical substance. Impurities typically cause a depression in the melting point and a broadening of the melting range.[2] The physical properties of this compound are summarized below.
| Physical Property | Value | Source |
| Melting Point | 182 °C | PubChem[3] |
| Melting Point | 178-183 °C | ChemicalBook[4], Sigma-Aldrich[5] |
| Melting Point | 176-185 °C | Cenmed[6] |
| Boiling Point | 163.08 °C | ChemicalBook (Rough Estimate)[4] |
Note: The reported boiling point is a rough estimate; this compound may decompose at or near its boiling point under atmospheric pressure.
Experimental Protocols
The following sections detail standard laboratory procedures for the determination of melting and boiling points.
Melting Point Determination: Capillary Method
This is the most common technique for determining the melting point of a solid organic compound.[7] It involves heating a small sample in a capillary tube at a controlled rate.[2]
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp, Thiele tube, or digital instrument)[2]
-
Glass capillary tubes (sealed at one end)[8]
-
Thermometer (calibrated)
-
Mortar and pestle
-
Spatula
-
This compound sample (must be completely dry)[8]
Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry, as moisture can act as an impurity and depress the melting point.[8]
-
If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle.
-
Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.[8]
-
Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Alternatively, drop the tube down a long, narrow glass tube to pack the sample tightly.[8]
-
The final packed sample height should be 2-3 mm. A sample height greater than this can lead to an artificially broad melting range.[8]
-
-
Measurement:
-
Insert the prepared capillary tube into the heating block of the melting point apparatus.[8]
-
For an unknown compound, a preliminary rapid heating can be performed to determine an approximate melting range.[2]
-
For an accurate measurement, begin heating at a temperature approximately 15-20 °C below the expected melting point.
-
Adjust the heating rate to a slow and steady 1-2 °C per minute as you approach the melting point. A rapid heating rate can lead to inaccurate readings.[2]
-
Observe the sample through the magnifying eyepiece.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Continue heating at the same slow rate and record the temperature at which the entire sample becomes a clear liquid (T2).
-
The melting point is reported as the range from T1 to T2. A pure sample will typically have a sharp melting range of 0.5-1.0 °C.[2]
-
Boiling Point Determination: Thiele Tube Method
This micro method is suitable for determining the boiling point of small quantities of a liquid.[9] It relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[10]
Apparatus and Materials:
-
Thiele tube[9]
-
Heating oil (e.g., mineral oil)
-
Small test tube (e.g., Durham tube, 6x50 mm)[9]
-
Capillary tube (sealed at one end)
-
Thermometer
-
Rubber band or thread[11]
-
Bunsen burner or hot plate
-
Stand and clamp
Methodology:
-
Sample Preparation:
-
Fill the small test tube to about half-full with the liquid sample (0.5-1 mL).[9]
-
Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.[9][11]
-
Attach the test tube to the thermometer using a small rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.[9]
-
-
Measurement:
-
Clamp the Thiele tube to a stand and insert the thermometer assembly, ensuring the sample is immersed in the heating oil in the main arm of the tube. The oil level should be higher than the side arm to allow for proper convection.[9]
-
Gently heat the side arm of the Thiele tube with a Bunsen burner. The design of the tube facilitates the circulation of oil, ensuring uniform heating.[11]
-
As the temperature rises, air trapped in the inverted capillary tube will expand and slowly bubble out.
-
Continue heating until a continuous and rapid stream of bubbles emerges from the tip of the capillary tube. This indicates that the liquid's vapor pressure has exceeded the atmospheric pressure.[9]
-
Remove the heat source and allow the apparatus to cool slowly.
-
Observe the capillary tube closely. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[9][11] Record this temperature.
-
Workflow Visualization
The following diagram illustrates a generalized workflow for the physical characterization and identification of a solid chemical compound like this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. N,N-Dimethylurea | C3H8N2O | CID 11737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 598-94-7 [m.chemicalbook.com]
- 5. 1,1-二甲基脲 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. cenmed.com [cenmed.com]
- 7. westlab.com [westlab.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
An In-depth Technical Guide to the Spectroscopic Data of 1,1-Dimethylurea
This guide provides a comprehensive overview of the spectroscopic data for 1,1-Dimethylurea (CAS No. 598-94-7), a compound used in various chemical syntheses.[1][2] The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are essential for the identification, characterization, and quality control of this substance in research and development settings.
Spectroscopic Data Summary
The following sections and tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide distinct signals corresponding to the different chemical environments of the nuclei.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.76 | Singlet | 6H | N(CH₃)₂ |
| ~5.45 | Singlet (broad) | 2H | NH₂ |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~36.2 | N(CH₃)₂ |
| ~160.5 | C=O |
Note: Data is based on proton-decoupled spectra. Chemical shifts can vary slightly depending on the solvent.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound shows characteristic absorption bands for its amine and amide groups.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 - 3200 | Strong, Broad | N-H stretching (NH₂) |
| ~2950 - 2850 | Medium | C-H stretching (CH₃) |
| ~1650 | Strong | C=O stretching (Amide I) |
| ~1590 | Strong | N-H bending (Amide II) |
Note: Spectra are typically acquired from a solid sample prepared as a KBr pellet.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The molecular formula of this compound is C₃H₈N₂O, with a molecular weight of approximately 88.11 g/mol .[2][4][5]
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 88 | Molecular Ion [M]⁺ |
| 44 | Fragment Ion [(CH₃)₂N]⁺ |
Note: Fragmentation patterns can vary based on the ionization technique used (e.g., Electron Impact - EI).
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy (¹H and ¹³C)
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation:
-
Weigh an appropriate amount of the this compound sample. For ¹H NMR, 5-25 mg is typical, while ¹³C NMR may require 50-100 mg for a good signal-to-noise ratio in a reasonable time.[6]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) inside a clean vial.[6][7]
-
Ensure the sample is fully dissolved. If solid particles are present, filter the solution through a pipette with a small cotton or glass wool plug to prevent poor spectral resolution.[8][9]
-
Transfer the clear solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.[10]
-
"Shim" the magnetic field to optimize its homogeneity, which maximizes spectral resolution. This process is often automated.[9][10]
-
Tune and match the probe for the desired nucleus (¹H or ¹³C) to ensure efficient signal transmission.[11][12]
-
-
Data Acquisition:
-
For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8 to 16) are collected to achieve a good signal-to-noise ratio.
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).[10] A larger number of scans is required due to the low natural abundance of ¹³C. A relaxation delay (e.g., 1-2 seconds) is used to allow for the nuclei to return to equilibrium between pulses.[10]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the spectrum.[10]
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform a baseline correction to create a flat baseline.
-
Reference the spectrum using the residual solvent peak or an internal standard like Tetramethylsilane (TMS) at 0 ppm.[10]
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.
-
IR Spectroscopy (KBr Pellet Method)
Objective: To obtain an infrared spectrum of solid this compound.
Methodology:
-
Sample Preparation:
-
Thoroughly clean and dry an agate mortar and pestle.[13]
-
Place 1-2 mg of the this compound sample and 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) powder into the mortar.[14] The KBr must be free of moisture, as water shows a broad absorption band in the IR spectrum.[15]
-
Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. The goal is to reduce the particle size of the sample to minimize light scattering.[14]
-
-
Pellet Formation:
-
Data Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment or a pure KBr pellet to correct for atmospheric CO₂ and H₂O, as well as any impurities in the KBr.[13]
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks corresponding to the functional groups in the molecule.
-
Mass Spectrometry (Electron Impact)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction:
-
Ionization:
-
The gaseous sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV) in the ion source. This is known as Electron Impact (EI) ionization.[17]
-
The electron impact knocks an electron off the molecule, creating a positively charged molecular ion (radical cation, [M]⁺).[18] Excess energy from this process often causes the molecular ion to break apart into smaller, charged fragments.
-
-
Mass Analysis:
-
The positively charged ions (both the molecular ion and fragment ions) are accelerated by an electric field into the mass analyzer.
-
The mass analyzer (e.g., a magnetic sector or a quadrupole) separates the ions based on their mass-to-charge (m/z) ratio.[17]
-
-
Detection:
-
The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.[18]
-
The instrument's software processes these signals to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the characterization of a chemical compound like this compound using multiple spectroscopic techniques.
Caption: Logical workflow for the spectroscopic characterization of this compound.
References
- 1. This compound CAS#: 598-94-7 [m.chemicalbook.com]
- 2. This compound | 598-94-7 [m.chemicalbook.com]
- 3. This compound(598-94-7) 13C NMR spectrum [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. publish.uwo.ca [publish.uwo.ca]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
- 9. books.rsc.org [books.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. chem.uiowa.edu [chem.uiowa.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. shimadzu.com [shimadzu.com]
- 14. What Is The Pellet Technique In Ir? Master Solid Sample Preparation For Clear Spectroscopy - Kintek Solution [kindle-tech.com]
- 15. azom.com [azom.com]
- 16. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 17. Mass Spectrometry [www2.chemistry.msu.edu]
- 18. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
Unveiling the Solid State: A Technical Guide to the Crystal Structure of 1,1-Dimethylurea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of 1,1-Dimethylurea (DMU), a compound of interest in various chemical and pharmaceutical contexts. Below, we detail the crystallographic parameters, molecular geometry, and the experimental protocols utilized for its characterization, offering a foundational resource for its application in further research and development.
Crystallographic and Structural Data
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key crystallographic data are summarized in the tables below, providing a quantitative overview of the solid-state conformation and packing.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Empirical Formula | C₃H₈N₂O |
| Formula Weight | 88.11 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.025(2) |
| b (Å) | 8.010(3) |
| c (Å) | 11.850(4) |
| Volume (ų) | 476.9(3) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.227 |
| Absorption Coefficient (mm⁻¹) | 0.09 |
| F(000) | 192 |
| Crystal Size (mm³) | 0.40 x 0.20 x 0.15 |
| θ range for data collection (°) | 3.5 to 25.0 |
| Reflections collected | 465 |
| Independent reflections | 443 [R(int) = 0.015] |
| Final R indices [I>2σ(I)] | R1 = 0.043, wR2 = 0.119 |
| R indices (all data) | R1 = 0.046, wR2 = 0.123 |
| Goodness-of-fit on F² | 1.09 |
Table 2: Selected Bond Lengths and Angles for this compound
| Bond | Length (Å) | Angle | Degree (º) |
| O(1)-C(1) | 1.254(3) | O(1)-C(1)-N(1) | 122.2(2) |
| N(1)-C(1) | 1.332(3) | O(1)-C(1)-N(2) | 121.3(2) |
| N(1)-H(1A) | 0.86(3) | N(1)-C(1)-N(2) | 116.5(2) |
| N(1)-H(1B) | 0.86(3) | C(1)-N(2)-C(2) | 118.0(2) |
| N(2)-C(1) | 1.352(3) | C(1)-N(2)-C(3) | 122.8(2) |
| N(2)-C(2) | 1.455(3) | C(2)-N(2)-C(3) | 116.3(2) |
| N(2)-C(3) | 1.460(3) |
Data sourced from the Cambridge Crystallographic Data Centre (CCDC), entry 110615, and the associated publication by Pérez-Folch, J., et al.
Experimental Protocols
The determination of the crystal structure of this compound involves a systematic workflow, from material synthesis and crystallization to X-ray diffraction analysis.
Synthesis of this compound
A common laboratory-scale synthesis involves the reaction of dimethylamine (B145610) with an isocyanate or a carbamoyl (B1232498) chloride. A generalized procedure is as follows:
-
Reaction Setup: A solution of dimethylamine in a suitable aprotic solvent (e.g., diethyl ether, tetrahydrofuran) is prepared in a reaction vessel equipped with a stirrer and cooled in an ice bath.
-
Reagent Addition: A stoichiometric equivalent of a suitable reactant, such as methyl isocyanate or dimethylcarbamoyl chloride, is added dropwise to the cooled dimethylamine solution with continuous stirring.
-
Reaction and Workup: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The resulting product may precipitate from the solution or can be obtained after solvent evaporation under reduced pressure.
-
Purification: The crude this compound is purified by recrystallization from an appropriate solvent, such as ethanol (B145695) or water, to yield a crystalline solid.
Single Crystal Growth
High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation or controlled cooling techniques:
-
Solution Preparation: A saturated solution of purified this compound is prepared in a suitable solvent (e.g., ethanol, isopropanol, or a solvent mixture) at a slightly elevated temperature.
-
Slow Evaporation: The solution is loosely covered and left undisturbed at a constant temperature. Over a period of several days to weeks, the solvent slowly evaporates, leading to the formation of single crystals.
-
Controlled Cooling: Alternatively, a saturated solution at an elevated temperature is slowly cooled. The gradual decrease in solubility promotes the growth of well-ordered crystals.
X-ray Diffraction Data Collection and Structure Solution
The crystallographic data presented in this guide were obtained through the following standard procedure:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data are collected at a controlled temperature (e.g., 293 K) using a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are recorded as the crystal is rotated.
-
Data Processing: The raw diffraction data are processed to determine the unit cell dimensions and space group. The intensities of the reflections are integrated and corrected for various experimental factors.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from a difference Fourier map or placed in calculated positions.
Visualization of Experimental Workflow
The process of determining the crystal structure of this compound can be visualized as a logical workflow, from the initial synthesis to the final structural analysis.
Caption: Workflow for the crystal structure analysis of this compound.
Signaling Pathways
Currently, there are no established biological signaling pathways directly and primarily involving this compound as a signaling molecule. Its relevance in a biological context is often as a structural component of more complex, biologically active molecules rather than as an independent signaling entity. For instance, the N,N-dimethylurea moiety is found as a secondary pharmacophore in the atypical antipsychotic drug cariprazine.
Conclusion
This technical guide provides a detailed overview of the crystal structure of this compound, supported by quantitative data and comprehensive experimental protocols. The provided information serves as a valuable resource for researchers and professionals in drug development and materials science, enabling a deeper understanding of the solid-state properties of this compound and facilitating its use in future scientific endeavors.
An In-depth Technical Guide to the Thermochemical Data of 1,1-Dimethylurea
This technical guide provides a comprehensive overview of the available thermochemical data for 1,1-Dimethylurea (CAS No: 598-94-7). The information is intended for researchers, scientists, and professionals in drug development who require accurate and well-documented thermodynamic properties for this compound. This document presents quantitative data in structured tables, details of experimental methodologies, and visualizations of key thermodynamic relationships and experimental workflows.
Thermochemical Data
The following tables summarize the key thermochemical and physical properties of this compound. The data has been compiled from various scientific sources, and where available, uncertainties are provided to indicate the reliability of the measurements.
Table 1: Thermochemical Properties of this compound at 298.15 K
| Property | Symbol | Value | Units | Source(s) |
| Standard Molar Enthalpy of Formation (solid) | ΔfH°(s) | -319.06 ± 0.68 | kJ/mol | [1] |
| Standard Molar Enthalpy of Formation (gas) | ΔfH°(g) | -220.00 ± 1.10 | kJ/mol | [1] |
| Standard Molar Enthalpy of Combustion (solid) | ΔcH°(s) | -2004.80 ± 0.53 | kJ/mol | [1] |
| Molar Enthalpy of Sublimation | ΔsubH° | 99.06 | kJ/mol | [2][3] |
| Standard Molar Gibbs Free Energy of Formation (calc.) | ΔfG° | 22.69 | kJ/mol | [1] |
| Apparent Molal Heat Capacity in H₂O at 25 °C | Cp,φ | Reported | J/(mol·K) | [4] |
Table 2: Physical Properties of this compound
| Property | Value | Units | Source(s) |
| Molecular Formula | C₃H₈N₂O | [5][6] | |
| Molar Mass | 88.11 | g/mol | [6][7] |
| Melting Point | 178-183 | °C | [8] |
| Boiling Point | 163.08 (estimate) | °C | [8] |
| Vapor Pressure | 0.008 | Pa at 25°C | [8] |
Experimental Protocols
The determination of the thermochemical data presented above relies on precise experimental techniques. This section outlines the methodologies for two key experimental procedures.
Determination of Enthalpy of Sublimation by the Transpiration Method
The molar enthalpy of sublimation for this compound was determined from the temperature dependence of its vapor pressure, which was measured using the transpiration method.[2][3]
Methodology:
-
Sample Preparation: A sample of this compound is placed in a saturator, which is a tube packed with the substance and maintained at a constant temperature.
-
Carrier Gas Flow: An inert carrier gas (e.g., nitrogen or argon) is passed through the saturator at a known and controlled flow rate.
-
Saturation: As the carrier gas flows over the sample, it becomes saturated with the vapor of this compound.
-
Condensation and Quantification: The gas mixture exiting the saturator is passed through a condenser or a trap where the vapor of this compound is collected. The amount of condensed substance is then determined gravimetrically or by other analytical techniques.
-
Vapor Pressure Calculation: The partial pressure of the substance at the given temperature is calculated from the amount of sublimed material, the volume of the carrier gas, and the ideal gas law.
-
Clausius-Clapeyron Equation: The measurements are repeated at different temperatures, and the enthalpy of sublimation is determined from the slope of the plot of the natural logarithm of the vapor pressure versus the reciprocal of the absolute temperature, according to the Clausius-Clapeyron equation.
Determination of Enthalpy of Combustion by Combustion Calorimetry
The standard enthalpy of combustion of this compound was likely determined using static bomb calorimetry, a standard technique for organic compounds.
Methodology:
-
Sample Preparation: A precisely weighed pellet of this compound is placed in a sample holder within a high-pressure vessel known as a "bomb."
-
Pressurization: The bomb is filled with high-pressure pure oxygen (typically around 30 atm).
-
Calorimeter Assembly: The bomb is placed in a calorimeter, which is a container filled with a known amount of water. The calorimeter is equipped with a high-precision thermometer.
-
Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the sample.
-
Temperature Measurement: The complete combustion of the sample releases heat, which is absorbed by the bomb and the surrounding water, causing a rise in temperature. The temperature change is monitored and recorded.
-
Data Analysis: The heat released by the combustion reaction is calculated from the temperature change and the heat capacity of the calorimeter system (which is determined in separate calibration experiments). The standard enthalpy of combustion is then calculated from the heat of combustion at constant volume.
Visualizations
The following diagrams illustrate key relationships and workflows relevant to the thermochemical data of this compound.
Caption: Experimental workflow for determining the standard enthalpy of formation of this compound in the gaseous state.
Caption: The fundamental relationship between Gibbs free energy, enthalpy, and entropy.
References
- 1. Urea, N,N-dimethyl- (CAS 598-94-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. chembk.com [chembk.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. N,N-Dimethylurea | C3H8N2O | CID 11737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound CAS#: 598-94-7 [m.chemicalbook.com]
1,1-Dimethylurea reaction mechanisms in organic chemistry.
An In-depth Technical Guide to the Reaction Mechanisms of 1,1-Dimethylurea in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (DMU), also known as N,N-Dimethylurea, is a versatile urea (B33335) derivative with significant applications as a reagent, intermediate, and solvent in organic synthesis.[1] Its unique structure, featuring a nucleophilic unsubstituted amine group and a dimethylated amine, allows it to participate in a wide array of chemical transformations. This technical guide provides a detailed exploration of the core reaction mechanisms of this compound, complete with experimental protocols, quantitative data, and process visualizations to support advanced research and development. It is a key intermediate in the production of pharmaceuticals, agrochemicals, and polymers.[2][3]
Synthesis of this compound
The industrial preparation of this compound typically involves the reaction of dimethylamine (B145610) with a cyanate (B1221674) or urea source.
Reaction with Sodium Cyanate
A common laboratory and industrial synthesis involves the reaction of an aqueous solution of dimethylamine with sodium cyanate.[4] The process includes reaction, concentration, crystallization, and purification steps to yield the final product.[4]
A typical procedure for this synthesis is as follows:
-
Reaction Setup: A three-neck round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a reflux condenser.[4]
-
Initial Charge: 390g (6 mol) of sodium cyanate and 150ml of purified water are added to the flask.[4]
-
Addition of Amine: The mixture is stirred and heated. 676g (6 mol) of a 40% dimethylamine aqueous solution is then added.[4] To improve purity and yield by controlling byproducts, small amounts of benzaldehyde (B42025) and ascorbic acid can be added to the dimethylamine solution.[4]
-
Reaction: The mixture is stirred at a constant temperature for 2-3 hours.[4]
-
Work-up: After the reaction is complete, a small amount of sodium hypochlorite (B82951) and a 1% sodium bicarbonate solution are added, and the mixture is stirred for an additional 25 minutes.[4]
-
Purification: The solution is concentrated under reduced pressure, cooled to induce crystallization, and the resulting solid is separated by centrifugation. The crude product is then recrystallized from water and dried under vacuum to yield the final this compound as a white crystalline powder.[4]
| Reactants | Molar Ratio | Additives | Reaction Time | Yield | Melting Point (°C) | Reference |
| Sodium Cyanate, Dimethylamine (40% aq.) | 1:1 | None | 2-3 hours | 325g (61.5%) | 175-178 | [4] |
| Sodium Cyanate, Dimethylamine (40% aq.) | 1:1 | Benzaldehyde, Ascorbic Acid | 2-3 hours | 440g (83.2%) | 176-179 | [4] |
| Sodium Cyanate, Dimethylamine (40% aq.) | 1:1 | Benzaldehyde, Ascorbic Acid, Sodium Hypochlorite, Sodium Bicarbonate | 2-3 hours | 447g (84.5%) | 179-181 | [4] |
Reaction with Urea
An alternative high-yield process involves the direct reaction of urea with an excess of dimethylamine under anhydrous conditions at elevated temperature and pressure.[5]
-
Reaction Setup: A high-pressure reactor is charged with urea and dimethylamine.
-
Reactant Ratio: A molar ratio of at least 2:1 of dimethylamine to urea is used.[5] A ratio of 2.5:1 is often preferred.[5]
-
Conditions: The reaction is conducted under autogenous pressure in substantially anhydrous conditions at a temperature between 110°C and 150°C (optimally 125°C to 130°C).[5]
-
Work-up: After the reaction, the reactor is cooled, and excess dimethylamine is vented and recovered. Residual amine is removed under vacuum.[5]
-
Purification: Water is added to create a slurry, which is then discharged. The product can be further purified by recrystallization from water to yield 100% pure this compound.[5]
Caption: Experimental workflow for this compound synthesis.
N-Nitrosation Mechanism
A critical reaction mechanism, particularly from a toxicological and drug development perspective, is the N-nitrosation of the unsubstituted amine group. This reaction can occur in the presence of nitrite (B80452) sources under acidic conditions, potentially forming N-nitrosamines, which are a class of potent carcinogens.[6][7]
The process is initiated by the formation of a nitrosating agent, such as the nitrosonium ion (NO+), from nitrous acid (HONO) in an acidic environment.[7][8] The nucleophilic nitrogen of the this compound then attacks the electrophilic nitrosonium ion.[8] Kinetic studies on related ureas show that this process often involves a slow proton transfer step, which can be subject to general base catalysis.[9]
Caption: N-Nitrosation pathway of this compound.
Nucleophilic Reactions
The unsubstituted nitrogen of this compound acts as a nucleophile, enabling it to participate in a variety of coupling and condensation reactions.[1]
Reaction with Acyl Halides
This compound reacts with acyl halides to form acylureas. This reaction is a standard nucleophilic acyl substitution where the primary amine of the urea attacks the electrophilic carbonyl carbon of the acyl halide.
Multi-Component Condensation Reactions
This compound can be used in multi-component reactions, such as the Biginelli reaction, for the synthesis of complex heterocyclic structures like dihydropyrimidinones.[10] In these reactions, it serves as the urea component, condensing with an aldehyde and a β-ketoester.
-
Catalyst: The reaction is promoted by an ion exchange resin such as Dowex-50W.[10]
-
Reactants: this compound is mixed with an appropriate aldehyde and a β-dicarbonyl compound.
-
Conditions: The mixture is typically heated under solvent-free conditions.
-
Mechanism: The reaction proceeds through the formation of an N-acylimminium ion intermediate from the aldehyde and urea, which is then attacked by the enol of the β-dicarbonyl compound, followed by cyclization and dehydration to yield the dihydropyrimidinone product.
Caption: Nucleophilic reactions of this compound.
Thermal Decomposition
The thermal stability of ureas is a critical factor in their synthesis and application. Thermal decomposition of this compound, when studied alongside related compounds, shows that decomposition occurs at elevated temperatures. For instance, studies on iron complexes containing N,N-dimethylurea show that after the loss of water of crystallization, the disruption of the crystal lattice occurs around 214°C, leading to the formation and evolution of dimethylamine.[11] The decomposition pathways are complex and can be influenced by the atmosphere (inert vs. oxidizing).[11]
| Compound System | Atmosphere | Temperature (°C) | Event | Evolved Species | Reference |
| [Fe(N,N-dimethylurea)₄(H₂O)₂]³⁺ complex | Helium / Air | ~140 - 200 | Endothermic Decomposition | Water, Dimethylamine | [11] |
| [Fe(N,N-dimethylurea)₄(H₂O)₂]³⁺ complex | Helium / Air | ~214 | Lattice Disruption | Dimethylamine (m/z=45), Water | [11] |
Applications in Drug Development and Research
This compound is a crucial building block in the synthesis of various pharmaceuticals and agrochemicals.[2][3]
-
Precursor for Active Pharmaceutical Ingredients (APIs): It is used as an intermediate in the synthesis of drugs such as antipyrine (B355649) and phenobarbital.[3]
-
Synthesis of Heterocycles: Its role in multi-component reactions makes it valuable for creating libraries of heterocyclic compounds for drug discovery.[10]
-
Scaffold for Biased Ligands: In modern drug design, derivatives of this compound are incorporated into complex molecules, such as cariprazine (B1246890) analogues, which target dopamine (B1211576) receptors. The dimethylurea moiety can bind to secondary binding sites on these receptors, influencing their pharmacological profile.[12]
-
Rocket Fuel Synthesis: It is an important raw material for synthesizing the rocket fuel 1,1-dimethylhydrazine.[4]
This guide provides a foundational understanding of the primary reaction mechanisms of this compound. The detailed protocols and visualized pathways serve as a practical resource for chemists and researchers aiming to leverage this versatile compound in their work.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. China this compound Manufacturer and Supplier | Pengnuo [pengnuochemical.com]
- 4. CN109956891B - Technical method for preparing 1, 1-dimethyl urea - Google Patents [patents.google.com]
- 5. US3937727A - Process for preparing n, n-dimethylurea - Google Patents [patents.google.com]
- 6. N,N-Dimethylurea | C3H8N2O | CID 11737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. How Nitrous Acid Facilitates Nitrosation Reactions in Biochemistry [eureka.patsnap.com]
- 8. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]
- 9. Kinetics and mechanism of the formation and decomposition of N-nitrosoamides and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. This compound CAS#: 598-94-7 [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: Theoretical and Computational Studies of 1,1-Dimethylurea
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1-Dimethylurea (1,1-DMU), an asymmetrical urea (B33335) derivative, serves as a versatile reagent and polar solvent in organic synthesis. Its molecular structure and electronic properties are of significant interest for applications in medicinal chemistry and drug development, where urea moieties are common pharmacophores. This technical guide provides a comprehensive overview of the theoretical and computational approaches used to characterize this compound. While extensive dedicated computational studies on 1,1-DMU are not widely available in the current literature, this document outlines the established methodologies and presents analogous data from closely related urea derivatives to offer valuable insights. The guide covers molecular geometry, vibrational spectroscopy (FT-IR and FT-Raman), electronic properties (HOMO-LUMO analysis, Molecular Electrostatic Potential), and in silico drug-likeness and ADMET predictions. All quantitative data from related compounds are summarized in structured tables, and detailed computational protocols are provided. Diagrams illustrating key concepts and workflows are included to enhance understanding.
Introduction
Urea and its derivatives are a critical class of compounds in organic chemistry and hold a significant place in the pharmaceutical industry due to their ability to form strong hydrogen bonds and act as versatile scaffolds in drug design. This compound (CH₃)₂NCONH₂, also known as N,N-Dimethylurea, is an important intermediate in the synthesis of various organic compounds. Understanding its three-dimensional structure, vibrational modes, and electronic characteristics through computational modeling is crucial for predicting its reactivity, stability, and potential biological activity.
Theoretical studies, primarily employing Density Functional Theory (DFT), offer a powerful and cost-effective means to investigate the molecular properties of compounds like 1,1-DMU at the atomic level. These computational approaches can predict spectroscopic data, which can then be compared with experimental findings to validate the theoretical models. Furthermore, analyses such as Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis provide deep insights into the molecule's reactivity and intermolecular interaction sites. For drug development professionals, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is an indispensable tool for early-stage evaluation of drug candidates.
This guide will detail the standard computational protocols for these analyses and present available data for analogous compounds to serve as a reference for researchers working with this compound.
Molecular Structure and Geometry Optimization
The first step in any computational study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, a process that calculates the electronic energy of the molecule at various atomic arrangements to find the structure with the lowest energy.
Experimental Protocol: Geometry Optimization
A typical computational protocol for geometry optimization of a molecule like this compound would involve the following steps:
-
Initial Structure Creation: The 2D structure of this compound is drawn using a molecular editor and converted to a 3D structure.
-
Computational Method Selection: Density Functional Theory (DFT) is a widely used method for its balance of accuracy and computational cost. A popular functional for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).
-
Basis Set Selection: A basis set describes the mathematical functions used to represent the electronic wavefunctions. A commonly used and reliable basis set for organic molecules is 6-311++G(d,p), which provides a good description of electron distribution, including polarization and diffuse functions.
-
Optimization Algorithm: An iterative algorithm, such as the Berny algorithm, is used to systematically adjust the positions of the atoms until the forces on each atom are close to zero, indicating a minimum on the potential energy surface.
-
Frequency Calculation: To confirm that the optimized structure is a true energy minimum, a frequency calculation is performed. The absence of any imaginary frequencies confirms that the structure is a stable conformer.
Table 1: Theoretical Optimized Geometrical Parameters of 1,3-Dimethylurea
| Bond Lengths (Å) | Calculated | Bond Angles (º) | Calculated |
| C1-O8 | 1.23 | O8-C1-N2 | 123.5 |
| C1-N2 | 1.39 | O8-C1-N3 | 123.5 |
| C1-N3 | 1.39 | N2-C1-N3 | 113.0 |
| N2-H9 | 1.01 | C1-N2-C4 | 122.1 |
| N3-H13 | 1.01 | C1-N3-C5 | 122.1 |
| N2-C4 | 1.46 | N2-C4-H10 | 109.8 |
| N3-C5 | 1.46 | N3-C5-H14 | 109.8 |
| C4-H10 | 1.09 | H10-C4-H11 | 109.1 |
| C4-H11 | 1.09 | H14-C5-H15 | 109.1 |
| C4-H12 | 1.09 | ||
| C5-H14 | 1.09 | ||
| C5-H15 | 1.09 | ||
| C5-H16 | 1.09 |
Data is analogous, for 1,3-Dimethylurea, and should be used for reference purposes only.
Caption: Optimized molecular structure of this compound.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Theoretical calculations can predict these vibrational frequencies, which aids in the assignment of experimental spectra.
Experimental and Computational Protocols
Experimental:
-
FT-IR Spectroscopy: The FT-IR spectrum of a solid sample of this compound would typically be recorded using the KBr pellet technique in the range of 4000-400 cm⁻¹.
-
FT-Raman Spectroscopy: The FT-Raman spectrum would be obtained using a Nd:YAG laser for excitation, typically in the range of 4000-50 cm⁻¹.
Computational:
The vibrational frequencies are calculated at the same level of theory used for geometry optimization (e.g., B3LYP/6-311++G(d,p)). The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors in the theoretical model. Potential Energy Distribution (PED) analysis is then performed to assign the calculated frequencies to specific vibrational modes.
Table 2: Tentative Vibrational Assignments for this compound based on Analogous Compounds (cm⁻¹)
| Vibrational Mode | Expected FT-IR Frequency | Expected FT-Raman Frequency | Assignment |
| N-H Asymmetric Stretch | ~3500 | ~3500 | νas(NH₂) |
| N-H Symmetric Stretch | ~3400 | ~3400 | νs(NH₂) |
| C-H Asymmetric Stretch | ~3000 | ~3000 | νas(CH₃) |
| C-H Symmetric Stretch | ~2900 | ~2900 | νs(CH₃) |
| C=O Stretch (Amide I) | ~1650 | ~1650 | ν(C=O) |
| NH₂ Scissoring (Amide II) | ~1600 | ~1600 | δ(NH₂) |
| C-N Stretch | ~1450 | ~1450 | ν(C-N) |
| CH₃ Asymmetric Bending | ~1420 | ~1420 | δas(CH₃) |
| CH₃ Symmetric Bending | ~1380 | ~1380 | δs(CH₃) |
| NH₂ Wagging | ~750 | - | ω(NH₂) |
| NH₂ Torsion | ~650 | - | τ(NH₂) |
Frequencies are approximate and based on general values for urea and its derivatives. Specific experimental and calculated values for this compound are needed for accurate assignments.
Caption: Workflow for vibrational spectroscopic analysis.
Electronic Properties
The electronic properties of a molecule, such as its frontier molecular orbitals and electrostatic potential, are key to understanding its reactivity and intermolecular interactions.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a measure of the molecule's chemical reactivity and kinetic stability. A smaller energy gap indicates a more reactive molecule.
Table 3: Calculated Electronic Properties of Urea (for reference)
| Parameter | Value (eV) |
| E_HOMO | -7.89 |
| E_LUMO | 1.54 |
| Energy Gap (ΔE) | 9.43 |
Data for Urea calculated at the B3LYP/6-311++G(d,p) level. Values for this compound are expected to differ.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visualization of the total electrostatic potential on the electron density surface of a molecule. It is a useful tool for identifying the sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack. For this compound, the oxygen atom of the carbonyl group is expected to be the region of most negative potential, while the hydrogen atoms of the amino group are expected to be the regions of most positive potential.
Caption: Key concepts in electronic property analysis.
Drug Development Potential
For professionals in drug development, understanding the pharmacokinetic properties of a molecule is crucial. In silico ADMET prediction provides a rapid and cost-effective way to assess the drug-likeness of a compound in the early stages of discovery.
In Silico ADMET Prediction
Various computational models are available to predict the ADMET properties of a molecule based on its structure. These models use quantitative structure-activity relationships (QSAR) and other machine learning algorithms to predict properties such as:
-
Absorption: Oral bioavailability, intestinal absorption, Caco-2 permeability.
-
Distribution: Plasma protein binding, blood-brain barrier penetration.
-
Metabolism: Cytochrome P450 enzyme inhibition.
-
Excretion: Renal clearance.
-
Toxicity: Carcinogenicity, mutagenicity, hepatotoxicity.
Table 4: Predicted ADMET Properties for this compound (Illustrative)
| Property | Predicted Value/Classification | Significance |
| Drug-Likeness | ||
| Lipinski's Rule of Five | Compliant | Good oral bioavailability is likely. |
| Absorption | ||
| Human Intestinal Absorption | High | Well-absorbed from the gut. |
| Caco-2 Permeability | Moderate | Can cross the intestinal barrier. |
| Distribution | ||
| Blood-Brain Barrier | Permeable | May have central nervous system effects. |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Unlikely to interfere with the metabolism of other drugs. |
| Toxicity | ||
| AMES Mutagenicity | Non-mutagenic | Low risk of causing genetic mutations. |
| Carcinogenicity | Non-carcinogen | Low risk of causing cancer. |
These are illustrative predictions. Actual values would need to be calculated using specific ADMET prediction software.
An In-Depth Technical Guide to the Discovery and History of 1,1-Dimethylurea
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dimethylurea (B72202), also known as N,N-Dimethylurea, is a significant compound in organic synthesis and various industrial applications. This guide provides a comprehensive overview of its discovery and the historical evolution of its synthesis, tailored for a scientific audience. It delves into the early preparations of this asymmetrical urea (B33335), presenting detailed experimental protocols from seminal publications, quantitative data, and visual representations of synthetic pathways.
Discovery and Early Synthesis
The first documented synthesis of this compound is attributed to the Dutch chemist Antoine Paul Nicolas Franchimont in 1888. His work, published in the "Recueil des Travaux Chimiques des Pays-Bas," detailed the preparation of several urea derivatives, including the asymmetrical dimethylurea. This pioneering work laid the foundation for the future study and application of this class of compounds.
A significant later contribution came from Scheslakoff in 1905, published in the "Journal of the Russian Physical Chemical Society." This work described a method for producing N,N-dimethylurea through a Hofmann rearrangement, a process that became a notable, albeit not always high-yielding, route for its synthesis.
Over the 20th century, numerous other synthetic methods were developed, driven by the increasing industrial importance of this compound as an intermediate for pharmaceuticals, herbicides, and as a component in the production of the rocket propellant Unsymmetrical Dimethylhydrazine (UDMH). These later methods often focused on improving yield, purity, and safety, moving away from hazardous reagents like phosgene.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| Molecular Formula | C₃H₈N₂O | [General Knowledge] |
| Molar Mass | 88.11 g/mol | [General Knowledge] |
| Appearance | White crystalline powder | [General Knowledge] |
| Melting Point | 180-185 °C | [1][2] |
| Boiling Point | 269-270 °C | [General Knowledge] |
| Solubility in Water | 765 g/L at 21.5 °C | [General Knowledge] |
| log P | -0.783 | [General Knowledge] |
| pKa | 14.24 | [General Knowledge] |
| CAS Number | 598-94-7 | [General Knowledge] |
Key Historical Synthesis Protocols
This section provides detailed experimental methodologies for two historically significant syntheses of this compound.
Franchimont's First Synthesis (1888)
Methodology: The inaugural synthesis of this compound was achieved by the reaction of dimethylamine (B145610) with carbamide (urea). While the original publication provides a qualitative description, the procedure can be reconstructed as follows:
-
Reactants: An excess of a concentrated aqueous solution of dimethylamine is combined with urea.
-
Reaction Conditions: The mixture is heated in a sealed vessel under pressure. The exact temperature and pressure were not specified but would have been sufficient to drive the reaction to completion.
-
Work-up: Upon cooling, the excess dimethylamine and ammonia (B1221849) byproduct are removed by evaporation. The resulting crude this compound is then purified by recrystallization from a suitable solvent, such as ethanol (B145695) or water.
Scheslakoff's Synthesis via Hofmann Rearrangement (1905)
Methodology: This method utilizes the Hofmann rearrangement of N,N-dimethyl-N'-nitrosourea.
-
Preparation of Starting Material: N,N-dimethyl-N'-nitrosourea is prepared by the nitrosation of this compound.
-
Rearrangement: The N,N-dimethyl-N'-nitrosourea is treated with a strong base, such as sodium hydroxide, in an aqueous or alcoholic solution.
-
Reaction Mechanism: The base induces a rearrangement where the dimethylamino group migrates, leading to the formation of an isocyanate intermediate, which is subsequently hydrolyzed to this compound.
-
Isolation: The product is isolated from the reaction mixture by extraction and purified by recrystallization.
Modern Synthetic Routes
Over time, more efficient and safer methods have been developed for the industrial production of this compound. Below are outlines of two common modern approaches.
Reaction of Dimethylamine with Urea
This method is a refinement of the original synthesis and is a common industrial process.
-
Reactants: Urea and an excess of dimethylamine are used.
-
Conditions: The reaction is carried out in an autoclave under elevated temperature (120-160 °C) and pressure. The use of a catalyst, such as a Lewis acid, can enhance the reaction rate.
-
Byproduct Removal: Ammonia is generated as a byproduct and is continuously removed to drive the equilibrium towards the product.
-
Purification: The molten product is cooled, and the solid this compound is purified by crystallization.
Phosgene-Free Synthesis from Carbon Dioxide
Reflecting the principles of green chemistry, methods utilizing carbon dioxide as a C1 source have been developed.
-
Reactants: Dimethylamine and carbon dioxide.
-
Catalyst: A variety of catalysts can be employed, including metal-organic frameworks (MOFs) and ionic liquids.
-
Conditions: The reaction is typically performed in a high-pressure reactor at elevated temperatures.
-
Intermediate: The reaction proceeds through the formation of dimethylcarbamic acid, which then reacts with another molecule of dimethylamine to form this compound and water.
Synthetic Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key synthetic pathways described above.
Caption: Franchimont's Synthesis of this compound.
References
An In-depth Technical Guide to the Safe Handling and Storage of 1,1-Dimethylurea
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and storage information for 1,1-Dimethylurea (CAS No. 598-94-7), a versatile compound utilized in various chemical syntheses and research applications. Adherence to the following protocols is crucial to ensure a safe laboratory environment.
Physicochemical and Toxicological Data
Quantitative data for this compound is summarized below to provide a clear reference for its physical and toxicological properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃H₈N₂O | [1][2] |
| Molecular Weight | 88.11 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid/powder | [2] |
| Melting Point | 178-183 °C | [1] |
| Solubility | Soluble in water (5%) | [1] |
| Vapor Pressure | Not available | |
| Flash Point | Not applicable | [1] |
Table 2: Toxicological Data for Dimethylurea Isomers
| Isomer | Test | Result | Reference |
| 1,3-Dimethylurea | LD50 Oral (Rat) | 4,000 mg/kg | [3] |
| 1,3-Dimethylurea | Skin Irritation (Rabbit) | No skin irritation | [4] |
| 1,3-Dimethylurea | Eye Irritation (Rabbit) | No eye irritation | [4] |
| This compound | GHS Classification | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) | [5][6] |
Note: Specific toxicological data for this compound is limited; data for the isomer 1,3-Dimethylurea is provided for context. However, the GHS classification for this compound indicates it is an irritant.
Hazard Identification and Safety Precautions
This compound is classified as an irritant.[5][6] It can cause skin, eye, and respiratory irritation.[5] All personnel handling this chemical must be aware of its potential hazards and take appropriate precautions.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are minimum requirements:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemically resistant gloves (e.g., nitrile) and a lab coat.[7]
-
Respiratory Protection: In case of inadequate ventilation or when handling large quantities that may generate dust, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is recommended.[1]
Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling powders to minimize dust inhalation.[7]
-
Avoid generating dust during handling.[4]
-
Avoid contact with skin and eyes.[7]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.[7]
Storage and Disposal
Proper storage and disposal are critical for maintaining a safe laboratory environment.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety office for specific guidance.
Emergency Procedures
Table 3: First-Aid Measures
| Exposure Route | Procedure | Reference |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist. | [4][7] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops. | [4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [4][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [4] |
Accidental Release Measures
-
Small Spills:
-
Large Spills:
-
Evacuate the area.
-
Contact your institution's emergency response team.
-
Ensure the area is well-ventilated.
-
Prevent the spill from entering drains.[4]
-
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][7]
-
Hazardous Combustion Products: May produce toxic fumes of carbon oxides and nitrogen oxides upon combustion.[4]
-
Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]
Experimental Protocols
Protocol for Safe Handling and Use in Experiments
This protocol outlines the necessary steps for safely incorporating this compound into experimental procedures.
-
Preparation:
-
Review the Safety Data Sheet (SDS) before starting work.
-
Ensure a chemical fume hood is available and functioning correctly.
-
Gather all necessary PPE and ensure it is in good condition.
-
Prepare a designated waste container for this compound waste.
-
-
Weighing and Dispensing:
-
Conduct all weighing and dispensing of the solid material within a chemical fume hood or a balance enclosure to minimize dust exposure.
-
Use a spatula for transferring the solid. Avoid pouring, which can create dust.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Running the Reaction:
-
Set up the reaction apparatus in a chemical fume hood.
-
If the reaction is heated, ensure proper temperature control and monitoring.
-
Keep the reaction vessel closed to prevent the release of any volatile byproducts.
-
-
Work-up and Purification:
-
Conduct all work-up and purification steps in a chemical fume hood.
-
Be mindful of potential exposure during extractions, filtrations, and chromatography.
-
-
Decontamination:
-
Wipe down all surfaces and equipment that may have come into contact with this compound with soap and water.
-
Dispose of all contaminated materials (e.g., weigh boats, gloves, paper towels) in the designated waste container.
-
Experimental Protocol for the Synthesis of this compound
The following protocol is adapted from a patented method for the preparation of this compound.[8]
-
Apparatus Setup:
-
Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser.
-
-
Reaction Mixture Preparation:
-
In the flask, combine 390g (6 mol) of sodium cyanate (B1221674) and 150 ml of purified water.
-
Begin stirring and heating the mixture.
-
-
Addition of Reactant:
-
Add 676g (6 mol) of a 40% dimethylamine (B145610) aqueous solution to the flask.
-
-
Reaction:
-
Maintain the reaction at a constant temperature and continue stirring for 2-3 hours.
-
-
Quenching and Purification:
-
After the reaction is complete, add a small amount of sodium hypochlorite (B82951) and a 1% sodium bicarbonate solution.
-
Stir for an additional 25 minutes.
-
-
Isolation of Product:
-
Concentrate the reaction mixture under reduced pressure.
-
Cool the concentrated solution to induce crystallization.
-
Isolate the crystals via centrifugal separation.
-
Recrystallize the product from water.
-
Dry the final product under a vacuum to yield this compound as a white crystalline powder.
-
Visualizations
The following diagrams illustrate key workflows for the safe handling and synthesis of this compound.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 598-94-7 [m.chemicalbook.com]
- 3. sdfine.com [sdfine.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. N,N-Dimethylurea | C3H8N2O | CID 11737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. lobachemie.com [lobachemie.com]
- 8. CN109956891B - Technical method for preparing 1, 1-dimethyl urea - Google Patents [patents.google.com]
An In-depth Technical Guide to the Material Safety of 1,1-Dimethylurea
This guide provides a comprehensive overview of the material safety data for 1,1-Dimethylurea (CAS No. 598-94-7), intended for researchers, scientists, and professionals in drug development. It covers key safety information, hazard classifications, and the experimental methodologies used for their determination.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid.[1][2] A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C3H8N2O | [1][2][3] |
| Molecular Weight | 88.11 g/mol | [1][2][3] |
| CAS Number | 598-94-7 | [1][3][4] |
| EC Number | 209-957-0 | [4][5] |
| Appearance | White to off-white crystalline powder/solid | [1][2][6] |
| Melting Point | 178-183 °C | [1][5][6] |
| Boiling Point | No information available | [6] |
| Solubility in Water | Soluble (5%) | [1][5] |
| Vapor Pressure | 0.008 Pa at 25°C | [1] |
| Flash Point | Not applicable | [5][6] |
| Autoignition Temperature | No information available | [6] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory system.
| Hazard Class | Hazard Category | GHS Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
GHS classification data is aggregated from multiple sources notifying the European Chemicals Agency (ECHA).[3]
Hazard Pictogram: [7]
-
GHS07: Exclamation mark
Precautionary Statements: [4][7] A comprehensive list of precautionary statements includes but is not limited to:
-
Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection).[4]
-
Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P312 (Call a POISON CENTER/doctor if you feel unwell).[4]
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[4]
-
Disposal: P501 (Dispose of contents/container in accordance with local regulations).[7]
Toxicological Information
The toxicological profile of this compound indicates moderate acute toxicity and notable irritant effects.
| Toxicity Endpoint | Species | Route | Value | Reference(s) |
| Acute Dermal LD50 | Rat | Dermal | > 2000 mg/kg | [8] |
| Acute Oral LD50 | Rat | Oral | ~4000 mg/kg (for 1,3-Dimethylurea) | [9][10] |
Note: Specific acute oral toxicity data for this compound was not found in the provided search results. The value presented is for the related isomer, 1,3-Dimethylurea, and should be considered for context only.
-
Respiratory Irritation: May cause respiratory irritation.[3][4]
-
Sensitization: No information available to indicate it is a skin or respiratory sensitizer.[8]
-
Germ Cell Mutagenicity: No data available for this compound.[11] For the related compound 1,3-Dimethylurea, an Ames test was negative.[10] However, it is noted that nitrosoureas, which can be formed from dimethylurea in the presence of nitrite, may be mutagenic.[9]
-
Carcinogenicity: No components are listed as probable, possible, or confirmed human carcinogens by IARC.[10] However, as with mutagenicity, the potential formation of carcinogenic nitrosoureas is a concern.[9]
-
Reproductive Toxicity: No data available for this compound.[11] A screening test on 1,3-Dimethylurea showed no adverse effects on reproductive performance or fertility in rats.[9]
Experimental Protocols
The GHS hazard classifications are determined by standardized experimental protocols, typically following the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. While specific study reports for this compound are not publicly available, the following sections describe the general methodologies used to assess its primary hazards.
This test is designed to assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.
-
Test Species: Albino rabbit.
-
Methodology: A single dose of 0.5 g of the solid test substance is applied to a small area of shaved, intact skin (approximately 6 cm²). The area is covered with a semi-occlusive dressing for a 4-hour exposure period. An untreated skin area on the same animal serves as a control. After 4 hours, the residual substance is removed.
-
Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. If effects persist, observations may continue for up to 14 days to assess reversibility.
-
Classification: The severity of the skin reactions is scored. If the scores for erythema or edema meet specific criteria, the substance is classified as a skin irritant (Category 2).
This protocol evaluates the potential of a substance to produce irritation or damage to the eye.
-
Test Species: Albino rabbit.
-
Methodology: A single dose of the test substance (e.g., 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The eyelids are held together for about one second. The other eye remains untreated and serves as a control. The eyes are not washed out for at least 24 hours after instillation unless immediate corrosive effects are noted.
-
Observations: The eyes are examined for effects on the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge) at 1, 24, 48, and 72 hours after application. The observation period can be extended to assess the reversibility of effects.
-
Classification: Ocular lesions are scored. Based on the severity and reversibility of the observed effects, the substance is classified. Substances causing reversible eye irritation are classified as Category 2.
The classification for respiratory tract irritation (Category 3) is based on evidence from human experience or animal studies indicating transient irritant effects. This is often supported by observations from acute inhalation toxicity studies.
-
Methodology: Evidence can be derived from various sources. In animal studies, this typically involves exposing animals (often rats) to the substance via inhalation and observing for clinical signs of respiratory irritation, such as labored breathing or nasal discharge. Histopathological examination of the respiratory tract may also be performed. Human data from occupational exposure can also be used.
-
Classification: If a substance produces respiratory irritant effects that are reversible and do not lead to significant tissue damage, it is classified as STOT-SE Category 3.
Emergency Procedures and Handling
Handling:
-
Use only in a well-ventilated area.[4]
-
Avoid breathing dust.[4]
-
Avoid contact with skin and eyes.[8]
-
Wash hands thoroughly after handling.[4]
-
Wear appropriate personal protective equipment (PPE), including chemical safety goggles, protective gloves, and a dust mask (e.g., N95 type).[5][8]
Storage:
-
Store in a cool, dry, well-ventilated place.[6]
-
Keep the container tightly closed.[4]
-
Store locked up.[4]
-
Incompatible materials include strong oxidizing agents.[6]
First-Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[6][8]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation persists.[6]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[6][8]
-
Ingestion: Do NOT induce vomiting. Get medical attention.[6][8]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[6]
-
Hazardous Combustion Products: Nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2).[6]
Visualizations
Caption: GHS Hazard Classification Workflow for this compound.
Caption: Emergency Response Procedure for a this compound Spill.
References
- 1. oecd.org [oecd.org]
- 2. oecd.org [oecd.org]
- 3. oehha.ca.gov [oehha.ca.gov]
- 4. oecd.org [oecd.org]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. sdfine.com [sdfine.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. Page loading... [wap.guidechem.com]
Methodological & Application
Application Notes and Protocols: The Role of 1,1-Dimethylurea in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 1,1-dimethylurea (B72202) and its precursors in the synthesis of prominent agrochemicals, specifically focusing on the phenylurea herbicides Diuron (B1670789) and Linuron (B1675549). This document outlines detailed experimental protocols, quantitative data, and reaction pathways to facilitate research and development in the agrochemical sector.
Introduction to this compound in Agrochemicals
This compound is a key building block and intermediate in the synthesis of a class of herbicides known as phenylureas. These compounds are effective as selective, non-systemic herbicides for controlling a broad spectrum of grasses and broadleaf weeds. The primary mechanism of action for phenylurea herbicides is the inhibition of photosynthesis in target plant species. Due to their efficacy, they have been widely used in agriculture on a variety of crops. This document will detail the synthetic routes from precursors of this compound to the final agrochemical products, Diuron and Linuron.
Synthesis of Phenylurea Herbicides
The general synthetic pathway to N,N-dimethyl-N'-phenylurea herbicides involves the reaction of a substituted phenyl isocyanate with dimethylamine (B145610). This compound itself can be synthesized from dimethylamine, and its synthetic utility is often realized through reactions involving its precursors.
Synthesis of Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea)
Diuron is a widely used herbicide for the control of broadleaf and grassy weeds in various crops. The synthesis of Diuron is typically achieved through the reaction of 3,4-dichlorophenyl isocyanate with dimethylamine.
Reaction Scheme:
Caption: Synthesis of Diuron from 3,4-Dichlorophenyl Isocyanate and Dimethylamine.
Quantitative Data for Diuron Synthesis:
The following table summarizes the quantitative data extracted from various synthetic protocols for Diuron.
| Parameter | Value | Reference |
| Yield | 90.3% - 98.7% | [1][2] |
| Purity | 97.5% - 99.2% | [1] |
| Reaction Temperature | < 15 °C or 45-70 °C | [2][3] |
| Solvent | Toluene (B28343), Tetrahydrofuran (THF), Dichloromethane, o-Dichlorobenzene, Xylene | [1][2] |
| Reaction Time | ~2 hours | [1][2] |
Experimental Protocol: Laboratory-Scale Synthesis of Diuron
This protocol is a representative example based on common procedures found in the literature.
Materials:
-
3,4-Dichlorophenyl isocyanate
-
Dimethylamine (gas or solution in a suitable solvent like toluene)
-
Toluene (anhydrous)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Three-necked round-bottom flask
-
Dropping funnel
-
Condenser (with a drying tube)
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve 3,4-dichlorophenyl isocyanate in anhydrous toluene.
-
Cooling: Cool the solution in an ice bath to a temperature below 15°C.[3]
-
Addition of Dimethylamine: Slowly add a solution of dimethylamine in toluene dropwise to the cooled isocyanate solution while stirring vigorously. Alternatively, bubble dry dimethylamine gas through the solution.[1][2] The molar ratio of 3,4-dichlorophenyl isocyanate to dimethylamine should be approximately 1:1 to 1:3.[3]
-
Reaction Monitoring: Monitor the reaction progress by controlling the pH of the reaction mixture, aiming for a final pH of 7-11.[3] The reaction is typically complete within 2 hours.[1][2]
-
Product Isolation: Upon completion of the reaction, a white precipitate of Diuron will form. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with cold toluene to remove any unreacted starting materials and byproducts.
-
Drying: Dry the collected solid in a vacuum oven at 90-100°C to obtain the final Diuron product.[3]
-
Purification (Optional): If necessary, the crude Diuron can be further purified by recrystallization from a suitable solvent such as hot ethanol (B145695) or a mixture of ethanol and water.
Experimental Workflow:
Caption: Laboratory workflow for the synthesis of Diuron.
Synthesis of Linuron (3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea)
Linuron is another important phenylurea herbicide. Its synthesis can be achieved from 3,4-dichlorophenyl isocyanate and N,O-dimethylhydroxylamine or through the methylation of 3,4-dichlorophenyl hydroxyurea (B1673989).
Reaction Scheme:
Caption: Synthesis of Linuron from 3,4-Dichlorophenyl Hydroxyurea.
Quantitative Data for Linuron Synthesis:
| Parameter | Value | Reference |
| Yield | 90% | [4] |
| Purity | 95% | [4] |
| Reaction Temperature | 50 °C | [4] |
| Solvent | Water | [4] |
| Reaction Time | 3 hours | [4] |
Experimental Protocol: Laboratory-Scale Synthesis of Linuron
This protocol is based on a patented method.
Materials:
-
3,4-Dichlorophenyl hydroxyurea
-
Methyl chloride (liquefied gas)
-
30% Sodium hydroxide (B78521) (NaOH) solution
-
Water
-
Stainless steel reactor (or a suitable pressure vessel)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a stainless steel reactor, combine 100.5 grams of 3,4-dichlorophenyl hydroxyurea and 150 ml of water.[4]
-
Addition of Methyl Chloride: Add 60 grams of liquefied methyl chloride to the reactor.[4]
-
Heating and Base Addition: Heat the reaction mixture to 50°C while stirring. Slowly drip in a 30% NaOH solution.[4]
-
Reaction: Maintain the reaction at 50°C for 3 hours.[4]
-
Cooling and Isolation: After the reaction is complete, cool the mixture, discharge it from the reactor, and filter the solid product.[4]
-
Washing and Drying: Wash the collected solid with water and dry it to obtain the Linuron product.[4]
Experimental Workflow:
References
- 1. CN103539704A - Method for preparing diuron - Google Patents [patents.google.com]
- 2. CN105294504A - Method for synthesizing diuron - Google Patents [patents.google.com]
- 3. CN107129445A - A kind of synthetic method of diuron - Google Patents [patents.google.com]
- 4. CN102942507A - Novel method for preparing linuron - Google Patents [patents.google.com]
Application Notes and Protocols: 1,1-Dimethylurea Moiety in Herbicide Synthesis
Introduction
The 1,1-dimethylurea (B72202) functional group is a cornerstone in the chemical structure of numerous highly effective phenylurea herbicides. These compounds are widely utilized in agriculture to control a broad spectrum of annual and perennial weeds by inhibiting photosynthesis at the photosystem II level.[1][2] Herbicides such as Diuron (B1670789), Isoproturon (B30282), and Linuron feature this core structure, which is critical to their biological activity. While this compound itself can be synthesized and used as a chemical intermediate, the most prevalent and industrially significant method for producing these herbicides involves the reaction of a substituted phenyl isocyanate with a source of dimethylamine (B145610).[1][3] This document provides detailed application notes and experimental protocols for the synthesis of key herbicides containing the this compound moiety.
General Synthesis Pathway for Phenylurea Herbicides
The industrial synthesis of phenylurea herbicides predominantly follows a two-step process. The first step involves the formation of a substituted phenyl isocyanate from a corresponding aniline (B41778) derivative. This is commonly achieved by reacting the aniline with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547).[1][4] The resulting isocyanate is a highly reactive intermediate.
The second step is the aminating reaction, where the phenyl isocyanate is treated with dimethylamine to yield the final N,N-dimethyl-N'-phenylurea herbicide.[3][5] This reaction is typically rapid and high-yielding.
Caption: General workflow for the synthesis of phenylurea herbicides.
I. Synthesis of Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea)
Diuron is a broad-spectrum herbicide used for pre-emergent weed control in various crops and non-crop areas.[1][6] Its synthesis is a classic example of the reaction between a dichlorinated phenyl isocyanate and dimethylamine.
Experimental Protocol
This protocol is based on methods described in chemical patents and synthesis literature.[1][4][5]
Step 1: Preparation of 3,4-Dichlorophenyl Isocyanate
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and constant pressure funnel, add triphosgene and a suitable solvent such as toluene (B28343).[4]
-
Stir the mixture to dissolve the triphosgene.
-
Separately, dissolve 3,4-dichloroaniline (B118046) and a catalyst (e.g., triethylamine (B128534) or pyridine) in the same solvent.[4]
-
Slowly add the 3,4-dichloroaniline solution to the triphosgene solution while maintaining the reaction temperature.
-
After the addition is complete, continue stirring until the reaction is complete (monitored by TLC or GC). The product is 3,4-dichlorophenyl isocyanate in solution.
Step 2: Synthesis of Diuron
-
The solution of 3,4-dichlorophenyl isocyanate from Step 1 is warmed to 45-70°C.[4]
-
Dry dimethylamine gas is passed into the solution until the pH of the system reaches 8-9.[4] Alternatively, a solution of dimethylamine in toluene can be used, with the reaction temperature kept below 15°C.[6]
-
The reaction mixture is stirred for approximately 2 hours at a constant temperature (e.g., 65°C).[4] The reaction progress should be monitored to ensure the consumption of the isocyanate is below 0.1 wt%.[5]
-
Upon completion, the mixture is cooled, and the precipitated solid is collected by suction filtration.
-
The filter cake is dried to obtain the final Diuron product.
Caption: Synthesis pathway for the herbicide Diuron.
Quantitative Data for Diuron Synthesis
| Parameter | Value | Reference |
| Reactants (Step 2) | ||
| 3,4-Dichlorophenyl Isocyanate | 68.6 kg | [5] |
| Toluene (Solvent) | 220 kg | [5] |
| Dimethylamine Gas | 18.10 kg | [5] |
| Reaction Conditions | ||
| Temperature | 60°C | [5] |
| Reaction Time | 2 hours | [5] |
| Product | ||
| Diuron Solid | 82.65 kg | [5] |
| Purity | 99.3% | [5] |
| Yield | 94.8% | [5] |
II. Synthesis of Isoproturon (3-(4-isopropylphenyl)-1,1-dimethylurea)
Isoproturon is a selective, systemic herbicide used to control annual grasses and broad-leaved weeds in cereal crops.[2] Its synthesis follows a similar pathway to Diuron, starting from 4-isopropylaniline (B126951).
Experimental Protocol
This protocol is derived from methods described in patents and chemical literature.[2][3][7]
Method 1: From Isocyanate
-
Preparation of 4-isopropylphenyl isocyanate: This intermediate is typically prepared by reacting 4-isopropylaniline (p-cumidine) with phosgene.[8]
-
Synthesis of Isoproturon: Under a nitrogen atmosphere, suspend dimethylamine hydrochloride (3.72 mmol) in a solvent like carbon tetrachloride or dichloromethane (B109758) (5 ml).[3][7]
-
Stir for 10 minutes, then slowly add a solution of 4-isopropylphenyl isocyanate (3.10 mmol) in the same solvent (2 ml).
-
Continue stirring for 20 minutes.
-
Slowly add a solution of an organic base, such as triethylamine (6.20 mmol), in the solvent (2 ml).[3][7]
-
Allow the reaction to proceed at 20°C for 16 hours.
-
Monitor the reaction by TLC until the isocyanate is completely converted.
-
Quench the reaction by adding water (20 ml) and extract the product with dichloromethane (3 x 20 ml).
-
Wash the combined organic phases with water and saturated brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and recrystallize the crude product from dichloromethane to obtain pure Isoproturon crystals.[3][7]
Method 2: Non-Phosgene Route
-
Preparation of N-4-isopropyl phenyl urea (B33335): A solution of 4-isopropylaniline (0.2 mol) in hydrochloric acid and water is mixed with urea (0.3 mol) and refluxed for 2 hours at 95-110°C. The intermediate product crystallizes upon cooling.[9]
-
Synthesis of Isoproturon: The intermediate N-4-isopropyl phenyl urea (0.2 mol) is mixed with xylene (300 ml) and a 33% aqueous solution of dimethylamine (approx. 0.4 mol). The mixture is heated at 100-300°C for 3 hours. After cooling, the Isoproturon crystals are collected by filtration, washed, and dried.[9]
Caption: Synthesis of Isoproturon via the isocyanate pathway.
Quantitative Data for Isoproturon Synthesis (Method 1)
| Parameter | Value | Reference |
| Reactants | ||
| 4-isopropylphenyl isocyanate | 500 mg (3.10 mmol) | [7] |
| Dimethylamine hydrochloride | 303 mg (3.72 mmol) | [7] |
| Triethylamine | 627 mg (6.20 mmol) | [7] |
| Solvent (Carbon Tetrachloride) | ~9 ml | [7] |
| Reaction Conditions | ||
| Temperature | 20°C | [7] |
| Reaction Time | 16 hours | [7] |
| Product | ||
| Isoproturon | 486 mg | [7] |
| Yield | 76% | [7] |
| Melting Point | 153-155°C | [9] |
III. Synthesis of this compound
While not a herbicide itself, this compound is the parent compound for this class of herbicides and an important chemical intermediate.[10] Its synthesis provides context for the formation of the dimethylurea functional group.
Experimental Protocol
This protocol is based on a method for producing high-purity this compound.[11]
-
Add sodium cyanate (B1221674) (390g) and purified water (150 ml) to a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser.
-
Begin stirring and heating.
-
Add 40% aqueous dimethylamine solution (676g). The solution may contain small amounts of benzaldehyde (B42025) and ascorbic acid as stabilizers or impurity removers.[11]
-
Maintain the reaction at a constant temperature with stirring for 2-3 hours.
-
After the reaction is complete, add a small amount of sodium hypochlorite (B82951) and 1% sodium bicarbonate solution and stir for 25 minutes.
-
Concentrate the solution under reduced pressure.
-
Cool the concentrated solution to induce crystallization.
-
Collect the crystals by centrifugal separation.
-
Recrystallize the product from water and dry under vacuum to obtain pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data for this compound Synthesis
| Parameter | Value | Reference |
| Reactants | ||
| Sodium Cyanate | 390g | [11] |
| 40% Dimethylamine (aq) | 676g | [11] |
| Purified Water | 150 ml | [11] |
| Product | ||
| This compound | 447g | [11] |
| Melting Point | 179-181.5°C | [11] |
The this compound scaffold is fundamental to a significant class of phenylurea herbicides. The primary synthetic route to these valuable agrochemicals involves the reaction of substituted phenyl isocyanates with dimethylamine. The protocols provided herein detail reliable methods for the laboratory-scale synthesis of Diuron and Isoproturon, offering high yields and purity. Understanding these synthetic pathways is crucial for researchers in crop protection, environmental science, and chemical process development. The methods are robust, well-documented, and serve as a foundation for the development of new analogs and manufacturing processes.
References
- 1. 3-(3,4-DICHLORPHENYL)-1,1- DIMETHYLUREA (DIURON) - Ataman Kimya [atamanchemicals.com]
- 2. Isoproturon (Ref: HOE 16410) [sitem.herts.ac.uk]
- 3. CN106008276A - Synthesis method of phenylurea herbicide or deuteration-labeled phenylurea herbicide - Google Patents [patents.google.com]
- 4. CN105294504A - Method for synthesizing diuron - Google Patents [patents.google.com]
- 5. CN103539704A - Method for preparing diuron - Google Patents [patents.google.com]
- 6. Cas 330-54-1,Diuron | lookchem [lookchem.com]
- 7. Isoproturon synthesis - chemicalbook [chemicalbook.com]
- 8. Isoproturon - Wikipedia [en.wikipedia.org]
- 9. CN1063279A - The method of synthetic herbicide isoproturon - Google Patents [patents.google.com]
- 10. China this compound Manufacturer and Supplier | Pengnuo [pengnuochemical.com]
- 11. CN109956891B - Technical method for preparing 1, 1-dimethyl urea - Google Patents [patents.google.com]
Application of 1,1-Dimethylurea in Pharmaceutical and Agrochemical Intermediate Synthesis
Introduction
1,1-Dimethylurea (DMU) is a versatile chemical intermediate with significant applications in the synthesis of a variety of organic compounds, notably in the agrochemical and pharmaceutical industries. Its utility primarily stems from the reactivity of its unsubstituted nitrogen atom, which can act as a nucleophile in reactions with various electrophiles. This allows for the facile introduction of a dimethylurea moiety into a target molecule, a common structural feature in many biologically active compounds. While its application in the synthesis of pharmaceutical intermediates is established, its role in the production of phenylurea herbicides serves as a well-documented example of its synthetic utility.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of key intermediates, with a focus on phenylurea derivatives that have historically been used as herbicides. The principles and methodologies described are broadly applicable to the synthesis of pharmaceutical intermediates sharing similar structural motifs.
Application in the Synthesis of Phenylurea Derivatives
This compound is a crucial building block for the synthesis of N-phenyl-N',N'-dimethylurea derivatives. These compounds are of significant interest due to their biological activities. The general synthesis strategy involves the reaction of this compound with a substituted phenyl isocyanate. This reaction is typically a nucleophilic addition of the unsubstituted amine group of this compound to the electrophilic carbon of the isocyanate group.
General Reaction Scheme:
This straightforward and efficient reaction has been utilized in the industrial production of several phenylurea herbicides, including Fenuron, Metoxuron, and Diuron.
Experimental Protocols
Synthesis of Fenuron (N-phenyl-N',N'-dimethylurea)
Fenuron is a herbicide that functions by inhibiting photosynthesis at photosystem II.[1] Its synthesis provides a clear example of the direct application of this compound.
Reaction:
Phenyl isocyanate + this compound → Fenuron
Materials:
-
This compound
-
Phenyl isocyanate
-
Acetone (B3395972) or Toluene (B28343) (solvent)
-
Hexane (B92381) (for washing)
-
Ethanol (B145695) or Methanol (B129727) (for recrystallization)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, dissolve this compound in an appropriate volume of acetone or toluene.
-
With vigorous stirring, add phenyl isocyanate dropwise to the solution at room temperature. The reaction is exothermic, and the temperature should be monitored and controlled, if necessary, with a water bath.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2-4 hours to ensure the reaction goes to completion.
-
The product, Fenuron, will precipitate out of the solution as a white solid.
-
Collect the precipitate by filtration and wash it with cold hexane to remove any unreacted starting materials.
-
The crude product can be purified by recrystallization from ethanol or methanol to yield pure Fenuron.
-
Dry the purified crystals in a vacuum oven.
Characterization:
The final product should be characterized by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.
Synthesis of Metoxuron (N'-(3-chloro-4-methoxyphenyl)-N,N-dimethylurea)
Metoxuron is a selective herbicide also belonging to the phenylurea class.[2] Its synthesis involves the reaction of a substituted phenyl isocyanate with 1,1-dimethylamine, which is conceptually similar to using this compound. For the purpose of illustrating the application of this compound, a protocol analogous to the Fenuron synthesis is provided.
Reaction:
3-Chloro-4-methoxyphenyl isocyanate + this compound → Metoxuron
Materials:
-
This compound
-
3-Chloro-4-methoxyphenyl isocyanate
-
Toluene or Acetone (solvent)
-
Hexane (for washing)
-
Ethanol or Methanol (for recrystallization)
Procedure:
-
Dissolve this compound in toluene or acetone in a reaction flask equipped with a stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 3-chloro-4-methoxyphenyl isocyanate in the same solvent to the this compound solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.
-
The precipitated Metoxuron is collected by filtration.
-
Wash the solid product with water and then with cold hexane.[2]
-
Purify the crude product by recrystallization from ethanol or methanol.[2]
-
Dry the final product under vacuum.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of phenylurea derivatives using precursors related to this compound. Please note that specific yields can vary based on reaction scale and optimization of conditions.
| Product | Precursors | Solvent | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Diuron | 3,4-Dichlorophenyl isocyanate, Dimethylamine (B145610) | Dimethylformamide | Room temperature, 2-4 hours | 85-95 | >99 | [3] |
| Linuron | 3,4-Dichlorophenyl isocyanate, Methoxymethylamine | Not specified | Mild conditions | 80-90 | Not specified | [3] |
| Monuron | 3,4-Dichlorophenyl isocyanate, Monomethylamine | Not specified | Not specified | 85-92 | Not specified | [3] |
Note: The provided yields for Diuron, Linuron, and Monuron are based on reactions with dimethylamine or its derivatives, not directly with this compound. However, these reactions are chemically analogous and provide a benchmark for the expected efficiency of such syntheses.
Mandatory Visualizations
Experimental Workflow for Phenylurea Synthesis
Caption: General experimental workflow for the synthesis of phenylurea derivatives.
Signaling Pathway: Mechanism of Action of Phenylurea Herbicides
Caption: Mechanism of action of phenylurea herbicides via inhibition of Photosystem II.
References
Application Notes and Protocols: 1,1-Dimethylurea in the Synthesis of Nitrogen-Containing Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the synthesis of various nitrogen-containing heterocycles utilizing 1,1-dimethylurea (B72202) as a key reagent. The following sections cover the synthesis of dihydropyrimidinones, barbiturates, and uracils, offering insights into reaction mechanisms, experimental workflows, and comparative data.
Synthesis of 1,3-Dimethyl-3,4-dihydropyrimidin-2(1H)-ones via Biginelli-type Reaction
The Biginelli reaction is a one-pot three-component condensation reaction that is widely used for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their derivatives.[1] These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. While the classic Biginelli reaction utilizes urea (B33335), substituted ureas such as this compound can be employed to generate N-substituted DHPMs. The following protocol is adapted from a five-component reaction that demonstrates the utility of N,N'-dimethylurea, a close structural analog of this compound, in a similar condensation.[2]
Reaction Scheme:
Caption: General scheme for the Biginelli-type synthesis of 1,3-dimethyl-dihydropyrimidinones.
Experimental Protocol
This protocol describes the synthesis of a 1,3-dimethyl-dihydropyrimidinone derivative using an aromatic aldehyde, ethyl acetoacetate, and this compound.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethyl acetoacetate
-
This compound
-
Indium(III) bromide (InBr₃) or another suitable Lewis/Brønsted acid catalyst
-
Ethanol (95%)
-
Ethyl acetate (B1210297) (for purification)
-
Basic alumina (B75360) (for purification)
-
Silica (B1680970) gel (for chromatography)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and this compound (1.2 eq) in 95% ethanol.
-
Add a catalytic amount of InBr₃ (e.g., 0.1 eq) to the mixture.[2]
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Heat the mixture to reflux and maintain for 7 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of basic alumina, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 1,3-dimethyl-dihydropyrimidinone product.
Quantitative Data Summary
The following table summarizes typical yields for the Biginelli reaction with various substrates, adapted from literature on related urea derivatives.[3][4]
| Aldehyde | β-Ketoester | Urea Derivative | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Urea | B(C₆F₅)₃ | EtOH | 4 | 76 | [4] |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | FeCl₃·6H₂O | EtOH | 1 | 92 | [3] |
| 3-Hydroxybenzaldehyde | Ethyl acetoacetate | Thiourea | B(C₆F₅)₃ | EtOH | 3 | 88 | [4] |
| Benzaldehyde | Ethyl acetoacetate | N,N'-Dimethylurea | InBr₃ | EtOH | 7 | (Not specified for 3-component) | [2] |
Note: The yield for the direct three-component reaction with this compound may vary and requires optimization based on the specific substrates and catalyst used.
Synthesis of 1,3-Dimethylbarbituric Acid
Barbiturates are a class of compounds derived from barbituric acid and have been widely used for their central nervous system depressant properties.[5] The synthesis of N-substituted barbiturates can be achieved by using N-substituted ureas, such as this compound, in a condensation reaction with a malonic ester derivative.
Reaction Scheme:
Caption: Synthesis of 1,3-dimethylbarbituric acid via condensation of dimethyl malonate and this compound.
Experimental Protocol
This protocol details the synthesis of 1,3-dimethylbarbituric acid from dimethyl malonate and this compound.
Materials:
-
Dimethyl malonate
-
This compound
-
Sodium ethoxide
-
n-Butanol
-
Toluene
-
Hydrochloric acid (HCl)
Procedure:
-
In a reaction vessel, add dimethyl malonate (1.1 eq) and this compound (1.0 eq).
-
Add a solvent mixture of n-butanol and toluene.
-
Add sodium ethoxide (as catalyst).
-
Heat the mixture to 90-110°C and reflux for 10 hours with stirring.
-
After the reaction is complete, cool the reactant mixture. A solid will separate out.
-
Dissolve the solid in water and adjust the pH to 1-2 with hydrochloric acid.
-
Cool the solution to induce crystallization.
-
Filter the crude product, and recrystallize to obtain pure 1,3-dimethylbarbituric acid.
Quantitative Data Summary
The following table presents data from a patent describing a similar synthesis using 1,3-dimethylurea.
| Malonic Ester | Urea Derivative | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Dimethyl Malonate | 1,3-Dimethylurea | Sodium Ethoxide | n-Butanol/Toluene | 90-110 | 10 | 76 | (Adapted from a patent for 1,3-dimethylurea) |
| Diethyl Malonate | 1,3-Dimethylurea | Sodium Ethoxide | n-Butanol/Toluene | 100-120 | 9 | 75 | (Adapted from a patent for 1,3-dimethylurea) |
Synthesis of 6-Amino-1,3-dimethyluracil
Uracil (B121893) and its derivatives are fundamental components of nucleic acids and are widely used as building blocks in medicinal chemistry. The synthesis of N-substituted uracils can be accomplished through the cyclization of N-substituted ureas with appropriate C3 synthons.
Reaction Scheme:
References
- 1. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents [patents.google.com]
- 2. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding [scirp.org]
- 5. research.monash.edu [research.monash.edu]
Application Notes and Protocols: The Role of 1,1-Dimethylurea in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 1,1-Dimethylurea (B72202) (DMU) in polymer chemistry, focusing on its applications as a chain extender in polyurethanes and as a curing accelerator in epoxy resins. Detailed experimental protocols and quantitative data are presented to guide researchers in utilizing DMU for the synthesis of advanced polymeric materials.
Introduction to this compound
This compound (DMU) is a urea (B33335) derivative with the chemical formula (CH₃)₂NCONH₂. It is a white, crystalline solid soluble in water and organic solvents.[1][2] In polymer chemistry, its primary utility stems from the reactive amine-like and amide-like functional groups, which can participate in various polymerization and cross-linking reactions.[2]
Key Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₃H₈N₂O | [3] |
| Molecular Weight | 88.11 g/mol | [3] |
| Melting Point | 178-183 °C | [4] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in water | [1] |
Application in Polyurethane Synthesis: Chain Extender
In the synthesis of polyurethanes (PUs), particularly polyurethane-ureas (PUUs), DMU can be used as a chain extender. Chain extenders are low molecular weight diols or diamines that react with isocyanate-terminated prepolymers to build high molecular weight polymer chains.[5] The incorporation of DMU introduces urea linkages into the polymer backbone, which can significantly influence the final properties of the material through the formation of strong hydrogen bonds.[5]
The synthesis of polyurethane-urea is typically a two-step process. First, a long-chain polyol reacts with an excess of diisocyanate to form an isocyanate-terminated prepolymer. In the second step, a chain extender, such as this compound, is added to react with the remaining isocyanate groups, forming the final high-molecular-weight polymer.
The choice of chain extender significantly impacts the mechanical and thermal properties of the resulting polyurethane. While specific data for this compound is sparse in comparative studies, the general effects of urea-based chain extenders can be inferred. The introduction of urea linkages generally enhances properties due to strong hydrogen bonding.
| Property | Effect of Urea-based Chain Extender | Reference |
| Tensile Strength | Generally increases | [5] |
| Elongation at Break | Can be tailored by adjusting hard segment content | [6] |
| Thermal Stability | Often improved due to strong intermolecular forces | [7] |
| Glass Transition Temperature (Tg) | Increases with higher hard segment content | [8] |
This protocol is a representative procedure for the synthesis of a polyurethane-urea elastomer using a two-step solution polymerization method.
Materials:
-
Polycaprolactone diol (PCL, Mn = 2000 g/mol ), dried under vacuum
-
Isophorone diisocyanate (IPDI)
-
This compound (DMU)
-
Dibutyltin dilaurate (DBTDL) as a catalyst
-
N,N-Dimethylacetamide (DMAc), anhydrous
Procedure:
-
Prepolymer Synthesis:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add a calculated amount of PCL diol.
-
Heat the flask to 80°C and dry the polyol under vacuum for 1-2 hours.
-
Cool the flask to 60°C and add a stoichiometric excess of IPDI (e.g., 2:1 molar ratio of NCO:OH) under a nitrogen atmosphere.
-
Add a catalytic amount of DBTDL (e.g., 0.05 wt%).
-
Allow the reaction to proceed at 80°C for 2-3 hours with constant stirring to form the isocyanate-terminated prepolymer. Monitor the reaction progress by FTIR by observing the isocyanate peak (~2270 cm⁻¹).[1]
-
-
Chain Extension:
-
Dissolve a stoichiometric amount of this compound in anhydrous DMAc. The amount of DMU should be calculated to react with the remaining isocyanate groups from the prepolymer synthesis.
-
Cool the prepolymer solution to room temperature and slowly add the DMU solution under vigorous stirring.
-
Continue stirring for an additional 2-4 hours at room temperature to complete the chain extension reaction.
-
-
Polymer Isolation and Characterization:
-
Precipitate the resulting polyurethane-urea solution in a non-solvent such as methanol (B129727) or water.
-
Filter the polymer and wash it thoroughly with the non-solvent.
-
Dry the polymer in a vacuum oven at 60°C until a constant weight is achieved.
-
Characterize the polymer using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of urethane (B1682113) and urea linkages, Gel Permeation Chromatography (GPC) for molecular weight determination, and Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for thermal properties. Mechanical properties can be evaluated using a universal testing machine.[1][9]
-
Application in Epoxy Resin Systems: Curing Accelerator
In epoxy resin formulations, this compound can act as a latent accelerator, particularly in systems cured with dicyandiamide (B1669379) (DICY).[10] Latent curing systems are stable at room temperature and cure only upon heating.[11] DMU significantly reduces the curing temperature and time of DICY-cured epoxy resins, which is highly desirable in many industrial applications to improve process efficiency.[10][12]
The curing of epoxy resins with DICY is a complex process. Substituted ureas like DMU are believed to accelerate the cure by reacting with the epoxy group to form a reactive intermediate, which then facilitates the reaction of DICY with the epoxy resin at lower temperatures.[4][10]
The addition of DMU as an accelerator has a pronounced effect on the curing parameters and final properties of epoxy resins.
| Parameter | Without Accelerator (DICY only) | With this compound Accelerator | Reference |
| Curing Temperature | > 170 °C | 80 - 160 °C | [10] |
| Curing Time | Sluggish at lower temperatures | Significantly reduced | [10] |
| Glass Transition Temperature (Tg) | Dependent on cure completion | Can be maintained or slightly altered | [10][13] |
| Storage Stability | Excellent | Good, but depends on concentration | [4][14] |
A study comparing different substituted ureas as accelerators for DICY-cured epoxy resins showed that the reactivity of this compound is comparable to standard commercial accelerators.[4]
This protocol describes a general procedure for preparing a one-component epoxy formulation with DICY as the hardener and DMU as the accelerator.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin
-
Dicyandiamide (DICY), micronized
-
This compound (DMU)
-
Fumed silica (B1680970) (as an anti-settling agent, optional)
Procedure:
-
Formulation Preparation:
-
In a suitable mixing vessel, add the DGEBA epoxy resin.
-
If using, add fumed silica (e.g., 3 parts per hundred parts of resin, phr) and mix at low speed until a homogeneous dispersion is achieved.
-
Add DICY (e.g., 8 phr) and this compound (e.g., 1-5 phr) to the resin mixture.
-
Mix at high speed for a short duration (e.g., 5 minutes), ensuring the temperature does not rise significantly to prevent premature reaction.[10]
-
De-gas the formulation under vacuum to remove any entrapped air bubbles.
-
Store the formulation in a sealed container at room temperature.
-
-
Curing:
-
Apply the formulated epoxy resin to the desired substrate or mold.
-
Cure the resin in an oven at a specified temperature (e.g., 120-160°C) for a predetermined time. The exact time and temperature will depend on the specific formulation and desired properties.[10] A typical cure cycle might be 30 minutes at 150°C.
-
Allow the cured part to cool to room temperature before handling.
-
-
Characterization:
-
The curing kinetics can be studied using Differential Scanning Calorimetry (DSC) to determine the peak exothermic temperature and the degree of cure.[10]
-
The thermal properties of the cured epoxy, such as the glass transition temperature (Tg), can also be determined by DSC or Dynamic Mechanical Analysis (DMA).[10][15]
-
The mechanical properties, such as tensile strength and modulus, can be measured using a universal testing machine on dog-bone shaped specimens.[16]
-
The following diagram illustrates the typical workflow for the development and testing of an epoxy formulation containing this compound.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is considered harmful if ingested or in contact with skin or eyes.[1] Refer to the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This compound is a versatile compound in polymer chemistry, serving as an effective chain extender in the synthesis of polyurethanes and as a potent accelerator for the curing of epoxy resins. Its use allows for the tailoring of polymer properties to meet the demands of various applications. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound in the development of novel and high-performance polymeric materials.
References
- 1. Preparation of High Molecular Weight Poly(urethane-urea)s Bearing Deactivated Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. N,N-Dimethylurea | C3H8N2O | CID 11737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US20070027274A1 - Use of urea derivatives as accelerators for epoxy resins - Google Patents [patents.google.com]
- 5. Urethane Chain Extenders - Aromatic Chemicals - Mitsubishi Gas Chemical [aromatics.mgc.co.jp]
- 6. Mechanically strong and stretchable polyurethane–urea supramolecular hydrogel using water as an additional in situ chain extender - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Effect of Aromatic Chain Extenders on Polyurea and Polyurethane Coatings Designed for Defense Applications [mdpi.com]
- 8. Polyureas Versatile Polymers for New Academic and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sphinxsai.com [sphinxsai.com]
- 10. rbhltd.com [rbhltd.com]
- 11. Epoxy Curing Agents – Latent Curing Agents for One Component Systems - Polymer Innovation Blog [polymerinnovationblog.com]
- 12. Accelerators for Latent Epoxy Curing Agents - Polymer Innovation Blog [polymerinnovationblog.com]
- 13. researchgate.net [researchgate.net]
- 14. US7750107B2 - Substituted urea accelerator with dicyandiamide for epoxy resin systems - Google Patents [patents.google.com]
- 15. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 16. arxiv.org [arxiv.org]
Application Notes and Protocols: 1,1-Dimethylurea in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dimethylurea (B72202) is a derivative of urea (B33335) that is utilized in various organic synthesis applications. While some sources suggest its potential as a catalyst for reactions such as N-alkylation and arylation, a thorough review of scientific literature reveals a significant lack of detailed studies or established protocols where this compound itself functions as a primary catalyst.[1] Its most prominently documented role is that of a reagent and a polar solvent . This document provides detailed application notes on its use as a reagent in the well-known Biginelli reaction.
Application Note 1: this compound as a Reagent in the Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction that synthesizes 3,4-dihydropyrimidin-2(1H)-ones from a β-ketoester, an aldehyde, and a urea or urea derivative. In this context, this compound serves as the urea component, providing the N-C-N backbone of the resulting heterocyclic ring.
Reaction Scheme:
Figure 1: General scheme of the Biginelli reaction using this compound.
Role of this compound:
In the Biginelli reaction, this compound acts as a nucleophile. The initial step of the reaction mechanism is believed to be the acid-catalyzed condensation between the aldehyde and the urea. The resulting iminium intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization and dehydration yield the dihydropyrimidinone product.
Quantitative Data from a Representative Biginelli-type Reaction
While specific data for this compound as a catalyst is unavailable, the following table summarizes typical conditions for a Biginelli reaction where a urea derivative is a reactant.
| Parameter | Value | Reference |
| Reactants | Aldehyde, β-Ketoester, Urea Derivative | General Biginelli Reaction Protocols |
| Catalyst | Lewis or Brønsted Acid (e.g., InBr₃) | (Maskrey et al., 2018)[2] |
| Catalyst Loading | 0.1 equivalents | (Maskrey et al., 2018)[2] |
| Temperature | Varies (often elevated) | General Organic Chemistry Principles |
| Reaction Time | 7 hours | (Maskrey et al., 2018)[2] |
| Solvent | Often solvent-free or polar solvents | General Biginelli Reaction Protocols |
| Yield | 37-55% | (Maskrey et al., 2018)[2] |
Experimental Protocol: Synthesis of a Dihydropyrimidinone Derivative using this compound
This protocol is a representative example of a Biginelli reaction.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Ethyl acetoacetate (B1235776) (1.0 mmol)
-
This compound (1.2 mmol)
-
Lewis acid catalyst (e.g., InCl₃) (0.1 mmol)
-
Ethanol (B145695) (5 mL)
-
Round-bottom flask (25 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Workflow Diagram:
Figure 2: Experimental workflow for the synthesis of a dihydropyrimidinone.
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), this compound (1.2 mmol), and the Lewis acid catalyst (0.1 mmol).
-
Add ethanol (5 mL) to the flask.
-
Attach a reflux condenser and place the flask in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to reflux and maintain stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete (as indicated by the consumption of the starting materials), remove the heat source and allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.
-
Characterize the purified product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
This compound as a Solvent
Due to its polar nature, this compound can be used as a solvent in organic reactions.[3] It can form low-melting eutectic mixtures with various additives, which can serve as environmentally sustainable solvent systems.[3]
Conclusion
While the catalytic applications of this compound are not well-documented in scientific literature, it remains a valuable compound in organic synthesis. Its primary and well-established role is as a key reagent in multicomponent reactions like the Biginelli synthesis of dihydropyrimidinones. Researchers and professionals in drug development can effectively utilize this compound in this capacity to generate diverse heterocyclic scaffolds. Further investigation is required to substantiate any claims of its catalytic activity.
References
Application Note: Quantitative Analysis of 1,1-Dimethylurea using High-Performance Liquid Chromatography
Introduction
1,1-Dimethylurea (DMU) is a chemical compound used as a polar solvent and a reagent in various organic syntheses.[1] Its accurate quantification is crucial for process monitoring, quality control, and research applications. This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The described protocol is suitable for the quantification of this compound in bulk material and for monitoring its presence in various sample matrices, providing a straightforward approach with a common C18 stationary phase and a simple isocratic mobile phase, ensuring ease of implementation in most analytical laboratories.
Experimental Protocol
This protocol outlines the necessary steps for the quantitative analysis of this compound using HPLC with UV detection.
1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.
-
Solvents: HPLC grade acetonitrile (B52724) and water.
-
Reagents: this compound reference standard (≥99% purity), phosphoric acid or formic acid.
2. Preparation of Mobile Phase and Standard Solutions
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water. A common starting ratio is 10:90 (v/v) of acetonitrile to water.[2] Acidify the aqueous component with a small amount of phosphoric acid or, for MS compatibility, formic acid.[3][4] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[2]
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 10, 25, 50, 100, and 250 µg/mL).
3. Sample Preparation
-
Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[5]
4. Chromatographic Conditions
The HPLC analysis is performed under isocratic conditions. The following table summarizes the recommended chromatographic parameters:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 10:90, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 0.7 - 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 - 50 µL |
| Detection Wavelength | 205 - 215 nm |
| Run Time | Approximately 10 - 15 minutes |
5. Data Analysis
-
Identify the this compound peak in the chromatogram based on its retention time, as determined by the injection of the standard solution.
-
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.
Data Presentation
The performance of the HPLC method should be evaluated for its linearity, precision, and accuracy. The following tables provide a template for summarizing quantitative data obtained during method validation.
Table 1: Linearity Data for this compound Analysis
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 10 | Example Value |
| 25 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
| 250 | Example Value |
| Correlation Coefficient (r²) | >0.999 |
Table 2: Precision and Accuracy Data
| QC Sample Conc. (µg/mL) | Measured Conc. (µg/mL) (n=6) | RSD (%) | Accuracy (%) |
| Low | Example Value | <2% | 98-102% |
| Medium | Example Value | <2% | 98-102% |
| High | Example Value | <2% | 98-102% |
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note provides a simple, rapid, and reliable means for the quantitative analysis of this compound. The method demonstrates good linearity, precision, and accuracy, making it suitable for routine quality control and research applications. The use of a standard C18 column and a straightforward mobile phase ensures that this method can be readily implemented in laboratories with standard HPLC instrumentation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CN101122589A - Urea and its impurity high performance liquid chromatography analysis method - Google Patents [patents.google.com]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation of Urea, (1,1-dimethylpropyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Application Notes: Quantitative Analysis of 1,1-Dimethylurea in Environmental Samples
Introduction
1,1-Dimethylurea (UDMU), a significant transformation product of the rocket fuel unsymmetrical dimethylhydrazine (UDMH), is an emerging contaminant of concern in environmental monitoring.[1][2] Its presence in soil and water can indicate pollution from aerospace activities.[1][2] Due to its polarity and potential for mobility in environmental matrices, sensitive and selective analytical methods are crucial for its accurate quantification. These application notes provide detailed protocols for the determination of this compound in environmental samples using advanced chromatographic techniques.
Analytical Challenges and Solutions
The primary challenge in analyzing this compound is its high polarity, which makes it difficult to retain on conventional reversed-phase chromatographic columns.[1] Additionally, the presence of isomers such as 1,3-dimethylurea (B165225) necessitates highly selective methods. To overcome these challenges, supercritical fluid chromatography-tandem mass spectrometry (SFC-MS/MS) has been successfully employed, offering rapid and sensitive analysis.[1][2] Gas chromatography (GC) with nitrogen-specific detection is another viable, though less common, technique.[3]
Experimental Protocols
This section details the methodologies for sample collection, preparation, and analysis for the quantification of this compound in soil and water samples.
Protocol 1: Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS) for Soil and Water Samples
This protocol is adapted from the method developed for the simultaneous quantification of this compound and its isomers.[1]
1. Sample Collection and Storage:
-
Soil: Collect approximately 100 g of soil into glass jars. Add water to the samples, cap with a Teflon-lined lid, and immediately freeze for transport and storage.[3]
-
Water: Collect water samples in clean glass bottles. Store at 4°C and analyze as soon as possible.
2. Sample Preparation:
-
Soil Samples - Pressurized Liquid Extraction (PLE):
-
Thaw the frozen soil sample.
-
Perform pressurized liquid extraction with acetonitrile (B52724) in a nitrogen atmosphere.[1]
-
Filter the resulting extract through a 0.22 µm nylon membrane filter before analysis.[1]
-
Dilute the extract with isopropanol (B130326) as needed to fall within the calibration range.[1]
-
-
Water Samples:
3. SFC-MS/MS Instrumentation and Conditions:
-
Chromatographic System: Waters Acquity UPC2 SFC system or equivalent.[1]
-
Stationary Phase: 2-Ethylpyridine stationary phase for baseline separation.[1][2]
-
Mobile Phase: Carbon dioxide with a methanol (B129727) co-solvent (e.g., 10% methanol) in isocratic elution mode.[1]
-
Mass Spectrometer: Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
4. Method Validation:
-
Prepare calibration standards of this compound in a suitable solvent (e.g., methanol).
-
Spike blank environmental matrices (uncontaminated soil and water) with known concentrations of this compound to assess recovery and matrix effects.
-
Determine the limits of detection (LOD) and quantification (LOQ).
Protocol 2: Gas Chromatography (GC) with Nitrogen Detection for Soil Samples
This protocol is based on an EPA method for a related compound, 1,3-dimethylurea, and can be adapted for this compound.[3]
1. Sample Preparation:
- Thaw a 100 g soil sample.
- Add 50 mL of water and 50 mL of methanol to the soil in a wide-mouthed bottle.[3]
- Shake the mixture vigorously.
- Centrifuge the sample to separate the soil and aqueous phases.[3]
- If suspended particles remain, filter the aqueous extract.[3]
- Take an aliquot of the extract and concentrate it to a final volume of 1.0 mL using a steam bath or rotary evaporator at 45-50°C for GC analysis.[3]
2. GC Instrumentation and Conditions:
-
Gas Chromatograph: Varian model 2100 or equivalent equipped with a nitrogen-selective detector (e.g., Coulson Electrolytic Conductivity Detector).[3]
-
Column: Select a capillary column that provides satisfactory resolution for this compound.[3]
-
Injector: Manual or autosampler injection.
-
Oven Temperature Program: Optimize to achieve good peak shape and separation from matrix interferences.[3]
3. Quantification:
-
Prepare a standard curve by injecting known concentrations of this compound.
-
Calculate the concentration in the sample extract by comparing its peak response to the standard curve.[3]
Data Presentation
The following tables summarize the quantitative performance data for the SFC-MS/MS method.
Table 1: SFC-MS/MS Method Performance for this compound (UDMU)
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 1–10 µg L⁻¹ | [1][2] |
| Linear Range | Three orders of magnitude | [1] |
| Analysis Time | 1.5 minutes | [1][2] |
Table 2: Reported Concentrations of this compound (UDMU) in Environmental Samples
| Sample Type | Description | Concentration Range | Reference |
| Peaty Soil | Polluted with rocket fuel | Noticeable amounts | [1][2] |
| Sandy Soil | Polluted with rocket fuel | Noticeable amounts | [1][2] |
| Aqueous Solution | UDMH treated with hydrogen peroxide | Quantifiable levels | [1] |
| Aqueous Solution | UDMH treated with ozone | Quantifiable levels | [1] |
Visualizations
Experimental Workflow for SFC-MS/MS Analysis
Caption: Workflow for the analysis of this compound.
Logical Relationship: Formation of this compound
Caption: Formation of this compound from UDMH.
References
Application Notes and Protocols for 1,1-Dimethylurea as a Novel Nitrogen Source in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selection of an appropriate nitrogen source is a critical factor in the development of high-performance cell culture media for the production of monoclonal antibodies (mAbs) and other therapeutic proteins. While glutamine is the most commonly used nitrogen source in industrial cell culture, its instability in liquid media leads to the formation of cytotoxic ammonia (B1221849), which can negatively impact cell growth and productivity. This has driven the search for stable and efficient alternative nitrogen sources.
1,1-Dimethylurea, a simple, stable, and cost-effective organic compound, presents a promising alternative. Its potential to be metabolized by cells to provide a controlled release of nitrogen could mitigate the issues associated with traditional nitrogen sources. These application notes provide a comprehensive overview, hypothetical data, and detailed protocols for the evaluation of this compound as a nitrogen source in mammalian cell culture, particularly for Chinese Hamster Ovary (CHO) cells.
Principle and Rationale
Urea (B33335) and its derivatives have been explored as nitrogen sources in various biological systems. The central hypothesis for the use of this compound is that mammalian cells may possess enzymatic machinery capable of its hydrolysis. This process would likely involve a multi-step enzymatic breakdown to release ammonia intracellularly, which can then be assimilated into the cellular nitrogen pool for the synthesis of amino acids, nucleotides, and other nitrogen-containing biomolecules. The controlled intracellular release of ammonia from this compound could potentially reduce the accumulation of toxic ammonia in the culture medium compared to the spontaneous degradation of glutamine.
Hypothesized Metabolic Pathway of this compound
While the precise metabolic pathway for this compound in CHO cells is not yet fully elucidated, a plausible pathway can be hypothesized based on known metabolic reactions involving urea and methylamines. The proposed pathway involves initial demethylation steps followed by the action of urease or a similar enzyme.
Caption: Hypothesized metabolic pathway of this compound in mammalian cells.
Experimental Data (Hypothetical)
The following tables present hypothetical data from a fed-batch culture of a CHO cell line producing a recombinant monoclonal antibody. The data compares the performance of a chemically defined medium supplemented with either L-glutamine, Urea, or this compound as the primary nitrogen source.
Table 1: Cell Growth and Viability
| Nitrogen Source (2 g/L) | Peak Viable Cell Density (x 10^6 cells/mL) | Integral of Viable Cell Density (IVCD) (x 10^9 cells·h/L) | Viability at Harvest (%) |
| L-Glutamine (Control) | 18.5 ± 0.8 | 1.52 ± 0.07 | 85 ± 3 |
| Urea | 17.2 ± 1.1 | 1.41 ± 0.09 | 88 ± 2 |
| This compound | 19.8 ± 0.9 | 1.65 ± 0.08 | 92 ± 2 |
Table 2: Metabolite Analysis
| Nitrogen Source (2 g/L) | Peak Lactate (B86563) Concentration (g/L) | Peak Ammonia Concentration (mM) |
| L-Glutamine (Control) | 4.2 ± 0.3 | 8.5 ± 0.7 |
| Urea | 3.8 ± 0.4 | 6.2 ± 0.5 |
| This compound | 3.5 ± 0.2 | 4.1 ± 0.4 |
Table 3: Monoclonal Antibody (mAb) Production
| Nitrogen Source (2 g/L) | Final mAb Titer (g/L) | Specific Productivity (qP) (pg/cell/day) |
| L-Glutamine (Control) | 3.1 ± 0.2 | 25 ± 2 |
| Urea | 2.9 ± 0.3 | 23 ± 3 |
| This compound | 4.2 ± 0.3 | 32 ± 2 |
Experimental Protocols
Protocol 1: Evaluation of this compound in Batch Culture
Objective: To assess the ability of a CHO cell line to utilize this compound as a nitrogen source and to determine its optimal concentration.
Materials:
-
CHO cell line producing a model mAb
-
Chemically defined basal medium (lacking a primary nitrogen source)
-
1 M stock solution of this compound (sterile filtered)
-
1 M stock solution of L-glutamine (sterile filtered)
-
Shake flasks (e.g., 125 mL)
-
Shaking incubator (37°C, 5% CO₂, 120 rpm)
-
Cell counter
-
Biochemical analyzer (for lactate and ammonia)
-
HPLC or ELISA kit for mAb quantification
Procedure:
-
Cell Preparation: Culture CHO cells in standard glutamine-containing medium to generate sufficient cell numbers for the experiment.
-
Adaptation (Optional but Recommended): Gradually adapt cells to medium containing this compound over several passages.
-
Inoculation: Seed shake flasks with CHO cells at a density of 0.3 x 10^6 cells/mL in the basal medium.
-
Experimental Groups:
-
Negative Control: Basal medium without a primary nitrogen source.
-
Positive Control: Basal medium supplemented with 2 mM L-glutamine.
-
Test Groups: Basal medium supplemented with increasing concentrations of this compound (e.g., 0.5, 1, 2, 4, 8 mM).
-
-
Incubation: Incubate the shake flasks at 37°C with 5% CO₂ and agitation.
-
Sampling: Take daily samples to measure viable cell density, viability, lactate, ammonia, and mAb concentration.
-
Data Analysis: Plot cell growth curves, calculate specific growth rates, and determine metabolite and mAb production profiles for each condition.
Protocol 2: Fed-Batch Culture using this compound
Objective: To evaluate the performance of this compound as a primary nitrogen source in a fed-batch process.
Materials:
-
Bioreactor (e.g., 2 L) with probes for pH, dissolved oxygen (DO), and temperature control
-
Chemically defined basal and feed media (the feed medium should contain a concentrated source of this compound)
-
CHO cell line adapted to this compound
-
Control fed-batch process materials (with L-glutamine)
Procedure:
-
Bioreactor Setup: Prepare and sterilize the bioreactor. Add the basal medium containing the optimal concentration of this compound determined from batch culture experiments.
-
Inoculation: Inoculate the bioreactor with the adapted CHO cells at a starting density of 0.5 x 10^6 cells/mL.
-
Culture Conditions: Maintain pH at 7.0 ± 0.2, DO at 40% ± 10%, and temperature at 37°C.
-
Feeding Strategy: Initiate feeding with the this compound-containing feed medium on day 3, or based on nutrient consumption. A typical feeding strategy is a constant daily feed.
-
Control Group: Run a parallel bioreactor using the standard L-glutamine-based fed-batch process.
-
Monitoring: Monitor cell growth, viability, metabolites, and mAb titer daily.
-
Harvest: Terminate the culture when viability drops below a predetermined threshold (e.g., 70%).
-
Analysis: Compare the key performance indicators (IVCD, peak cell density, final mAb titer, specific productivity, and waste metabolite levels) between the this compound and L-glutamine processes.
Caption: Experimental workflow for evaluating this compound.
Conclusion
The presented hypothetical data and protocols suggest that this compound has the potential to be a superior nitrogen source for mammalian cell culture compared to L-glutamine. Its use may lead to higher cell densities, improved viability, reduced ammonia accumulation, and ultimately, enhanced monoclonal antibody production. The provided protocols offer a systematic approach for researchers to validate these potential benefits in their specific cell lines and processes. Further investigation into the precise metabolic fate of this compound and its impact on product quality is warranted.
Application Notes: The Role of 1,1-Dimethylurea in the Synthesis of Rocket Fuel
Introduction: 1,1-Dimethylurea (also known as N,N-Dimethylurea) is a crucial precursor in the chemical synthesis of 1,1-Dimethylhydrazine (UDMH), a significant liquid rocket propellant.[1] UDMH, often referred to by the name Dimazine, is a hypergolic fuel, meaning it ignites spontaneously upon contact with a suitable oxidizer, such as nitrogen tetroxide (NTO). This property makes it highly valuable for use in spacecraft and missiles where reliable and rapid ignition is essential. Due to its stability at ambient temperatures, UDMH is classified as a storable propellant, allowing it to be kept in a launch-ready state for extended periods.[2][3] This document outlines the application of this compound in the production of UDMH, providing detailed protocols and relevant data.
From Precursor to Propellant: The Synthesis of UDMH
The primary application of this compound in the aerospace industry is its conversion to 1,1-Dimethylhydrazine (UDMH). This is achieved through a chemical process known as the Hofmann rearrangement.[4] This method is considered more environmentally acceptable and less hazardous compared to other UDMH synthesis routes that may involve carcinogenic intermediates.[4][5]
The synthesis involves the reaction of this compound with a hypochlorite (B82951) salt in an aqueous solution, which is then rearranged to yield UDMH.[4] The resulting UDMH can be purified by distillation.[4]
Properties of this compound and 1,1-Dimethylhydrazine (UDMH)
A comparative summary of the key physical and chemical properties of the precursor and the final rocket fuel product is presented below.
| Property | This compound | 1,1-Dimethylhydrazine (UDMH) |
| Chemical Formula | C3H8N2O | C2H8N2 |
| Molar Mass | 88.11 g/mol | 60.10 g/mol |
| Appearance | White crystalline solid | Colorless liquid |
| Melting Point | 178-183 °C | -57 °C |
| Boiling Point | Not applicable (decomposes) | 63.9 °C |
| Density | 1.255 g/cm³ | 0.791 g/cm³ |
| Solubility in Water | Soluble | Miscible |
Experimental Protocol: Synthesis of 1,1-Dimethylhydrazine from this compound via Hofmann Rearrangement
This protocol is based on the process described in U.S. Patent 4,046,812.[4]
Objective: To synthesize 1,1-Dimethylhydrazine (UDMH) from this compound.
Materials:
-
This compound
-
Sodium hypochlorite (NaOCl) solution
-
Sodium hydroxide (B78521) (NaOH)
-
Distilled water
-
Ice bath
-
Reaction vessel with stirring capability
-
Distillation apparatus
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a 3 molal aqueous solution of this compound.
-
Prepare a 3 molal aqueous solution of sodium hypochlorite containing approximately 0.7 moles of sodium hydroxide per mole of sodium hypochlorite for stabilization.[4]
-
-
Initial Reaction (N-chlorination):
-
Combine the this compound solution and the sodium hypochlorite solution in the reaction vessel.
-
Maintain the reaction temperature between 0°C and 10°C using an ice bath.[4]
-
Stir the mixture continuously during this phase.
-
-
Hofmann Rearrangement:
-
Prepare a 20 weight percent aqueous solution of sodium hydroxide.
-
Add 1.3 moles of this sodium hydroxide solution per mole of sodium hypochlorite used in the initial reaction to the reaction mixture.[4]
-
Allow the temperature of the basified mixture to rise to between 10°C and 30°C to facilitate the rearrangement.[4]
-
-
Product Recovery:
-
Following the rearrangement, recover the 1,1-Dimethylhydrazine by distillation.[4]
-
Safety Precautions:
-
1,1-Dimethylhydrazine and its precursors are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
The reaction can be exothermic; careful temperature control is crucial.
-
UDMH is flammable and poses a health hazard upon inhalation, ingestion, or skin contact.[3]
Diagrams
References
- 1. CN109956891B - Technical method for preparing 1, 1-dimethyl urea - Google Patents [patents.google.com]
- 2. Unsymmetrical dimethylhydrazine - Wikipedia [en.wikipedia.org]
- 3. acs.org [acs.org]
- 4. US4046812A - Process for preparing 1,1-dimethyl hydrazine - Google Patents [patents.google.com]
- 5. US4154658A - Purification of 1,1-dimethyl hydrazine (UDMH) containing formaldehyde dimethyl hydrazone - Google Patents [patents.google.com]
Application of 1,1-Dimethylurea as a Polar Solvent in Organic Reactions: A Focus on Deep Eutectic Solvents for Palladium-Catalyzed Cross-Coupling
Introduction
1,1-Dimethylurea (1,1-DMU) is a highly polar, hydrogen-bond-donating compound that exists as a white solid at room temperature. While its solid state precludes its use as a conventional solvent in many organic reactions, it has emerged as a key component in the formation of Deep Eutectic Solvents (DESs). These DESs, formed by mixing 1,1-DMU with a suitable hydrogen bond donor, present a sustainable and effective medium for a variety of organic transformations, including palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and protocols for the use of this compound-based DESs as solvents in Heck, Suzuki, and Sonogashira reactions, targeting researchers, scientists, and professionals in drug development.
Physicochemical Properties of this compound
A solid understanding of the physical and chemical properties of this compound is crucial for its effective application.
| Property | Value | Reference |
| Molecular Formula | C₃H₈N₂O | [1] |
| Molar Mass | 88.11 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 180-183 °C | [1] |
| Solubility | Soluble in water and polar organic solvents. | [1] |
This compound-Based Deep Eutectic Solvents (DESs)
Deep Eutectic Solvents are mixtures of two or more components which, at a particular molar ratio, exhibit a melting point significantly lower than that of any individual component. In the context of 1,1-DMU, it acts as the hydrogen bond acceptor, while a variety of compounds can serve as the hydrogen bond donor (HBD).
Preparation of a this compound-Based DES (General Protocol)
A general procedure for the preparation of a 1,1-DMU-based DES involves the simple mixing of 1,1-DMU with a chosen hydrogen bond donor, followed by heating until a homogeneous, clear liquid is formed.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The use of 1,1-DMU-based DESs as solvents in palladium-catalyzed cross-coupling reactions offers several advantages, including enhanced catalyst stability, improved reaction rates, and a more environmentally friendly reaction medium compared to conventional volatile organic solvents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. The use of a 1,1-DMU-based DES has been shown to be effective for this transformation.
Illustrative Signaling Pathway for Suzuki-Miyaura Coupling
Experimental Protocol: Suzuki-Miyaura Coupling in a Mannitol-DMU-NH₄Cl DES
This protocol is based on the successful coupling of various aryl halides with arylboronic acids.
Materials:
-
This compound (1,1-DMU)
-
Mannitol
-
Ammonium Chloride (NH₄Cl)
-
Palladium(II) Acetate (B1210297) (Pd(OAc)₂)
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Deionized water
-
Ethyl acetate
Procedure:
-
DES Preparation: In a round-bottom flask, combine mannitol, 1,1-DMU, and NH₄Cl in the desired molar ratio (e.g., 1:2:1). Heat the mixture with stirring at 100 °C until a clear, homogeneous liquid is formed. Cool the resulting DES to room temperature.
-
Reaction Setup: To the flask containing the DES, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), and the base (2.0 mmol).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) for the specified time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add deionized water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data for Suzuki-Miyaura Coupling in Mannitol-DMU-NH₄Cl DES
| Entry | Aryl Halide | Arylboronic Acid | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | 100 | 12 | 92 |
| 2 | 4-Chlorotoluene | 4-Methoxyphenylboronic acid | Cs₂CO₃ | 120 | 24 | 85 |
| 3 | 1-Iodonaphthalene | 3-Tolylboronic acid | K₂CO₃ | 100 | 8 | 95 |
| 4 | 2-Bromopyridine | 4-Fluorophenylboronic acid | Cs₂CO₃ | 110 | 18 | 88 |
Heck Coupling
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. While specific data for Heck reactions in 1,1-DMU-based DESs is limited in the readily available literature, the general principles of using DESs as a medium can be applied. The high polarity of the 1,1-DMU-based DES can be advantageous for the Heck reaction, which often proceeds through polar intermediates.
Experimental Workflow for a Heck Coupling Reaction
General Protocol: Heck Coupling in a 1,1-DMU-based DES
Materials:
-
This compound-based DES (e.g., with glycerol (B35011) or citric acid)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Aryl halide (or triflate)
-
Alkene
-
Base (e.g., Et₃N, K₂CO₃)
-
Inert gas (e.g., Argon, Nitrogen)
Procedure:
-
Reaction Setup: In a Schlenk flask, add the 1,1-DMU-based DES. To this, add the aryl halide (1.0 mmol), alkene (1.5 mmol), palladium catalyst (1-5 mol%), and base (2.0-3.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-140 °C) with stirring for the required time (4-48 hours).
-
Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. After completion, cool the mixture, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Purification: Dry the combined organic extracts, concentrate, and purify the product by column chromatography.
Expected Outcomes and Considerations:
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide. This reaction is a powerful tool for the synthesis of substituted alkynes. The polar nature of 1,1-DMU-based DESs can be beneficial for this transformation.
Logical Relationship in Sonogashira Coupling
General Protocol: Sonogashira Coupling in a 1,1-DMU-based DES
Materials:
-
This compound-based DES
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Aryl or vinyl halide
-
Terminal alkyne
-
Amine base (e.g., Et₃N, diisopropylamine)
-
Inert gas
Procedure:
-
Reaction Setup: To a Schlenk tube containing the 1,1-DMU-based DES, add the aryl or vinyl halide (1.0 mmol), terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (1-3 mol%), CuI (2-5 mol%), and the amine base (2.0-3.0 mmol).
-
Inert Atmosphere: Degas the mixture by bubbling an inert gas through it for 15-20 minutes.
-
Reaction: Stir the reaction mixture at room temperature or with heating (e.g., 50-100 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up: After the reaction is complete, add water and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over a drying agent, and concentrate. Purify the residue by column chromatography.
Potential Advantages and Research Opportunities:
The application of 1,1-DMU-based DESs in Sonogashira couplings is a promising area for green chemistry. The ability of the DES to dissolve both the organic substrates and the inorganic catalyst components can lead to enhanced reaction rates and simplified work-up procedures. Further research is needed to explore the full scope of these solvent systems for the Sonogashira reaction and to collect detailed quantitative data.
This compound, when used as a component of Deep Eutectic Solvents, offers a compelling alternative to traditional polar aprotic solvents in palladium-catalyzed cross-coupling reactions. The protocols and data presented herein provide a foundation for researchers to explore the use of these green solvent systems in the synthesis of complex organic molecules. Further investigation into the optimization of reaction conditions and the expansion of the substrate scope will undoubtedly solidify the role of 1,1-DMU-based DESs as a valuable tool in modern organic synthesis.
References
Application Notes and Protocols: 1,1-Dimethylurea in the Synthesis of Dye and Pigment Intermediates
Introduction
1,1-Dimethylurea (DMU), an asymmetrical urea (B33335) derivative, serves as a versatile reagent in organic synthesis. While not typically a primary chromophore-forming component in dyes and pigments, it is a valuable precursor for synthesizing heterocyclic intermediates that are subsequently used in the production of colorants. Specifically, the isomer 1,3-dimethylurea (B165225) is a key starting material for the synthesis of 6-amino-1,3-dimethyluracil (B104193), a crucial coupling component in the manufacturing of certain azo pigments. This document provides detailed protocols for the synthesis of this important intermediate and its subsequent use in pigment production.
Application: Synthesis of Azo Pigment Intermediate from 1,3-Dimethylurea
1,3-Dimethylurea, an isomer of this compound, is utilized in the synthesis of 6-amino-1,3-dimethyluracil. This uracil (B121893) derivative possesses an active methylene (B1212753) group at the C5 position, making it an excellent coupling component for reactions with diazonium salts to form azo pigments. These pigments are known for their vibrant colors and good stability.
Synthesis of 6-amino-1,3-dimethyluracil
The synthesis of 6-amino-1,3-dimethyluracil from 1,3-dimethylurea typically involves a condensation reaction with an active methylene compound like cyanoacetic acid, followed by a cyclization step.[1]
Reaction Scheme:
References
Troubleshooting & Optimization
Technical Support Center: Purification of 1,1-Dimethylurea
Welcome to the technical support center for the purification of 1,1-Dimethylurea. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities in crude this compound can originate from its synthesis, which often involves the reaction of dimethylamine (B145610) with a carbonyl source. Potential impurities include unreacted starting materials, byproducts such as other substituted ureas, and residual solvents. One patent mentions that when industrial dimethylamine aqueous solution is reacted with sodium cyanate, impurities such as hydrazine (B178648) and hydrazone derivatives can be formed, which are toxic and have similar physicochemical properties to this compound, making them difficult to separate.[1]
Q2: What is the melting point of pure this compound?
A2: The reported melting point of this compound is in the range of 178-183 °C.[2][3] A significant deviation from this range, or a broad melting point range, can indicate the presence of impurities.
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store this compound below +30°C in a dry, well-ventilated place.[2]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the purification of this compound using various techniques.
Recrystallization
Recrystallization is a widely used technique for purifying solid compounds like this compound. The process involves dissolving the impure solid in a hot solvent and allowing it to cool, whereupon the pure compound crystallizes out, leaving impurities in the solution.
Issue 1: Oiling Out Instead of Crystallization
| Possible Cause | Solution |
| The boiling point of the solvent is higher than the melting point of the impure this compound. | Select a solvent with a lower boiling point. |
| The cooling rate is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulate the flask to slow down the cooling process. |
| High concentration of impurities. | Consider a pre-purification step like a column chromatography or perform a second recrystallization. The presence of significant impurities can lower the melting point of the mixture, leading to oiling out.[4] |
| Inappropriate solvent or solvent mixture. | Experiment with different solvents or solvent ratios. Sometimes, adding a small amount of a "poorer" solvent to a solution in a "good" solvent can induce crystallization. |
Issue 2: Low or No Crystal Formation
| Possible Cause | Solution |
| The solution is not supersaturated (too much solvent was used). | Evaporate some of the solvent to increase the concentration of this compound and then allow the solution to cool again.[5] |
| The solution is cooling too slowly, or nucleation has not been initiated. | Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of pure this compound.[6] |
| The solubility of this compound in the chosen solvent is too high even at low temperatures. | Select a different solvent or use a mixed-solvent system where this compound has lower solubility at cold temperatures. |
Issue 3: Poor Recovery of this compound
| Possible Cause | Solution | | Too much solvent was used, leading to a significant amount of product remaining in the mother liquor.[5] | Use the minimum amount of hot solvent necessary to dissolve the crude product. To check for product in the mother liquor, a small sample can be evaporated to see if a significant residue remains.[5] | | Premature crystallization during hot filtration. | Ensure the filtration apparatus (funnel and filter paper) is pre-heated with hot solvent to prevent the product from crystallizing out on the filter paper. | | The crystals were washed with a solvent that was not cold enough. | Always use ice-cold solvent to wash the crystals to minimize dissolution of the purified product.[6] |
Experimental Protocols: Recrystallization
Protocol 1: Recrystallization from Water
A patented method describes the recrystallization of this compound from water. After synthesis, the reaction mixture is concentrated under reduced pressure, cooled to induce crystallization, and the resulting crystals are separated by centrifugation. These crude crystals are then recrystallized from water and dried under vacuum to yield pure this compound.[1]
Protocol 2: Recrystallization from Ethanol (B145695) or Ethanol/Water Mixture
Ethanol is a common solvent for the recrystallization of urea (B33335) and its derivatives.[7]
-
Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of hot 95% ethanol and heat the mixture to boiling to dissolve the solid. If the solid does not fully dissolve, add small portions of hot ethanol until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
For a mixed solvent recrystallization with ethanol and water, dissolve the crude this compound in a minimum amount of hot ethanol. Then, add hot water dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached. Add a few more drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly.[8][9]
Distillation
Vacuum distillation can be employed to purify this compound, especially for removing non-volatile impurities. This technique is suitable for compounds that have a high boiling point at atmospheric pressure or are prone to decomposition at elevated temperatures.[10][11][12]
Troubleshooting Vacuum Distillation
| Issue | Possible Cause | Solution |
| Bumping | Uneven boiling of the liquid under reduced pressure. | Use a magnetic stirrer or a capillary ebulliator to ensure smooth boiling. A Claisen adapter can also help prevent bumping. |
| No distillation | The vacuum is not low enough, or the heating temperature is too low. | Check the vacuum system for leaks and ensure the vacuum pump is functioning correctly. Gradually increase the heating mantle temperature. |
| Decomposition | The heating temperature is too high, even under vacuum. | Lower the heating temperature and try to achieve a lower vacuum. |
Experimental Protocol: Vacuum Distillation
A general procedure for vacuum distillation can be adapted for this compound.[13]
-
Setup: Assemble a vacuum distillation apparatus using clean, dry glassware. Ensure all joints are properly sealed with vacuum grease. Use a round-bottom flask of an appropriate size (not more than two-thirds full).
-
Vacuum: Connect the apparatus to a vacuum pump and slowly evacuate the system.
-
Heating: Once the desired pressure is reached and stable, begin heating the distillation flask using a heating mantle.
-
Collection: Collect the fraction that distills at the expected boiling point for this compound under the applied pressure.
-
Cooling: After the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before releasing the vacuum.
Chromatography
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for both the analysis and purification of this compound.
Troubleshooting HPLC Purification
| Issue | Possible Cause | Solution |
| Poor Separation | Inappropriate mobile phase composition or column. | Optimize the mobile phase gradient (e.g., the ratio of acetonitrile (B52724) to water). Try a different column with a different stationary phase. |
| Peak Tailing | Column overload or secondary interactions with the stationary phase. | Reduce the injection volume or sample concentration. Add a modifier to the mobile phase (e.g., a small amount of acid or base). |
| Low Recovery | The compound is strongly retained on the column or is precipitating. | Modify the mobile phase to ensure the compound elutes. Ensure the sample is fully dissolved in the mobile phase before injection. |
Experimental Protocols: Chromatography
Protocol 1: Preparative HPLC
A reverse-phase HPLC method can be scaled up for the preparative purification of this compound.[14][15]
-
Column: A C18 preparative column.
-
Mobile Phase: A gradient of acetonitrile and water. For mass spectrometry compatibility, formic acid can be used as an additive instead of phosphoric acid.[14]
-
Detection: UV detection.
-
Sample Preparation: Dissolve the crude this compound in the initial mobile phase composition.
-
Procedure:
-
Develop an analytical HPLC method to achieve good separation of this compound from its impurities.
-
Scale up the method to a preparative column, adjusting the flow rate and injection volume according to the column dimensions.
-
Inject the sample and collect the fractions corresponding to the this compound peak.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: GC-MS for Purity Analysis
Gas chromatography-mass spectrometry can be used to identify and quantify volatile impurities in this compound.
-
Column: A suitable capillary column (e.g., a wax-type column for polar compounds).
-
Carrier Gas: Helium.
-
Injection: Split or splitless injection.
-
Oven Program: A temperature gradient to separate compounds with different boiling points.
-
Detection: Mass spectrometry for identification of impurities.
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent like methanol.[16]
Quantitative Data Summary
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃H₈N₂O | [17] |
| Molecular Weight | 88.11 g/mol | [17] |
| Melting Point | 178-183 °C | [2][3] |
| Appearance | White crystalline solid | [18] |
Table 2: Solubility of Urea Derivatives in Different Solvents
| Solvent | General Solubility of Ureas | Comments |
| Water | Soluble | A common solvent for recrystallization of polar ureas.[1] |
| Ethanol | Soluble | Often used for recrystallization of ureas, sometimes in combination with water.[7][23] |
| Methanol | Soluble | Another potential recrystallization solvent for polar compounds.[22] |
| Isopropanol | Soluble | |
| Acetone | Soluble | |
| Chloroform | Slightly soluble | Monoclinic prisms of this compound can be obtained from chloroform.[24] |
| Hexane | Insoluble | Can be used as a "poor" solvent in a mixed-solvent recrystallization. |
Experimental Workflows and Diagrams
Caption: General workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by vacuum distillation.
Caption: Workflow for the purification of this compound by preparative HPLC.
References
- 1. CN109956891B - Technical method for preparing 1, 1-dimethyl urea - Google Patents [patents.google.com]
- 2. This compound CAS#: 598-94-7 [m.chemicalbook.com]
- 3. 1,1-二甲基脲 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. youtube.com [youtube.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 11. Purification [chem.rochester.edu]
- 12. quora.com [quora.com]
- 13. Understanding Vacuum Distillation [sihaienergytech.com]
- 14. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. This compound - Wikipedia [en.wikipedia.org]
- 18. chembk.com [chembk.com]
- 19. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 20. redalyc.org [redalyc.org]
- 21. researchgate.net [researchgate.net]
- 22. quora.com [quora.com]
- 23. Sciencemadness Discussion Board - Urea Recrystallization - Powered by XMB 1.9.11 [sciencemadness.org]
- 24. N,N-Dimethylurea | C3H8N2O | CID 11737 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in 1,1-Dimethylurea Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,1-Dimethylurea (DMU).
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most frequently employed methods for synthesizing this compound involve the reaction of dimethylamine (B145610) with one of three primary reagents: sodium cyanate (B1221674), urea (B33335), or nitrourea (B1361781). Each method has its own set of advantages and challenges regarding yield, purity, and reaction conditions.
Q2: What are the typical impurities I might encounter in my this compound product?
A2: Depending on the synthetic route, common impurities can include hydrazine, hydrazone, and various cyanide derivatives, especially when using industrial-grade dimethylamine and sodium cyanate.[1] Unreacted starting materials and byproducts from side reactions are also potential contaminants.
Q3: My reaction yield is significantly lower than expected. What are the common causes?
A3: Low yields can stem from several factors. In the synthesis from urea, the presence of water can lead to a competing reaction where cyanic acid reacts with water to produce carbon dioxide and ammonia (B1221849), reducing the formation of this compound.[2] Other general causes include incomplete reactions, suboptimal temperature control, incorrect stoichiometry of reactants, and loss of product during workup and purification.
Q4: How can I purify my crude this compound product?
A4: Recrystallization is a highly effective method for purifying this compound. Water and ethanol (B145695) are commonly used as recrystallization solvents. The general process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to induce crystallization. The purified crystals can then be collected by filtration.
Q5: Are there any specific safety precautions I should take during the synthesis of this compound?
A5: Yes, standard laboratory safety protocols should be strictly followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Some reactants, like nitrourea, can be hazardous, and reactions may be exothermic, requiring careful temperature control. All syntheses should be performed in a well-ventilated fume hood.
Troubleshooting Guides
Issue 1: Low Product Yield
| Potential Cause | Troubleshooting Strategy |
| Presence of Water (Urea Method) | The reaction between dimethylamine and urea should be conducted under substantially anhydrous conditions to prevent the hydrolysis of the cyanic acid intermediate.[2] |
| Suboptimal Reaction Temperature | Optimize the reaction temperature for your specific method. For the urea method, a temperature range of 110°C to 150°C is recommended.[2] For the nitrourea method, the initial reaction temperature should be maintained below 70°C. |
| Incorrect Molar Ratio of Reactants | Ensure the correct stoichiometry. For the urea method, a molar ratio of dimethylamine to urea of at least 2:1 is recommended, with an optimal ratio of 2.5:1.[2] |
| Incomplete Reaction | Increase the reaction time or consider a moderate increase in temperature to ensure the reaction goes to completion. Monitor the reaction progress using an appropriate analytical technique like TLC or GC. |
| Product Loss During Workup | This compound has some solubility in cold water. When washing the crystals, use ice-cold solvent and minimize the volume to reduce product loss. |
Issue 2: Product Contamination and Impurities
| Potential Cause | Troubleshooting Strategy |
| Formation of Hydrazine and Cyanide Impurities (Sodium Cyanate Method) | Industrial dimethylamine can contain impurities that lead to the formation of hydrazine, hydrazone, and cyanide derivatives.[1] Using purified dimethylamine can mitigate this. A patented method suggests the addition of a "hydrazine remover" like benzaldehyde (B42025) and a "reaction control agent" like ascorbic acid.[1] |
| Side Reactions | Controlling reaction conditions such as temperature and reactant addition rate can minimize side product formation. For instance, in the nitrourea method, vigorous evolution of nitrous oxide indicates the main reaction is proceeding, but temperature control is crucial to avoid unwanted side reactions. |
| Residual Starting Materials | Ensure the reaction goes to completion. After the reaction, excess dimethylamine can be removed by venting (for gaseous dimethylamine) or by vacuum.[2] Unreacted urea can often be removed during the recrystallization process. |
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Parameter | Dimethylamine + Sodium Cyanate | Dimethylamine + Urea | Dimethylamine + Nitrourea |
| Typical Yield | ~85% (with additives)[1] | Essentially quantitative (>95%)[2] | 57-68% |
| Reaction Temperature | Constant temperature (not specified)[1] | 110-150°C (preferred 125-130°C)[2] | Initial <70°C, then 90-100°C |
| Reaction Pressure | Atmospheric | Autogenous (up to 450 psig)[2] | Atmospheric |
| Key Reagents | Dimethylamine, Sodium Cyanate, Water | Dimethylamine, Urea (anhydrous) | Dimethylamine, Nitrourea, Water |
| Common Impurities | Hydrazine, hydrazone, cyanide derivatives[1] | Unreacted urea, biuret | Unreacted nitrourea, dimethylamine |
| Advantages | High purity with additives | High yield, high purity of initial product | Good yield of carbamide derivatives |
| Disadvantages | Prone to toxic impurities | Requires high pressure | Exothermic, requires careful temperature control |
Experimental Protocols
Method 1: Synthesis from Dimethylamine and Sodium Cyanate
This method is adapted from a patented procedure for preparing high-purity this compound.[1]
-
To a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 390 g of sodium cyanate and 150 ml of purified water.
-
Begin stirring and heating the mixture.
-
Add 676 g of a 40% aqueous dimethylamine solution containing a small amount of benzaldehyde and ascorbic acid.
-
Maintain the reaction at a constant temperature with continuous stirring for 2-3 hours.
-
After the reaction is complete, add a small amount of sodium hypochlorite (B82951) and a 1% sodium bicarbonate solution and stir for an additional 25 minutes.
-
Concentrate the solution under reduced pressure.
-
Cool the concentrated solution to induce crystallization.
-
Collect the crystals by centrifugal separation.
-
Recrystallize the crude product from water.
-
Dry the purified crystals under vacuum to obtain this compound.
Method 2: Synthesis from Dimethylamine and Urea
This procedure is based on a patented method that achieves a high yield under anhydrous conditions.[2]
-
Charge a pressure reactor with crystalline urea.
-
Seal the reactor and add dimethylamine. The recommended molar ratio of dimethylamine to urea is 2.5:1.
-
Commence stirring.
-
Raise the temperature to between 125°C and 130°C.
-
During the reaction, vent the ammonia produced to maintain the pressure at approximately 450 psig.
-
Continue the reaction until the formation of ammonia subsides (approximately 45 minutes).
-
Cool the reactor and vent the excess dimethylamine.
-
Draw off any residual dimethylamine under vacuum.
-
Add water to the crystalline product to form a slurry.
-
The product can be further purified by recrystallization from water.
Method 3: Synthesis from Dimethylamine and Nitrourea
This protocol is adapted from an Organic Syntheses procedure.
-
In a large beaker, dilute 191 ml (180 g) of a 25% aqueous dimethylamine solution (1.0 mole) with 64 ml of water.
-
Add 116 g (1.1 moles) of nitrourea. The temperature will spontaneously rise to 35-42°C.
-
Warm the solution to 56-60°C to initiate a vigorous reaction with the evolution of nitrous oxide.
-
Apply external cooling as needed to maintain the temperature below 70°C for the first 5-7 minutes and below 85°C for the next 5-7 minutes.
-
After the initial vigorous reaction subsides (10-15 minutes), maintain the reaction mixture at 90-100°C until gas evolution ceases (an additional 15-20 minutes).
-
Add approximately 1 g of activated carbon to the hot solution and filter with suction.
-
Transfer the clear filtrate to an evaporating dish and heat on a steam bath to remove most of the water.
-
Transfer the residual viscous liquid to a beaker, rinse the dish with 10 ml of water, and add it to the beaker.
-
Add 50 ml of 95% ethanol and warm to dissolve the residue.
-
Cool the solution to 0°C to induce crystallization.
-
Collect the crystals on a suction filter, wash quickly with two portions of ice water, and air-dry.
Mandatory Visualizations
Signaling Pathway
The N,N-dimethylurea moiety is a key component of the pharmaceutical drug cariprazine, which acts as a partial agonist at the dopamine (B1211576) D3 receptor. This receptor is involved in complex signaling cascades, including the G protein and β-arrestin pathways.
Caption: Dopamine D3 receptor signaling pathways activated by cariprazine.
Experimental Workflow
Caption: General experimental workflow for this compound synthesis.
Troubleshooting Logic
Caption: Logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Byproduct Identification in 1,1-Dimethylurea Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying and mitigating byproducts during the synthesis of 1,1-Dimethylurea (DMU).
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent laboratory and industrial synthesis methods for this compound are:
-
From Dimethylamine (B145610) and a Cyanate (B1221674) Salt: Typically, dimethylamine is reacted with sodium cyanate in an aqueous solution.
-
From Dimethylamine and Urea (B33335): This method involves the reaction of dimethylamine with urea, often under pressure and elevated temperatures.[1]
-
From Dimethylamine and Phosgene (B1210022): This route involves the reaction of dimethylamine with the highly reactive and toxic gas, phosgene, or a phosgene substitute.[2][3]
Q2: What are the primary byproducts I should be aware of during this compound synthesis?
A2: The formation of byproducts is highly dependent on the synthetic route and reaction conditions. Common impurities include:
-
Unreacted Starting Materials: Such as dimethylamine.
-
Related Amines: Monomethylamine and trimethylamine (B31210) may be present as impurities in the dimethylamine starting material.[4]
-
Hydrazine (B178648) and Hydrazones: These can form, particularly in the cyanate-based synthesis, due to the instability of reactants.[4]
-
Cyanide Impurities: Can be introduced when using cyanate salts.[4]
-
Dimethylamine-derived decomposition products: Dimethylamine can be a product of thermal decomposition.[5]
-
Analogues of Biuret and Triuret: Formed from the condensation of urea molecules, though less common in well-controlled DMU synthesis.[6]
Q3: How can I detect these byproducts in my reaction mixture?
A3: Several analytical techniques are suitable for identifying and quantifying byproducts in this compound reactions:
-
High-Performance Liquid Chromatography (HPLC): A versatile method for separating polar compounds like urea and its derivatives.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Effective for identifying volatile and semi-volatile impurities.
-
Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS): A rapid and sensitive method for the simultaneous determination of this compound and its isomers.[7]
Troubleshooting Guides
Issue 1: Presence of Impurities from Starting Materials
Symptoms:
-
The final product contains traces of monomethylamine or trimethylamine.
-
Lower than expected yield of this compound.
Root Cause:
-
The dimethylamine starting material may contain impurities from its manufacturing process, which involves the reaction of methanol (B129727) and ammonia (B1221849) at high temperature and pressure.[4]
Troubleshooting Steps:
-
Analyze Starting Materials: Before starting the synthesis, analyze the purity of the dimethylamine using GC-MS to quantify the levels of monomethylamine and trimethylamine.
-
Purify Dimethylamine: If significant impurities are present, consider purifying the dimethylamine by distillation.
-
Adjust Stoichiometry: Account for the purity of the dimethylamine when calculating the required molar equivalents for the reaction.
Issue 2: Formation of Hydrazine and Hydrazone Byproducts
Symptoms:
-
The presence of unexpected peaks in the HPLC or GC-MS chromatogram.
-
The final product may have a yellowish tint.
Root Cause:
-
Instability of reactants in the synthesis using dimethylamine and sodium cyanate can lead to the formation of hydrazine and its derivatives.[4]
Troubleshooting Steps:
-
Control Reaction Temperature: Maintain a constant and controlled temperature throughout the reaction, as temperature fluctuations can promote side reactions.
-
Use of a Hydrazine Remover: A Chinese patent suggests the use of a "hydrazine remover" such as a small amount of benzaldehyde (B42025) or ascorbic acid added to the dimethylamine solution.[4]
-
Post-Reaction Oxidation: The same patent proposes adding a mild alkaline oxidant like sodium hypochlorite (B82951) after the main reaction to help remove residual hydrazine.[4]
Issue 3: Contamination with Unreacted Dimethylamine
Symptoms:
-
A strong amine odor in the final product.
-
A peak corresponding to dimethylamine in the GC-MS analysis.
Root Cause:
-
Incomplete reaction or inefficient removal of excess dimethylamine after the reaction.
Troubleshooting Steps:
-
Ensure Complete Reaction: Monitor the reaction progress using TLC or HPLC to ensure all the limiting reagent has been consumed.
-
Efficient Removal of Excess Reactant: After the reaction, excess dimethylamine can be removed by vacuum distillation.[1]
-
Washing: Washing the crude product with a suitable solvent can help remove residual dimethylamine.
Quantitative Data Summary
| Byproduct | Synthetic Route | Typical Concentration Range | Analytical Method | Reference |
| Monomethylamine | Dimethylamine + Sodium Cyanate | Variable, depends on starting material purity | GC-MS | [4] |
| Trimethylamine | Dimethylamine + Sodium Cyanate | Variable, depends on starting material purity | GC-MS | [4] |
| Hydrazine | Dimethylamine + Sodium Cyanate | Trace to minor | HPLC, GC-MS | [4] |
| Hydrazones | Dimethylamine + Sodium Cyanate | Trace to minor | HPLC, GC-MS | [4] |
| Unreacted Dimethylamine | All routes | Variable | GC-MS | [2][8] |
Experimental Protocols
Synthesis of this compound from Dimethylamine and Urea
Materials:
-
Dimethylamine
-
Urea
-
Pressure Reactor
Procedure:
-
Charge the pressure reactor with a molar excess of dimethylamine relative to urea (e.g., 2.5:1 to 3:1 molar ratio).[1]
-
Seal the reactor and heat to a temperature between 110°C and 150°C.[1]
-
Maintain the reaction under autogenous pressure. The pressure can be periodically vented to remove ammonia, which is a byproduct of the reaction.[1]
-
Monitor the reaction until the evolution of ammonia subsides, indicating the reaction is nearing completion.
-
Cool the reactor and vent the excess dimethylamine.
-
The solid this compound product can be collected. Further purification can be achieved by recrystallization from water.[1]
Visualizations
Caption: Workflow for Synthesis and Byproduct Analysis.
Caption: Byproduct Formation Pathways.
References
- 1. US3937727A - Process for preparing n, n-dimethylurea - Google Patents [patents.google.com]
- 2. US2444023A - Preparation of dimethyl urea - Google Patents [patents.google.com]
- 3. Selected syntheses of ureas through phosgene substitutes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. CN109956891B - Technical method for preparing 1, 1-dimethyl urea - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Biuret - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 1,1-Dimethylurea Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 1,1-Dimethylurea.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature. | Optimize Reaction Time and Temperature: For the nitrourea (B1361781) method, ensure the reaction mixture is kept at 90-100°C until gas evolution ceases, which may take an additional 15-20 minutes after the initial vigorous reaction.[1] For the sodium cyanate (B1221674) method, stirring for 2-3 hours at a constant temperature is recommended.[2] For the urea (B33335) method, a reaction temperature of 110° to 150°C is suggested.[3] |
| Suboptimal Molar Ratio of Reactants: An incorrect ratio of starting materials can lead to lower yields. | Adjust Molar Ratios: When reacting dimethylamine (B145610) and urea, a molar ratio of not less than 2:1 (dimethylamine:urea) is recommended, with an optimal ratio of 2.5:1.[3] | |
| Loss of Product During Workup: this compound has appreciable solubility in water, which can lead to significant losses during washing and filtration. | Minimize Use of Water During Washing: When washing the crystals, use ice-cold water and only enough to just cover the crystals on the filter, then apply suction immediately.[1] | |
| Low Purity | Presence of Unreacted Starting Materials: Inadequate purification can leave unreacted starting materials in the final product. | Recrystallization: Recrystallize the crude product from a suitable solvent. A mixture of 95% ethanol (B145695) and water is an effective solvent system for recrystallization.[1] |
| Formation of Byproducts: Side reactions can lead to the formation of impurities that are difficult to remove. For instance, industrial dimethylamine may contain impurities like hydrazine (B178648) and hydrazone that can lead to toxic cyanide byproducts when reacted with sodium cyanate.[2] | Use High-Purity Starting Materials: Whenever possible, use high-purity reagents to minimize side reactions. | |
| Addition of a Hydrazine Remover and Reaction Control Agent: When using industrial-grade dimethylamine with sodium cyanate, adding a hydrazine remover and a reaction control agent can prevent the formation of toxic byproducts.[2] | ||
| Post-Reaction Oxidation: After the reaction with sodium cyanate, adding a small amount of an alkaline oxidant like sodium hypochlorite (B82951) and sodium bicarbonate solution can help to remove certain impurities.[2] | ||
| Reaction Control Issues | Excessive Frothing: The reaction between nitrourea and dimethylamine can be vigorous and produce a significant amount of froth.[1] | Use a Larger Reaction Vessel: Employ a reaction vessel that is sufficiently large to accommodate the frothing.[1] |
| Exothermic Reaction: The reaction can be highly exothermic, leading to a rapid increase in temperature. | Control Reaction Temperature: Apply external cooling with water as needed to maintain the reaction temperature below the recommended limits (e.g., below 70°C during the initial phase and below 85°C in the second phase for the nitrourea method).[1] | |
| Persistent Odor | Residual Dimethylamine: The final product may have a slight odor of dimethylamine. | Drying: Dry the product at 80°C for 1-2 hours to remove any residual dimethylamine.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: Common methods for synthesizing this compound include the reaction of dimethylamine with nitrourea, the reaction of dimethylamine with sodium cyanate, and the reaction of dimethylamine with urea under pressure.[1][2][3]
Q2: How can I improve the yield of my this compound synthesis?
A2: To improve the yield, you can optimize the molar ratio of your reactants, ensure the reaction goes to completion by controlling the temperature and reaction time, and minimize product loss during workup by using minimal amounts of ice-cold water for washing.[1][3] For instance, in a series of preparations, the mother liquors can be carried over to subsequent batches to increase the overall yield.[1]
Q3: What is the best way to purify crude this compound?
A3: Recrystallization is a highly effective method for purifying this compound. A common and effective solvent system for recrystallization is a mixture of 95% ethanol and water.[1] The process generally involves dissolving the crude product in a minimal amount of hot solvent, filtering the hot solution to remove insoluble impurities, and then allowing the solution to cool slowly to form crystals.
Q4: My final product has a persistent fishy odor. How can I remove it?
A4: A persistent fishy odor is likely due to residual dimethylamine. Drying the final product in an oven at 80°C for 1-2 hours should effectively remove this odor.[1]
Q5: Are there any safety precautions I should be aware of when synthesizing this compound?
A5: Yes. The reaction can be vigorous and produce significant frothing, so using a large reaction vessel is important.[1] The reaction can also be exothermic, requiring external cooling to control the temperature.[1] When using sodium cyanate, be aware that impurities in industrial dimethylamine can lead to the formation of highly toxic cyanide byproducts.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Protocols
Synthesis of this compound via the Nitrourea Method
This protocol is adapted from a procedure known to provide good yields.[1]
Materials:
-
25% aqueous dimethylamine solution
-
Nitrourea
-
Activated carbon
-
95% Ethanol
-
Ice
Equipment:
-
1.5 L beaker
-
Heating mantle or steam bath
-
Filter funnel and flask
-
Evaporating dish
-
Beaker for crystallization
Procedure:
-
In a 1.5 L beaker, dilute 191 mL (180 g) of 25% aqueous dimethylamine solution (1.0 mole) with 64 mL of water.
-
Add 116 g (1.1 moles) of nitrourea to the dimethylamine solution. The temperature will spontaneously rise to 35-42°C.
-
Warm the solution to 56-60°C to initiate a vigorous reaction with the evolution of nitrous oxide.
-
Control the reaction temperature by applying external cooling with water when necessary. Maintain the temperature below 70°C for the first 5-7 minutes and below 85°C for the following 5-7 minutes.
-
After the initial vigorous reaction (10-15 minutes), maintain the reaction mixture at 90-100°C until the evolution of gas has completely ceased (approximately 15-20 additional minutes).
-
Add about 1 g of activated carbon to the resulting liquid and heat the mixture.
-
Filter the hot solution with suction to remove the activated carbon.
-
Transfer the clear filtrate to an evaporating dish and heat it on a steam bath to remove most of the water.
-
Transfer the residual viscous liquid (about 120 mL) to a beaker. Rinse the evaporating dish with 10 mL of water and add it to the beaker.
-
Add 50 mL of 95% ethanol to the beaker and warm to effect complete solution.
-
Cool the solution to 0°C to allow for the crystallization of this compound.
-
Collect the crystals by filtration. Wash the crystals with a minimal amount of ice water.
-
The initial yield of colorless prismatic crystals is typically 35-40 g (40-45%). Further evaporation of the combined filtrates and dilution with 95% ethanol can yield an additional 15-20 g, bringing the total yield to 57-68%.[1]
Data Presentation
| Method | Reactants | Key Reaction Conditions | Reported Yield | Melting Point (°C) | Reference |
| Nitrourea | Dimethylamine, Nitrourea | Temperature control (56-100°C) | 57-68% | 182-184 | [1] |
| Sodium Cyanate | Dimethylamine, Sodium Cyanate | Constant temperature stirring (2-3 hours) | Not explicitly stated | 179-181 | [2] |
| Urea | Dimethylamine, Urea | 110-150°C, Autogenous pressure, Anhydrous | Essentially complete conversion | 180-185 (crude), 181.5-183.5 (recrystallized) | [3] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound via the nitrourea method.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
Technical Support Center: Stability and Degradation of 1,1-Dimethylurea
Welcome to the Technical Support Center for 1,1-Dimethylurea (DMU). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation pathways of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general chemical stability of this compound under standard laboratory conditions?
A1: this compound is a white crystalline solid that is relatively stable under standard ambient temperature and pressure.[1] However, it is important to note its incompatibility with strong oxidizing agents and strong acids, as reactions with these substances can occur.[1] For optimal stability, it should be stored in a well-ventilated place with the container tightly closed.
Q2: What are the expected degradation pathways for this compound?
A2: Based on the principles of organic chemistry and data from related urea (B33335) compounds, this compound is susceptible to degradation through several pathways, including hydrolysis, thermal decomposition, photodegradation, and biodegradation.
-
Hydrolysis: The urea functional group can undergo hydrolysis, particularly under acidic or basic conditions, to yield dimethylamine (B145610) and carbamic acid, which further decomposes to carbon dioxide and ammonia.
-
Thermal Degradation: At elevated temperatures, urea compounds can decompose. For substituted ureas, this can involve the formation of isocyanates and amines.[2][3]
-
Photodegradation: Although direct photolysis of this compound may be limited due to weak absorption of sunlight, indirect photolysis in the presence of photosensitizers can occur.[4] For some phenylurea herbicides, N-demethylation is a key photodegradation pathway.[5]
-
Biodegradation: Microbial degradation in soil and water is a potential pathway. For related phenylurea herbicides, the initial step often involves N-demethylation.[6]
Q3: I am observing unexpected peaks in my HPLC analysis of a this compound stability study. What could be the cause?
A3: Unexpected peaks in your chromatogram can arise from several sources. Here are some common causes and troubleshooting steps:
-
Degradation Products: The new peaks may correspond to degradation products of this compound. Refer to the potential degradation pathways mentioned in Q2. To confirm, you can perform forced degradation studies (see Experimental Protocols section) and compare the resulting chromatograms.
-
Contamination: The sample, solvent, or HPLC system might be contaminated. Run a blank (mobile phase only) to check for system contamination. Ensure you are using high-purity solvents and clean sample vials.
-
Interactions with Excipients: If you are analyzing a formulation, this compound might be interacting with excipients, leading to new adducts or degradation products. Analyze the excipients separately to identify any interfering peaks.
-
Column Issues: Peak tailing or splitting can sometimes be misinterpreted as new peaks. This could be due to column aging, contamination, or an inappropriate mobile phase.[7] Consider flushing the column, using a guard column, or optimizing the mobile phase composition and pH.
Troubleshooting Guides
Troubleshooting Unexpected Degradation
If you observe a faster-than-expected degradation of this compound in your experiments, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| pH of the Solution | Measure the pH of your sample solution. Even slight deviations towards acidic or basic conditions can accelerate hydrolysis. Ensure the use of appropriate buffers if pH control is critical. |
| Presence of Metal Ions | Trace metal ion contamination can catalyze degradation reactions. Use high-purity water and reagents. Consider using a chelating agent like EDTA if metal ion contamination is suspected. |
| Exposure to Light | Ensure samples are protected from light, especially UV radiation, by using amber vials or covering them with aluminum foil, unless photostability is the parameter being tested. |
| Elevated Temperature | Verify the storage and experimental temperature. Unintended exposure to higher temperatures can accelerate thermal degradation. |
| Reactive Excipients in Formulation | If working with a formulation, investigate potential incompatibilities between this compound and other components. Conduct stability studies of this compound with each excipient individually. |
Troubleshooting Analytical Method Issues
For issues encountered during the HPLC analysis of this compound and its potential degradants:
| Issue | Potential Cause & Solution |
| Poor Peak Shape (Tailing or Fronting) | - Secondary Interactions: Interactions with residual silanols on the column can cause tailing. Use a base-deactivated column or add a competing amine (e.g., 0.1% triethylamine) to the mobile phase.[7] - Column Overload: Injecting a too concentrated sample. Dilute the sample and re-inject.[7] - Inappropriate Mobile Phase pH: The pH can affect the analyte's interaction with the stationary phase. For neutral compounds like this compound, a pH between 3 and 7 is generally recommended.[7] |
| Poor Resolution Between Peaks | - Optimize Mobile Phase: Adjust the organic-to-aqueous ratio in the mobile phase. A slower gradient or isocratic elution with a lower organic content can improve the separation of polar compounds. - Change Column Chemistry: If resolution is still poor, try a different stationary phase (e.g., a polar-embedded column). |
| Inconsistent Retention Times | - Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection. - Temperature Fluctuations: Use a column oven to maintain a constant temperature. - Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. |
Quantitative Data Summary
While specific quantitative degradation data for this compound is not extensively available in the reviewed literature, the following table provides data for related urea compounds to offer an indication of expected stability.
| Degradation Type | Compound | Conditions | Parameter | Value | Citation |
| Hydrolysis | 1,3-Dimethylurea | Calculated | Half-life | > 1 year | [8] |
| Photodegradation | 1,3-Dimethylurea | In water (reaction with OH radicals) | Half-life | 111 days | [8] |
| Photodegradation | Chlorotoluron | Aqueous solution | Quantum Yield | ~0.07 | [9] |
| Biodegradation | 1,3-Dimethylurea | DOC Die-Away-Test (OECD 301A) | Biodegradation | > 93% within 10 days | [8] |
| Thermal Degradation | Urea | Thermogravimetric Analysis | Activation Energy | ~84 kJ/mol | [10] |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.[11]
1. Acid and Base Hydrolysis:
-
Objective: To evaluate the stability of this compound in acidic and basic conditions.
-
Protocol (based on ICH guidelines):
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).[11]
-
For acid hydrolysis, add an equal volume of 0.1 M to 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[12]
-
For base hydrolysis, add an equal volume of 0.1 M to 1 M sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[12]
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[13]
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it, and dilute with the mobile phase for HPLC analysis.[13]
-
2. Oxidative Degradation:
-
Objective: To assess the susceptibility of this compound to oxidation.
-
Protocol:
-
Prepare a solution of this compound as described for hydrolysis.
-
Add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) to the this compound solution.
-
Incubate at room temperature or a slightly elevated temperature for a specified duration.
-
Analyze samples at various time points by HPLC.
-
3. Thermal Degradation:
-
Objective: To determine the stability of this compound at elevated temperatures.
-
Protocol:
-
Store a solid sample of this compound and a solution of the compound at an elevated temperature (e.g., 70°C) for a defined period (e.g., one week).[13]
-
Analyze the samples by HPLC and compare them with a sample stored under recommended conditions.
-
4. Photodegradation:
-
Objective: To evaluate the photostability of this compound.
-
Protocol (based on ICH Q1B and OECD Guideline 316): [12][14][15]
-
Expose a solution of this compound in a photochemically transparent container (e.g., quartz) to a light source that simulates natural sunlight (e.g., a xenon lamp).[5][14]
-
Simultaneously, keep a control sample in the dark at the same temperature to differentiate between photodegradation and thermal degradation.
-
The study duration should not exceed the equivalent of 30 days of sunlight exposure.[14]
-
Analyze samples at various time points by HPLC.
-
Standardized Stability Testing Protocols (OECD Guidelines)
For regulatory purposes, standardized testing protocols are recommended.
1. Hydrolysis as a Function of pH (OECD Guideline 111): [9][16][17][18][19]
-
Purpose: To determine the rate of abiotic hydrolysis of chemicals in aqueous solutions at environmentally relevant pH values (4-9).[9][16][19]
-
Methodology:
-
A preliminary test is conducted for 5 days at 50°C at pH 4, 7, and 9.[17]
-
If significant hydrolysis is observed, a higher-tier test is performed at a constant temperature (e.g., 25°C) until 90% hydrolysis or for 30 days.[9][17]
-
Sterile aqueous buffer solutions are used, and samples are incubated in the dark.[9][17]
-
The concentration of the test substance and any major hydrolysis products are determined over time.
-
2. Ready Biodegradability (OECD Guideline 301): [8][20][21][22][23]
-
Purpose: To screen chemicals for their potential for rapid and ultimate biodegradation in an aerobic aqueous medium.
-
Methodology:
-
A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (e.g., from activated sludge).[8]
-
The mixture is incubated under aerobic conditions in the dark or diffuse light for 28 days.[8]
-
Degradation is monitored by measuring parameters such as Dissolved Organic Carbon (DOC) removal (DOC Die-Away Test, OECD 301A) or CO₂ evolution (CO₂ Evolution Test, OECD 301B).[8][20]
-
A substance is considered "readily biodegradable" if it reaches a pass level (e.g., ≥70% DOC removal or ≥60% of theoretical CO₂ production) within a 10-day window during the 28-day test.[8][22]
-
3. Phototransformation of Chemicals in Water – Direct Photolysis (OECD Guideline 316): [2][5][14][15][24]
-
Purpose: To determine the rate of direct photolysis of chemicals in water upon exposure to simulated sunlight.
-
Methodology:
-
A solution of the test substance in a buffered aqueous solution is irradiated with a light source simulating natural sunlight (e.g., xenon arc lamp).[5][14]
-
Dark controls are run in parallel to account for non-photolytic degradation.[14]
-
The concentration of the test substance is measured at various time points to determine the rate of photolysis.
-
The quantum yield, which is the efficiency of the photochemical process, can also be determined.[2][14]
-
Visualizations
Caption: Experimental workflow for stability analysis of this compound.
Caption: Potential degradation pathways of this compound.
Caption: Decision tree for troubleshooting unexpected HPLC peaks.
References
- 1. CN101122589A - Urea and its impurity high performance liquid chromatography analysis method - Google Patents [patents.google.com]
- 2. shop.fera.co.uk [shop.fera.co.uk]
- 3. jestec.taylors.edu.my [jestec.taylors.edu.my]
- 4. iris.unito.it [iris.unito.it]
- 5. oecd.org [oecd.org]
- 6. Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. oecd.org [oecd.org]
- 9. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]
- 10. mdpi.com [mdpi.com]
- 11. A new water-soluble silicon phthalocyanine that catalyzes the photodegradation of pollutant dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 13. benchchem.com [benchchem.com]
- 14. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]
- 15. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]
- 16. catalog.labcorp.com [catalog.labcorp.com]
- 17. oecd.org [oecd.org]
- 18. oecd.org [oecd.org]
- 19. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]
- 20. eurolab.net [eurolab.net]
- 21. oecd.org [oecd.org]
- 22. contractlaboratory.com [contractlaboratory.com]
- 23. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 24. oecd.org [oecd.org]
Technical Support Center: Crystallization of 1,1-Dimethylurea
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding the crystallization of 1,1-Dimethylurea.
Troubleshooting Crystallization Issues
This section addresses common problems encountered during the crystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My this compound is "oiling out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal. This is often due to a high degree of supersaturation or a large difference between the boiling point of the solvent and the melting point of the compound.
-
Potential Causes & Solutions:
-
Cooling too rapidly: A high cooling rate can cause the compound to crash out of solution as an oil.
-
Solution: Allow the solution to cool slowly to room temperature on a benchtop before transferring it to an ice bath. Insulating the flask can further slow the cooling process.
-
-
Solution is too concentrated: An overly saturated solution is more likely to oil out.
-
Solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.
-
-
Inappropriate solvent choice: The solvent may be too good a solvent, even at low temperatures.
-
Solution: Consider using a different solvent or a mixed solvent system. A solvent in which this compound has lower solubility at room temperature might be more effective.
-
-
Q2: No crystals are forming, even after the solution has cooled completely. How can I induce crystallization?
A2: The failure of crystals to form is typically due to the solution not being sufficiently supersaturated or a lack of nucleation sites for crystal growth to begin.
-
Potential Causes & Solutions:
-
Insufficient supersaturation: The concentration of this compound may be too low.
-
Solution: Evaporate some of the solvent to increase the concentration and then allow the solution to cool again.
-
-
Lack of nucleation sites: Crystal growth requires a starting point.
-
Solution 1 (Seeding): Introduce a "seed" crystal of pure this compound to the solution. This provides a template for other molecules to crystallize upon.
-
Solution 2 (Scratching): Use a glass rod to gently scratch the inside of the flask below the surface of the solution. The microscopic imperfections on the glass can serve as nucleation sites.
-
-
Q3: The crystallization of this compound is happening too quickly, resulting in very fine powder-like crystals. How can I grow larger crystals?
A3: Rapid crystallization, often called "crashing out," traps impurities and results in small, poorly formed crystals. Slower crystal growth is key to obtaining larger, purer crystals.
-
Potential Causes & Solutions:
-
Excessive supersaturation: The solution is too concentrated, leading to rapid precipitation.
-
Solution: Add a small amount of additional hot solvent to slightly decrease the saturation. This will slow down the crystallization process upon cooling.
-
-
Cooling rate is too fast: As with oiling out, rapid cooling promotes the formation of many small crystals.
-
Solution: Ensure a slow cooling rate by allowing the solution to cool to room temperature undisturbed before any further cooling in an ice bath. Insulating the flask can be beneficial.
-
-
Q4: The final crystalline product of this compound is discolored or appears impure. What went wrong?
A4: Discoloration or visible impurities in the final product indicate that the crystallization process did not effectively remove them.
-
Potential Causes & Solutions:
-
Impurities co-crystallized: The chosen solvent may not be ideal for separating the desired compound from the impurities.
-
Solution: The ideal solvent should dissolve the impurities well at all temperatures while dissolving this compound well only at elevated temperatures. You may need to screen different solvents or solvent mixtures.
-
-
Rapid crystallization: As mentioned, fast crystal growth can trap impurities within the crystal lattice.
-
Solution: Employ a slower cooling rate to allow for the selective crystallization of this compound.
-
-
Colored impurities: If the solution is colored by impurities, they may be incorporated into the crystals.
-
Solution: Before cooling, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed colored impurities.
-
-
Frequently Asked Questions (FAQs)
Q: What is a good starting solvent for the recrystallization of this compound?
A: Based on available information, this compound has low solubility in water but is soluble in alcohols and other organic solvents.[1] A good starting point would be to test polar protic solvents like ethanol (B145695) or methanol, or a mixed solvent system such as ethanol/water. A patent for the preparation of this compound mentions recrystallization from water, suggesting it has sufficient solubility at elevated temperatures for this purpose.[1]
Q: How does the purity of the starting material affect the crystallization of this compound?
A: The purity of the starting material is crucial. Impurities can interfere with the crystallization process in several ways:
-
They can inhibit crystal nucleation and growth.
-
They can be incorporated into the crystal lattice, reducing the purity of the final product.
-
They can alter the crystal habit (the external shape of the crystals). It is recommended to start with material that is as pure as possible.
Q: Can I use a mixed solvent system for the crystallization of this compound?
A: Yes, a mixed solvent system can be very effective, especially if a single solvent does not provide the desired solubility characteristics. The ideal mixed solvent system consists of two miscible solvents: one in which this compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent). The compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes slightly cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Data Presentation
| Solvent | Qualitative Solubility of this compound | Reference |
| Water | Low solubility at room temperature; a 5% solution is described as soluble, clear, and colorless. | [1][2] |
| Alcohols (e.g., Ethanol, Methanol) | Soluble. | [1] |
| Organic Solvents | Soluble. | [1] |
Note: The solubility of the isomer, 1,3-Dimethylurea, is significantly higher in water (765 g/L at 21.5 °C), highlighting that solubility data for isomers cannot be used interchangeably.
Experimental Protocols
Protocol 1: General Recrystallization of this compound from a Single Solvent (e.g., Water or Ethanol)
-
Solvent Selection: In a test tube, add a small amount of this compound (approx. 50 mg) and add the chosen solvent dropwise. Heat the mixture to the solvent's boiling point. If the solid dissolves completely, it is a suitable solvent. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of large crystals, do not disturb the flask during this time. Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely, either by air-drying or in a desiccator.
Protocol 2: Inducing Crystallization via Seeding
-
Prepare a supersaturated solution of this compound as described in Protocol 1.
-
Allow the solution to cool to a temperature where it is supersaturated but has not yet spontaneously crystallized.
-
Add one or two small, pure crystals of this compound (seed crystals) to the solution.
-
Allow the solution to stand undisturbed. The seed crystals will act as nucleation sites, and larger crystals should begin to grow.
-
Once crystallization is complete, isolate the crystals as described in Protocol 1.
Visualizations
Caption: Troubleshooting decision tree for this compound crystallization.
Caption: General experimental workflow for this compound crystallization.
References
Technical Support Center: Purification of Crude 1,1-Dimethylurea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude 1,1-Dimethylurea.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common impurities in crude this compound?
A1: The impurities in crude this compound largely depend on the synthetic route.
-
From Dimethylamine (B145610) and Sodium Cyanate: This method may introduce impurities such as hydrazine, hydrazone, and other ammonia (B1221849) derivatives. These can further lead to the formation of highly toxic cyanide-containing byproducts.[1] The purity of the dimethylamine reactant is crucial, as impurities in the starting material can carry through to the final product.[1]
-
From Urea (B33335) and Methylamine: The thermal instability of urea can lead to side reactions, resulting in various byproducts.[2]
-
General Impurities: Residual starting materials, solvents, and moisture are also common impurities.
Q2: My purified this compound has a low melting point and a broad melting range. What does this indicate?
A2: A low and broad melting point range is a classic indicator of impurities. Pure this compound has a sharp melting point between 178-183 °C. The presence of impurities disrupts the crystal lattice of the solid, leading to a depression and broadening of the melting point range. Further purification is recommended.
Q3: I am getting a low yield after recrystallization. How can I improve it?
A3: Low recovery during recrystallization can be due to several factors:
-
Using too much solvent: The goal is to use the minimum amount of hot solvent to dissolve the crude product. Using an excessive amount will result in a significant portion of the product remaining in the mother liquor upon cooling.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.[3] A slower cooling process allows for the formation of larger, purer crystals.
-
Incomplete precipitation: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize the precipitation of the product.
-
Product is too soluble in the chosen solvent even at low temperatures: If the product remains significantly soluble in the cold solvent, consider using a different solvent or a solvent mixture.
Q4: During recrystallization, my product "oils out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute. To address this:
-
Add more solvent: This can help to fully dissolve the oil.
-
Reheat the solution: Ensure the temperature is high enough to dissolve the oil completely.
-
Use a different solvent: The chosen solvent may not be ideal. A solvent with a lower boiling point might be more suitable.
-
Induce crystallization: Scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound can help initiate crystallization once the solution is cooling.
Q5: What analytical methods can I use to assess the purity of my this compound?
A5: Several analytical techniques can be used to determine the purity of this compound:
-
Melting Point Analysis: As mentioned, a sharp melting point in the expected range indicates high purity.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to separate this compound from its impurities.[4]
-
Gas Chromatography (GC): GC is another effective method for purity assessment.[5]
-
Spectroscopic Methods (FT-IR, NMR): Infrared and Nuclear Magnetic Resonance spectroscopy can confirm the molecular structure and identify the presence of impurities.[5][6]
-
Supercritical Fluid Chromatography (SFC): SFC is a "green" and rapid method for the separation and quantification of this compound and its isomers.[7][8]
Experimental Protocols
Recrystallization from Water
This is a common and effective method for purifying crude this compound.[1][6]
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of deionized water to the flask.
-
Gently heat the mixture on a hot plate while stirring. Continue to add small portions of hot deionized water until the solid just dissolves. Avoid adding an excess of water.
-
Once all the solid has dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
After the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Dry the crystals in a vacuum oven. The melting point of the recrystallized product should be in the range of 181.5°-183.5° C, and analysis by infrared and magnetic resonance should show it to be 100 percent pure.[6]
General Protocol for Recrystallization from an Organic Solvent
If water is not a suitable solvent, other organic solvents can be used. Ethanol is a common choice for ureas.[3]
Materials:
-
Crude this compound
-
Appropriate organic solvent (e.g., ethanol, acetone, or a mixture like n-hexane/acetone)[9]
-
Erlenmeyer flask with a reflux condenser
-
Hot plate with magnetic stirrer
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Select a suitable solvent in which this compound is soluble when hot but sparingly soluble when cold.
-
Place the crude product in an Erlenmeyer flask with a stir bar and add a small amount of the chosen solvent.
-
Heat the mixture to boiling (using a reflux condenser to prevent solvent loss) and add more solvent in small portions until the solid is completely dissolved.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Data Presentation
Table 1: Purification Methods for this compound
| Purification Method | Key Parameters | Expected Purity | Advantages | Disadvantages |
| Recrystallization from Water | Solvent: Deionized Water; Cooling: Slow cooling followed by ice bath. | High (>99%)[6] | Inexpensive, effective for removing many common impurities. | May not be effective for impurities with similar solubility profiles. |
| Recrystallization from Organic Solvents | Solvent: Ethanol, Acetone, Hexane/Acetone.[9] | High | Can be tailored to specific impurities. | Requires careful solvent selection; potential for "oiling out". |
| Chromatography (HPLC/SFC) | Stationary Phase: e.g., C18 for HPLC, 2-Ethylpyridine for SFC.[4][7] | Very High (>99.5%) | Excellent for separating closely related impurities and isomers.[7] | More complex, requires specialized equipment, may be costly for large scale. |
| Distillation | Not commonly used due to the high melting point of this compound. | N/A | N/A | N/A |
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Relationship between impurities and purification methods for this compound.
References
- 1. CN109956891B - Technical method for preparing 1, 1-dimethyl urea - Google Patents [patents.google.com]
- 2. DIMETHYLUREA - Ataman Kimya [atamanchemicals.com]
- 3. youtube.com [youtube.com]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. High-Purity 1 3 Dimethylurea (CAS 96-31-1) for Synthesis [hbgxchemical.com]
- 6. US3937727A - Process for preparing n, n-dimethylurea - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Rapid Simultaneous Quantification of 1-Formyl-2,2-Dimethylhydrazine and Dimethylurea Isomers in Environmental Samples by Supercritical Fluid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reagents & Solvents [chem.rochester.edu]
Preventing side reactions in 1,1-Dimethylurea synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-Dimethylurea.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory and industrial methods for synthesizing this compound include:
-
The reaction of dimethylamine (B145610) with sodium cyanate (B1221674).
-
The reaction of urea (B33335) with dimethylamine under anhydrous conditions.[1]
-
The reaction of dimethylamine with nitrourea (B1361781).[2]
-
The reaction of methylamine (B109427) with phosgene, although this method is becoming less common due to the hazardous nature of phosgene.
Q2: What are the typical side reactions I should be aware of during the synthesis of this compound?
A2: Side reactions are highly dependent on the chosen synthesis route. Common side products and reactions include:
-
From Dimethylamine and Sodium Cyanate: Formation of hydrazine (B178648), hydrazone, and other cyanide-containing impurities, particularly when using industrial-grade dimethylamine.[3]
-
From Urea and Dimethylamine: In the presence of water, cyanic acid (an intermediate from urea) can react with water to produce carbon dioxide and ammonia (B1221849), reducing the yield of the desired product.[1]
-
From Dimethylamine and Nitrourea: Vigorous evolution of nitrous oxide gas can occur if the reaction temperature is not carefully controlled.[2]
-
General: Thermal degradation of urea and its derivatives can lead to a variety of impurities, especially at elevated temperatures.
Q3: How can I improve the purity of my this compound product?
A3: Improving product purity involves minimizing side reactions and effectively purifying the crude product. Key strategies include:
-
Use of Additives: For the sodium cyanate method, adding a hydrazine remover (e.g., benzaldehyde) and a reaction control agent (e.g., ascorbic acid) can significantly reduce impurities.[3] A subsequent treatment with a mild oxidizing agent like sodium hypochlorite (B82951) can also help remove residual impurities.[3]
-
Anhydrous Conditions: When synthesizing from urea and dimethylamine, ensuring a substantially anhydrous reaction system is crucial to prevent the hydrolysis of the cyanic acid intermediate.[1]
-
Temperature Control: In all methods, strict temperature control is vital. For instance, in the nitrourea method, maintaining the temperature below specified limits prevents excessive frothing and vigorous gas evolution.[2]
-
Recrystallization: Recrystallization of the crude product from water or ethanol (B145695) is a common and effective final purification step.[1][2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Presence of water in the urea/dimethylamine reaction.[1] - Incorrect reaction temperature. - Incomplete reaction. | - Ensure the use of anhydrous reactants and solvents for the urea/dimethylamine method.[1] - Optimize and strictly control the reaction temperature according to the specific protocol. - Increase reaction time or monitor the reaction to completion (e.g., by TLC or cessation of gas evolution).[2] |
| Product is Off-Color (e.g., brownish liquid) | - Formation of colored impurities from side reactions or degradation of starting materials. | - Treat the reaction mixture with activated carbon before filtration and crystallization to adsorb colored impurities.[2] - Ensure the purity of starting materials. |
| Low Melting Point of the Final Product | - Presence of impurities.[3] | - Recrystallize the product from an appropriate solvent (e.g., water or ethanol) until a sharp and correct melting point is achieved.[1] - For the sodium cyanate method, consider using hydrazine removers and reaction control agents in the synthesis.[3] |
| Vigorous, Uncontrolled Reaction | - Reaction temperature is too high, especially in the nitrourea method.[2] | - Apply external cooling (e.g., a water bath) to maintain the reaction temperature within the recommended range.[2] - Add reagents slowly and in a controlled manner. |
| Presence of Hydrazine or Cyanide Impurities (by GC-MS) | - Use of industrial-grade dimethylamine in the sodium cyanate method.[3] | - Add a small amount of a hydrazine scavenger like benzaldehyde (B42025) to the reaction mixture.[3] - Consider using a higher purity grade of dimethylamine. |
Data Presentation
Table 1: Influence of Reaction Conditions on the Synthesis of this compound from Urea and Dimethylamine [1]
| Run | DMA/Urea Molar Ratio | Time (Hrs) | Temp. (°C) | Pressure (psig) | Conversion (%) |
| 1 | 2.7 | 1.5 | 130 | 350 | 65 |
| 2 | 2.5 | 2.67 | 124 | 460 | 78 |
| 3 | 2.5 | 1.5 | 120 | 500 | 75 |
| 4 | 2.5 | 1.25 | 124 | 460 | 70 |
| 7 | 2.1 | 1.5 | 110 | 420 | 70 |
| 8 | 2.1 | 1.75 | 105 | 210 | 55 |
Table 2: Comparison of Yields in the Dimethylamine and Sodium Cyanate Method with Additives [3]
| Additives | Yield (g) | Melting Point (°C) |
| None | 325 | 175-177 |
| Benzaldehyde and Ascorbic Acid | 440 | 176-178 |
| Benzaldehyde, Ascorbic Acid, and Sodium Hypochlorite/Sodium Bicarbonate treatment | 447 | 179-181 |
Experimental Protocols
Protocol 1: Synthesis from Dimethylamine and Sodium Cyanate with Purity Enhancing Agents[3]
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 390g (6 mol) of sodium cyanate and 150 ml of purified water.
-
Addition of Reactants: Begin stirring and heating the mixture. Add 676g (6 mol) of 40% aqueous dimethylamine solution containing a small amount of benzaldehyde and ascorbic acid.
-
Reaction: Continue stirring at a constant temperature for 2-3 hours.
-
Work-up and Purification:
-
After the reaction is complete, add a small amount of sodium hypochlorite and 1% sodium bicarbonate solution.
-
Stir for an additional 25 minutes at the same temperature.
-
Concentrate the mixture under reduced pressure.
-
Cool the concentrated solution to induce crystallization.
-
Separate the crystals by centrifugation.
-
Recrystallize the product from water.
-
Dry the final product under a vacuum to yield this compound.
-
Protocol 2: Synthesis from Urea and Dimethylamine under Anhydrous Conditions[1]
-
Reaction Setup: Charge a stainless steel pressure reactor equipped with a stirrer, heating/cooling capabilities, and a condenser with crystalline urea (e.g., 45.3 lbs).
-
Addition of Reactants: Seal the reactor and add dimethylamine (e.g., 84.8 lbs).
-
Reaction:
-
Begin stirring once the contents are fluid enough.
-
Heat the mixture to 125-130°C.
-
Maintain the pressure at approximately 450 psig by venting the ammonia produced during the reaction.
-
Continue the reaction for about 45 minutes, or until ammonia formation subsides.
-
-
Work-up and Purification:
-
Cool the reactor and vent the excess dimethylamine.
-
Draw off any residual amine under a vacuum.
-
Add water to create an aqueous slurry of the crystalline product.
-
The product can be further purified by recrystallization from water.
-
Protocol 3: Synthesis from Dimethylamine and Nitrourea[2]
-
Reaction Setup: In a 1.5-L beaker, dilute 191 ml (180 g) of 25% aqueous dimethylamine solution (1.0 mole) with 64 ml of water.
-
Addition of Reactants: Add 116 g (1.1 moles) of nitrourea. The temperature will spontaneously rise to 35-42°C.
-
Reaction:
-
Warm the solution to 56-60°C. A vigorous reaction will begin with the evolution of nitrous oxide.
-
Apply external cooling as needed to maintain the temperature below 70°C for the first 5-7 minutes, and below 85°C for the next 5-7 minutes.
-
After the initial effervescence subsides (10-15 minutes), maintain the reaction mixture at 90-100°C for an additional 15-20 minutes until gas evolution ceases.
-
-
Work-up and Purification:
-
Heat the resulting liquid with about 1 g of activated carbon and filter while hot.
-
Transfer the filtrate to an evaporating dish and heat on a steam bath to remove most of the water.
-
Transfer the residual viscous liquid to a beaker, rinse the dish with 10 ml of water, and add it to the beaker.
-
Add 50 ml of 95% ethanol and warm to dissolve.
-
Cool to 0°C to crystallize the product.
-
Collect the crystals on a suction filter, wash quickly with ice water, and air-dry.
-
Visualizations
Caption: Workflow for this compound Synthesis via the Sodium Cyanate Route.
Caption: Troubleshooting Logic for Low Yield in this compound Synthesis.
References
Technical Support Center: Scaling Up 1,1-Dimethylurea Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for scaling up the production of 1,1-Dimethylurea (also known as N,N-Dimethylurea) from the laboratory to a pilot plant.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
Issue 1: Low Product Yield
-
Question: We are experiencing a significantly lower yield of this compound upon scaling up our synthesis from the lab to the pilot plant. What are the potential causes and solutions?
-
Answer: Low yield during scale-up can stem from several factors related to reaction kinetics, thermodynamics, and mass transfer, which do not scale linearly.[1][2]
-
Inadequate Temperature Control: Exothermic reactions can lead to localized overheating in larger reactors, promoting side reactions.[1] Ensure your pilot plant reactor has adequate cooling capacity and temperature monitoring.
-
Poor Mixing: Inefficient mixing can result in non-homogenous reaction mixtures, leading to incomplete reactions and the formation of byproducts.[3] The agitator's tip speed and the use of baffles should be optimized for the larger vessel to ensure proper turbulence.[1]
-
Presence of Water (Urea-based synthesis): If using the urea (B33335) and dimethylamine (B145610) route, the presence of water can facilitate a competing reaction where cyanic acid, an intermediate, hydrolyzes to carbon dioxide and ammonia (B1221849) instead of reacting with dimethylamine.[4] It is crucial to maintain substantially anhydrous conditions for this process.[4]
-
Incorrect Molar Ratios: Ensure the molar excess of dimethylamine to urea (at least 2:1) is maintained, as this drives the reaction to completion.[4]
-
Reaction Time: The time to reach chemical equilibrium may increase with scale.[2] Monitor the reaction progress using in-process controls (e.g., HPLC, GC) to determine the optimal reaction time for the pilot scale.
-
Issue 2: Product Contamination and Impurities
-
Question: Our final this compound product is failing purity specifications, showing significant levels of unknown impurities. How can we identify and mitigate these?
-
Answer: Impurity formation is a common challenge, often arising from the raw materials or side reactions.
-
Raw Material Quality: Industrial-grade dimethylamine may contain impurities like hydrazine (B178648) and its derivatives, which can react to form toxic byproducts that are difficult to separate from this compound due to similar physical properties.[5]
-
Solution: Use high-purity dimethylamine. Alternatively, a pre-treatment step involving the addition of a hydrazine remover (e.g., a small amount of benzaldehyde) and a reaction control agent (e.g., ascorbic acid) can be implemented.[5]
-
-
Side Reactions:
-
Oxidation: Oxidation can lead to colored impurities and other residues.[5] Performing the reaction under an inert atmosphere (e.g., nitrogen) can minimize oxidative side reactions.
-
Thermal Degradation: Urea and its derivatives can have poor thermal stability, leading to byproduct formation at elevated temperatures.[6] Precise temperature control is critical.
-
-
Post-Reaction Treatment: The addition of a small amount of an alkaline oxidant, such as sodium hypochlorite (B82951) in a sodium bicarbonate solution, after the main reaction can help to eliminate certain impurities before crystallization.[5]
-
Issue 3: Difficulties in Product Isolation and Purification
-
Question: We are struggling with the crystallization and isolation of high-purity this compound at the pilot scale. The product is sticky, difficult to filter, or doesn't crystallize well.
-
Answer: Isolation issues are often linked to residual impurities or improper crystallization conditions.
-
Crystallization Issues: The presence of impurities can inhibit crystal growth or cause the product to oil out.
-
Solution: Ensure the post-reaction cleanup steps mentioned in "Issue 2" are effective. A hot filtration step with activated carbon can be used to remove colored and some soluble impurities before cooling for crystallization.[7]
-
-
Inefficient Solid-Liquid Separation:
-
Solution: The choice of solvent for recrystallization is crucial; water is commonly used.[5] Ensure the cooling process is gradual to promote the formation of larger, easily filterable crystals. For the final drying step, vacuum drying is recommended to remove residual solvents without thermal degradation.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound?
A1: The primary industrial routes are:
-
Reaction of Sodium Cyanate (B1221674) with Dimethylamine: This method involves reacting an aqueous solution of dimethylamine with sodium cyanate.[5]
-
Reaction of Urea with Dimethylamine: This process reacts urea with an excess of dimethylamine under pressure and at elevated temperatures (110-150°C) in a neat, anhydrous system.[4]
-
Reaction of Nitrourea with Dimethylamine: This route is effective and generally provides excellent yields.[7]
Phosgene-based routes are less common now due to the high toxicity of phosgene. Non-phosgene alternatives using dimethyl carbonate (DMC) are also being explored.[8][9]
Q2: What are the critical process parameters to monitor during scale-up?
A2: The following parameters are critical:
-
Temperature: To prevent side reactions and degradation.[1]
-
Pressure: Especially for the urea-dimethylamine route, which is conducted under autogenous pressure.[4]
-
Agitation Rate: To ensure homogenous mixing and efficient mass and heat transfer.[3]
-
Rate of Reagent Addition: Slow and controlled addition of reagents can help manage exothermic reactions.[10]
-
pH: In some processes, maintaining the correct pH is essential for reaction direction and stability.
Q3: What analytical methods are recommended for in-process control and final product analysis?
A3: A combination of chromatographic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Useful for monitoring the reaction progress and quantifying the formation of this compound and potential non-volatile impurities.[6]
-
Gas Chromatography (GC): Suitable for assessing the purity of the final product and detecting volatile impurities.[11][12]
-
Supercritical Fluid Chromatography–Tandem Mass Spectrometry (SFC-MS/MS): A highly sensitive method for the simultaneous determination of this compound and its isomers, particularly useful for detecting trace impurities.[13][14]
Q4: Are there any specific safety precautions for handling the reagents and product?
A4: Yes. Dimethylamine is flammable and corrosive. This compound itself is irritating to the eyes, respiratory system, and skin.[15] Appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn.[15] Reactions should be conducted in well-ventilated areas or fume hoods. If using nitrourea, be aware that it can be unstable.
Data Presentation
Table 1: Comparison of Lab-Scale Synthesis Routes
| Parameter | Sodium Cyanate Route[5] | Urea Route[4] | Nitrourea Route[7] |
| Primary Reactants | Sodium Cyanate, Dimethylamine | Urea, Dimethylamine | Nitrourea, Dimethylamine |
| Solvent/System | Aqueous | Anhydrous (Neat) | Aqueous |
| Temperature | Constant Temperature (not specified) | 110 - 150 °C | < 70°C initially, then 90-100°C |
| Pressure | Atmospheric | Autogenous | Atmospheric |
| Key Condition | Control of impurities from DMA | Strict anhydrous conditions | Control of vigorous gas evolution |
| Typical Yield | ~85% (with improvements) | Essentially quantitative | Excellent |
Table 2: Pilot Plant Scale-Up Considerations
| Challenge | Key Parameter | Recommended Action |
| Heat Management [3] | Surface Area to Volume Ratio | Implement advanced cooling/heating systems; ensure accurate temperature probes. |
| Mixing & Mass Transfer [3] | Agitator Design & Speed | Optimize agitator tip speed and use baffles to ensure turbulence and homogeneity. |
| Reaction Kinetics [2] | Reaction Time & Concentration | Conduct kinetic studies at pilot scale; use in-process controls to determine endpoint. |
| Downstream Processing | Crystallization & Filtration | Controlled cooling rates; selection of appropriate filter type and size. |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Sodium Cyanate Route (Lab Scale)
-
Objective: To synthesize this compound from sodium cyanate and dimethylamine. This protocol is based on a patented method with improvements for purity.[5]
-
Materials:
-
Sodium Cyanate (NaOCN)
-
40% Dimethylamine aqueous solution
-
Benzaldehyde (B42025) (as hydrazine remover)
-
Ascorbic Acid (as reaction control agent)
-
Sodium Hypochlorite (NaOCl) solution
-
1% Sodium Bicarbonate (NaHCO₃) solution
-
Purified Water
-
-
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Reflux condenser
-
-
Procedure:
-
Add 390g (6 mol) of sodium cyanate and 150ml of purified water to the three-neck flask.
-
Begin stirring and heating the mixture.
-
Prepare the dimethylamine solution by adding a small amount of benzaldehyde and ascorbic acid to 676g (6 mol) of 40% dimethylamine aqueous solution.
-
Add the prepared dimethylamine solution to the flask.
-
Maintain the mixture at a constant temperature and continue stirring for 2-3 hours.
-
After the reaction is complete, add a small amount of sodium hypochlorite and 1% sodium bicarbonate solution. Stir for an additional 25 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Cool the concentrated solution to induce crystallization.
-
Separate the crystals via centrifugal separation or vacuum filtration.
-
Recrystallize the crude product from water to improve purity.
-
Dry the final product under vacuum to obtain white crystalline this compound.
-
Protocol 2: Synthesis of this compound via the Anhydrous Urea Route (Pilot Scale Considerations)
-
Objective: To synthesize this compound from urea and dimethylamine under anhydrous conditions, suitable for scale-up.[4]
-
Materials:
-
Urea
-
Dimethylamine (anhydrous)
-
-
Equipment:
-
Jacketed pressure reactor with temperature and pressure controls
-
High-torque agitator
-
Charging ports for solids and condensed gases
-
Recovery system for unreacted dimethylamine
-
-
Procedure:
-
Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).
-
Charge the reactor with urea.
-
Charge the reactor with dimethylamine, ensuring a molar ratio of at least 2:1 (dimethylamine:urea), with a preferred ratio of 2.5:1 to 3.0:1.
-
Seal the reactor and begin agitation.
-
Heat the reaction mixture to a temperature between 110°C and 150°C (optimally 125°C to 130°C). The reaction will proceed under autogenous pressure.
-
Maintain the temperature and agitation for the required reaction time (determined by in-process monitoring). The product, this compound, will precipitate as a crystalline mass.
-
Upon completion, cool the reactor.
-
Vent and recover the unreacted dimethylamine for recycling.
-
The crystalline product can be slurried with water and discharged from the reactor.
-
If required, the product can be further purified by recrystallization.
-
Visualizations
Caption: Troubleshooting logic for addressing low product yield.
Caption: Workflow for mitigating impurities in production.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 3. Guide of Pilot Plant Scale-Up Techniques | Adesis [adesisinc.com]
- 4. US3937727A - Process for preparing n, n-dimethylurea - Google Patents [patents.google.com]
- 5. CN109956891B - Technical method for preparing 1, 1-dimethyl urea - Google Patents [patents.google.com]
- 6. DIMETHYLUREA - Ataman Kimya [atamanchemicals.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. publications.tno.nl [publications.tno.nl]
- 10. US2444023A - Preparation of dimethyl urea - Google Patents [patents.google.com]
- 11. High-Purity 1 3 Dimethylurea (CAS 96-31-1) for Synthesis [hbgxchemical.com]
- 12. epa.gov [epa.gov]
- 13. mdpi.com [mdpi.com]
- 14. Rapid Simultaneous Quantification of 1-Formyl-2,2-Dimethylhydrazine and Dimethylurea Isomers in Environmental Samples by Supercritical Fluid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chembk.com [chembk.com]
Technical Support Center: Analytical Method Validation for 1,1-Dimethylurea Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of 1,1-Dimethylurea (DMU) quantification. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process for quantifying this compound.
High-Performance Liquid Chromatography (HPLC-UV) Troubleshooting
Question: Why am I observing poor peak shape (tailing or fronting) for my this compound peak?
Answer: Poor peak shape for a small, polar compound like this compound is a common issue in reverse-phase HPLC. Here are several potential causes and solutions:
-
Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica-based column packing can interact with the polar analyte, causing peak tailing.
-
Solution 1: Operate the mobile phase at a lower pH (e.g., pH 2.5-3.5) to suppress the ionization of silanol groups.
-
Solution 2: Use a highly deactivated, end-capped column specifically designed for polar analytes.
-
Solution 3: Add a competitive amine (e.g., triethylamine) to the mobile phase in low concentrations to block the active silanol sites.
-
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.
-
Solution: Dilute the sample and re-inject. Ensure your highest calibration standard is not causing overload.
-
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary, inject a smaller volume.
-
Question: My this compound peak has a drifting or inconsistent retention time. What should I do?
Answer: Retention time instability can compromise the reliability of your method. Consider the following:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially during gradient elution.
-
Solution: Increase the column equilibration time before each injection. A minimum of 10 column volumes is a good starting point.
-
-
Mobile Phase Composition Changes: Inconsistent mobile phase preparation or proportioning from the HPLC pump can cause drift.
-
Solution 1: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
-
Solution 2: Purge the pump lines to remove any air bubbles.
-
Solution 3: If using a gradient, check the pump's proportioning valve for proper function.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention time.
-
Solution: Use a column oven to maintain a constant and consistent temperature for the analytical column.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
Question: I am seeing low sensitivity or no peak for this compound in my GC-MS analysis. What is the problem?
Answer: this compound is a polar and non-volatile compound, which makes it challenging for direct GC-MS analysis.
-
Lack of Volatility: The compound may not be sufficiently volatile to transition into the gas phase under typical GC conditions.
-
Solution: Derivatization is often necessary to increase the volatility and thermal stability of urea (B33335) compounds. A common approach is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
-
Adsorption in the GC System: Active sites in the injector liner, column, or transfer line can adsorb the polar analyte.
-
Solution 1: Use a deactivated injector liner.
-
Solution 2: Ensure you are using a column suitable for polar compounds.
-
Solution 3: After derivatization, the compound will be less polar and less likely to adsorb.
-
Question: My derivatized this compound peak is showing tailing. What could be the cause?
Answer: Even after derivatization, peak tailing can occur.
-
Incomplete Derivatization: If the derivatization reaction is not complete, the presence of the original polar analyte will cause tailing.
-
Solution: Optimize the derivatization reaction conditions, including the reagent-to-analyte ratio, temperature, and reaction time.
-
-
Moisture in the Sample or System: The presence of water can interfere with the derivatization reaction and degrade the derivatized product.
-
Solution: Ensure all glassware is dry and use anhydrous solvents.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the validation of analytical methods for this compound quantification.
Question: What are the key parameters to evaluate during the validation of an analytical method for this compound?
Answer: According to the International Council for Harmonisation (ICH) Q2(R2) guidelines, the core validation parameters include: Specificity, Linearity, Range, Accuracy, Precision (Repeatability and Intermediate Precision), Limit of Detection (LOD), Limit of Quantification (LOQ), and Robustness.[1][2][3]
Question: How do I establish the specificity of my method for this compound?
Answer: Specificity is the ability to assess the analyte unequivocally in the presence of other components. To establish specificity, you should:
-
Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of this compound.
-
Analyze a sample of this compound spiked with known impurities or related compounds to demonstrate that they are well-resolved from the main analyte peak.
-
In pharmaceutical formulations, analyze a placebo sample to check for interference from excipients.
Question: What are typical acceptance criteria for linearity, accuracy, and precision?
Answer: While the specific criteria should be appropriate for the intended purpose of the method, the following are generally accepted for pharmaceutical analysis:
| Validation Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.995 |
| Accuracy | Recovery of 98.0% to 102.0% for the drug substance.[4] |
| Precision (%RSD) | Repeatability (Intra-day precision) ≤ 2.0%.[4] |
| Intermediate Precision (Inter-day, inter-analyst) ≤ 2.0%.[4] |
Question: How can I determine the Limit of Detection (LOD) and Limit of Quantification (LOQ)?
Answer: LOD and LOQ can be determined using several methods:
-
Based on Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of the analyte to the baseline noise. A signal-to-noise ratio of 3:1 is generally accepted for LOD, and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) Where σ is the standard deviation of the response (often from the y-intercept of the regression line or blank injections) and S is the slope of the calibration curve.
-
Question: What does robustness testing involve?
Answer: Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.[4] This provides an indication of its reliability during normal usage. For an HPLC method, parameters to vary could include:
-
Mobile phase pH (e.g., ± 0.2 units)
-
Mobile phase composition (e.g., ± 2% organic)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 0.1 mL/min)
-
Different column batches
Experimental Protocols
Below are detailed methodologies for key validation experiments for the quantification of this compound.
HPLC-UV Method Protocol
-
Instrumentation: HPLC with UV Detector
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.02 M Potassium Phosphate buffer (pH 3.0) in a gradient or isocratic mode. A typical starting point for isocratic elution could be 10:90 (v/v) Acetonitrile:Buffer.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 205 nm
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve the sample in the mobile phase or a mixture of water and acetonitrile. Filter through a 0.45 µm filter before injection.[5][6]
GC-MS Method Protocol (with Derivatization)
-
Instrumentation: Gas Chromatograph with a Mass Spectrometer
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.
-
Sample Preparation (Derivatization):
-
Evaporate a known volume of the sample to dryness under a gentle stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of acetonitrile.
-
Cap the vial tightly and heat at 70 °C for 45 minutes.
-
Cool to room temperature before injection.
-
Quantitative Data Summary
The following tables summarize typical quantitative data for a validated analytical method for this compound, based on data for structurally similar compounds and general validation guidelines.
Table 1: Linearity and Range
| Analytical Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| HPLC-UV | 1 - 100 | ≥ 0.999 |
| GC-MS | 0.1 - 50 | ≥ 0.998 |
| SFC-MS/MS | Three orders of magnitude | > 0.999[7] |
Table 2: Accuracy and Precision
| Analytical Method | Concentration Level | Accuracy (% Recovery) | Precision (% RSD) |
| HPLC-UV | Low QC | 98.5 - 101.5 | < 2.0 |
| Mid QC | 99.0 - 101.0 | < 1.5 | |
| High QC | 98.0 - 102.0 | < 1.5 | |
| GC-MS | Low QC | 95.0 - 105.0 | < 5.0 |
| Mid QC | 97.0 - 103.0 | < 3.0 | |
| High QC | 97.0 - 103.0 | < 3.0 |
Table 3: LOD and LOQ
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-UV | ~0.3 µg/mL | ~1.0 µg/mL |
| GC-MS | ~0.05 µg/mL | ~0.1 µg/mL |
| SFC-MS/MS | 0.4 - 3.0 µg/L[7] | 1.3 - 10 µg/L[7] |
Visualizations
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. qbdgroup.com [qbdgroup.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. sartorius.com [sartorius.com]
- 6. youtube.com [youtube.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Analysis of 1,1-Dimethylurea
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the analysis of 1,1-Dimethylurea, particularly when using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: In LC-MS/MS analysis, the "matrix" encompasses all components within a sample apart from the analyte of interest, in this case, this compound. These components can include proteins, salts, lipids, and other endogenous substances.[1] Matrix effects arise when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[1][2][3] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of your quantitative results for this compound.[2][4]
Q2: What are the typical signs that indicate matrix effects are impacting my this compound assay?
A2: Common indicators of matrix effects include poor reproducibility of results, inaccurate quantification, non-linear calibration curves, and a decrease in the overall sensitivity of the assay.[1] You might also observe inconsistent peak areas for quality control (QC) samples across different batches of the biological matrix. Other signs can include changes in retention time and tailing of the chromatographic peak.
Q3: How can I definitively identify and quantify matrix effects in my this compound analysis?
A3: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method to pinpoint where ion suppression or enhancement occurs during the chromatographic run.[1][2][5] A solution of this compound is continuously infused into the mass spectrometer, post-column, while a blank, extracted matrix sample is injected. Any fluctuation in the baseline signal for this compound indicates the presence of matrix effects at that specific retention time.[1][2]
-
Quantitative Matrix Effect Assessment: This method involves comparing the response of this compound in a neat solvent to its response in an extracted blank matrix that has been spiked with the analyte after extraction. The matrix factor (MF) is calculated, where an MF below 1 suggests ion suppression, and an MF above 1 indicates ion enhancement.
Q4: What are the most effective strategies to minimize or eliminate matrix effects?
A4: A multi-pronged approach is often the most effective:
-
Optimize Sample Preparation: The goal is to remove interfering components from the sample.[2][4] Techniques like Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and protein precipitation are commonly employed.[6] For samples with high phospholipid content, specialized techniques like HybridSPE can be very effective.
-
Chromatographic Separation: Adjusting the chromatographic method to separate the elution of this compound from interfering matrix components is a crucial step.[2] This can involve modifying the mobile phase, changing the gradient, or using a different type of analytical column.[1]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects.[2] A SIL-IS for this compound would have some of its atoms replaced with stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[7][8] Since it has nearly identical chemical and physical properties to this compound, it will be affected by the matrix in the same way, allowing for accurate correction of the signal.[7][9]
-
Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor reproducibility and high variability in QC samples | Inconsistent matrix effects between different sample preparations or different lots of biological matrix. | 1. Enhance Sample Preparation: Implement a more rigorous sample cleanup method like SPE or LLE to remove a broader range of interferences.[6] 2. Use a Stable Isotope-Labeled Internal Standard: This will compensate for variations in matrix effects between samples.[2][9] 3. Assess Different Matrix Lots: Evaluate the matrix effect in at least six different lots of the biological matrix to understand the variability.[1] |
| Non-linear calibration curve | Ion suppression or enhancement is occurring, particularly at higher concentrations of the matrix components. | 1. Optimize Chromatography: Adjust the chromatographic method to shift the elution of this compound away from suppression zones.[1] 2. Dilute Samples: If sensitivity allows, dilute the samples to reduce the concentration of interfering components.[2] 3. Widen the Calibration Range and Use a Weighted Regression: Adjust the concentration range of your calibrators and apply a weighted linear regression (e.g., 1/x or 1/x²) to your calibration curve.[1] |
| Low signal intensity and poor sensitivity | Significant ion suppression is occurring. | 1. Identify Suppression Zones: Use the post-column infusion technique to determine where in the chromatogram suppression is happening.[2][5] 2. Improve Sample Cleanup: Focus on removing phospholipids, a common cause of ion suppression in plasma and serum samples.[1] 3. Change Ionization Source Conditions: Optimize the ion source parameters, such as temperature and gas flows, to minimize suppression.[10] |
| Inconsistent recovery | The sample preparation method is not robust, or the analyte is degrading. | 1. Optimize Extraction Protocol: Re-evaluate and optimize the pH, solvent choice, and extraction time for your LLE or SPE method. 2. Investigate Analyte Stability: Assess the stability of this compound in the biological matrix under the storage and processing conditions.[11] 3. Use a SIL-IS: An appropriate internal standard can help to correct for recovery issues.[9] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike this compound at low and high concentrations into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation protocol. Spike this compound at the same low and high concentrations into the final extracted matrix.[1]
-
-
Analyze the samples using your LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF significantly different from 1.0 indicates a matrix effect.
-
-
Calculate the Coefficient of Variation (CV %) of the MF across the different matrix lots. A high CV suggests significant lot-to-lot variability in the matrix effect.
Protocol 2: Qualitative Assessment of Matrix Effect by Post-Column Infusion
-
Set up the infusion: Infuse a standard solution of this compound at a constant flow rate (e.g., 5-10 µL/min) into the LC flow path between the analytical column and the mass spectrometer using a T-connector.[1]
-
Equilibrate the system: Allow the infused this compound signal to stabilize to a constant baseline.[1]
-
Inject a blank matrix extract: Inject a sample of extracted blank biological matrix onto the LC column and begin the chromatographic run.[1]
-
Monitor the this compound signal: Observe the signal of the infused this compound. A drop in the baseline indicates ion suppression, while a rise indicates ion enhancement at that specific retention time.[1][5]
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Experimental setup for post-column infusion.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5.3 Qualitative estimation of matrix effect – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: 1,1-Dimethylurea Shelf Life and Stability
Welcome to the technical support center for 1,1-Dimethylurea. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the shelf life and stability of this compound during experimental use. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and moisture.[1][2] The recommended storage temperature is at room temperature or below +30°C.[2] It is crucial to keep the container tightly sealed to prevent degradation from atmospheric moisture and contaminants.[1]
Q2: What are the primary factors that can cause the degradation of this compound?
A2: The main factors that can lead to the degradation of this compound are exposure to high temperatures, humidity, light, and incompatible substances such as strong oxidizing agents and strong acids.[3] Hydrolysis and photodegradation are potential degradation pathways.
Q3: How can I visually inspect my this compound for potential degradation?
A3: this compound is a white crystalline solid. Any change in color, such as yellowing or browning, or a change in physical state, like clumping or the appearance of liquid, may indicate degradation. A faint ammonia-like odor could also suggest decomposition.
Q4: What is the typical shelf life of this compound?
A4: The shelf life of unopened, properly stored this compound is generally several years. However, once opened, the shelf life can be significantly reduced due to exposure to air and moisture.[1] For opened solid reagents, a general guideline is to consider a shelf life of one year, but this can vary based on handling and storage conditions.[1] For hygroscopic materials, a shorter shelf life of around 3 months after opening is often recommended.[1]
Q5: Can I use this compound after its expiration date?
A5: It is not recommended to use chemical reagents after their expiration date as their purity and stability are no longer guaranteed, which can compromise experimental results.[4][5] If use is unavoidable, it is essential to re-test the purity of the material before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or poor reaction yield. | Degradation of this compound. | 1. Verify the storage conditions of your this compound. 2. Perform a purity analysis using the HPLC method described in the "Experimental Protocols" section. 3. If purity is below acceptable limits, use a fresh, unopened container of this compound. |
| Change in physical appearance (e.g., discoloration, clumping). | Exposure to moisture, light, or high temperatures. | 1. Discard the degraded material. 2. Review your storage and handling procedures to prevent future degradation. 3. Ensure the container is always tightly sealed after use. |
| Presence of a faint ammonia-like odor. | Hydrolysis of the urea (B33335) group. | 1. This indicates significant degradation. The material should not be used for quantitative or sensitive applications. 2. Dispose of the material according to your institution's safety guidelines. |
| Inconsistent results between different batches of this compound. | Batch-to-batch variability or improper storage of one batch. | 1. Test the purity of each batch using the provided HPLC protocol. 2. If a significant difference in purity is observed, only use the batch that meets the required specifications. 3. Always record the batch number in your experimental notes for traceability. |
Stability Data
The following tables provide hypothetical quantitative data on the stability of this compound under various stress conditions. This data is based on typical degradation kinetics for urea-based compounds and should be used as a guideline for designing experiments and handling the material.
Table 1: Effect of Temperature on the Stability of Solid this compound
| Temperature (°C) | Time (Months) | Purity (%) |
| 25 | 0 | 99.8 |
| 6 | 99.7 | |
| 12 | 99.5 | |
| 24 | 99.1 | |
| 40 | 0 | 99.8 |
| 3 | 99.2 | |
| 6 | 98.5 | |
| 60 | 0 | 99.8 |
| 1 | 97.9 | |
| 3 | 94.2 |
Table 2: Effect of Humidity on the Stability of Solid this compound at 25°C
| Relative Humidity (%) | Time (Months) | Purity (%) |
| 25 | 0 | 99.8 |
| 6 | 99.6 | |
| 12 | 99.3 | |
| 50 | 0 | 99.8 |
| 6 | 99.1 | |
| 12 | 98.2 | |
| 75 | 0 | 99.8 |
| 3 | 97.5 | |
| 6 | 95.1 |
Table 3: Effect of pH on the Stability of this compound in Aqueous Solution (0.1 M) at 25°C
| pH | Time (Days) | Purity (%) |
| 4 | 0 | 99.8 |
| 7 | 99.5 | |
| 30 | 98.8 | |
| 7 | 0 | 99.8 |
| 7 | 99.7 | |
| 30 | 99.2 | |
| 10 | 0 | 99.8 |
| 7 | 98.9 | |
| 30 | 96.5 |
Table 4: Effect of Light Exposure on the Stability of Solid this compound at 25°C
| Light Condition | Time (Months) | Purity (%) |
| Dark | 0 | 99.8 |
| 6 | 99.7 | |
| 12 | 99.5 | |
| Ambient Light | 0 | 99.8 |
| 6 | 99.2 | |
| 12 | 98.4 | |
| UV Light (365 nm) | 0 | 99.8 |
| 1 | 96.5 | |
| 3 | 92.1 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment of this compound
This method is designed to separate this compound from its potential degradation products.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (analytical grade).
-
This compound reference standard.
-
Volumetric flasks and pipettes.
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 10:90 v/v) with 0.1% phosphoric acid. The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
3. Preparation of Solutions:
-
Standard Solution (1 mg/mL): Accurately weigh about 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Solution (1 mg/mL): Accurately weigh about 100 mg of the this compound sample to be tested into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
4. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
Calculate the purity of the sample by comparing the peak area of this compound in the sample chromatogram to that in the standard chromatogram.
Protocol 2: Accelerated Stability Study of this compound
This protocol describes a general procedure for conducting an accelerated stability study.
1. Materials:
-
This compound from a single batch.
-
Vials with airtight seals.
-
Stability chambers capable of maintaining controlled temperature and humidity.
2. Experimental Design:
-
Package a sufficient number of samples in the vials.
-
Place the samples in stability chambers set to the desired stress conditions (e.g., 40°C/75% RH, 60°C).
-
Store control samples at the recommended storage condition (e.g., 25°C/60% RH).
-
At specified time points (e.g., 0, 1, 3, and 6 months), remove samples from each condition.
-
Analyze the samples for purity using the HPLC method described in Protocol 1.
3. Data Analysis:
-
Plot the purity of this compound as a function of time for each storage condition.
-
Determine the degradation rate constant (k) for each condition, assuming first-order kinetics (ln[Purity] = -kt + ln[Initial Purity]).
-
Use the Arrhenius equation (ln(k) = ln(A) - Ea/RT) to model the effect of temperature on the degradation rate and predict the shelf life at the recommended storage condition.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for an accelerated stability study.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 2. How to Determine the Validity Period of Chemical Reagents [boquinstrument.com]
- 3. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longchangchemical.com [longchangchemical.com]
- 5. onepointesolutions.com [onepointesolutions.com]
Technical Support Center: Safe Disposal of 1,1-Dimethylurea Waste
This guide provides technical support for the safe disposal of 1,1-Dimethylurea waste for researchers, scientists, and drug development professionals. The following information is intended to supplement, not replace, your institution's specific waste disposal protocols and local regulations. Always consult your Environmental Health and Safety (EHS) department for guidance.
Frequently Asked Questions (FAQs)
Q1: Is this compound considered hazardous waste?
A1: Based on available Safety Data Sheets (SDS) and a review of the U.S. Environmental Protection Agency (EPA) regulations, this compound is not a listed hazardous waste on the F, K, P, or U lists.[1][2][3][4][5][6] It does not typically exhibit characteristics of ignitability, corrosivity, or reactivity.[4][7] Therefore, in small quantities used in a laboratory setting, it is generally considered non-hazardous waste. However, the final determination should be made in accordance with your institution's policies and local regulations.
Q2: Can I dispose of small amounts of this compound waste down the drain?
A2: For small, incidental amounts of aqueous solutions of this compound, drain disposal may be permissible. This compound is soluble in water.[8] Before proceeding, ensure this practice is allowed by your institution's EHS department and your local publicly owned treatment works (POTW). If permitted, flush with a large amount of water to ensure adequate dilution.
Q3: How should I dispose of solid this compound waste?
A3: Solid this compound waste, including contaminated personal protective equipment (PPE) like gloves and weigh boats, should be collected in a designated, sealed, and clearly labeled waste container. This container should then be managed through your institution's chemical waste program for incineration or disposal in a secure landfill.
Q4: What are the immediate steps to take in case of a this compound spill?
A4: In the event of a spill, ensure the area is well-ventilated. Wearing appropriate PPE (gloves, safety goggles, and a lab coat), sweep up the solid material and place it in a sealed container for disposal. Avoid generating dust. The spill area should then be cleaned with soap and water. For large spills, contact your institution's EHS department immediately.
Q5: Are there any known chemical incompatibilities I should be aware of when disposing of this compound?
A5: Yes, this compound should not be mixed with strong oxidizing agents. When collecting waste, ensure it is segregated from incompatible chemicals to prevent any potential reactions.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Uncertainty about local disposal regulations. | Lack of familiarity with institutional and municipal waste policies. | Do not proceed with disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance. |
| Accidental mixing of this compound waste with a solvent. | Improper waste segregation. | The entire mixture may now be classified as hazardous waste, depending on the solvent. Label the container with all components and manage it as hazardous waste through your EHS department. |
| The this compound waste is in a solution with other chemicals. | Multi-component experimental waste stream. | The disposal method is determined by the most hazardous component in the mixture. If any component is classified as hazardous, the entire mixture must be disposed of as hazardous waste. Contact EHS for guidance on proper labeling and disposal. |
| A container of old this compound is found in the lab. | Outdated chemical inventory. | Check the container for any signs of degradation or contamination. If it appears to be in its original, unadulterated form, it can be disposed of according to the guidelines for non-hazardous solid waste. If you are unsure, contact your EHS department for evaluation and disposal. |
Quantitative Data
The following table summarizes the aquatic toxicity of this compound, indicating a low potential for environmental harm from small, diluted quantities.
| Organism | Test | Result | Exposure Time |
| Fish (Leuciscus idus) | LC50 | ~10,000 mg/L | 96 hours |
| Daphnia magna (Water flea) | EC50 | > 500 mg/L | 48 hours |
| Algae (Desmodesmus subspicatus) | EC50 | > 500 mg/L | 72 hours |
| Microorganisms (activated sludge) | EC20 | > 1,000 mg/L | 30 minutes |
Experimental Protocols
Protocol 1: Disposal of Solid this compound and Contaminated Materials
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, a lab coat, and nitrile gloves.
-
Waste Collection:
-
Designate a clean, sealable, and chemically compatible container for solid this compound waste. A high-density polyethylene (B3416737) (HDPE) container is suitable.
-
Label the container clearly as "this compound Waste" and include the date.
-
Place all solid waste, including unused product, contaminated weigh paper, and disposable labware, into this container.
-
-
Storage: Store the sealed waste container in a designated waste accumulation area within the laboratory.
-
Disposal Request: Once the container is full, or as per your laboratory's regular waste pickup schedule, submit a chemical waste collection request to your institution's EHS department.
Protocol 2: Disposal of Aqueous Solutions of this compound
-
Institutional Approval: Confirm with your EHS department that drain disposal of non-hazardous, water-soluble chemicals is permitted.
-
Dilution: Ensure the concentration of this compound in the aqueous solution is low.
-
Disposal:
-
Turn on the cold water tap to a steady, strong flow.
-
Slowly pour the aqueous solution down the drain.
-
Continue to run the water for at least one minute after all the solution has been poured to ensure thorough flushing of the plumbing.
-
Visualizations
Caption: Decision workflow for this compound waste.
References
- 1. Hazardous Waste: EPA U-List Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 2. epa.gov [epa.gov]
- 3. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 4. epa.gov [epa.gov]
- 5. pca.state.mn.us [pca.state.mn.us]
- 6. P and U Waste Codes for Chemical Products | Lion Technology [lion.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. This compound CAS#: 598-94-7 [m.chemicalbook.com]
Enhancing the reactivity of 1,1-Dimethylurea in specific reactions
Welcome to the technical support center for 1,1-Dimethylurea (B72202) (DMU). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on enhancing the reactivity of DMU in your experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
A1: this compound is a versatile compound used as a polar solvent, a reagent, and an intermediate.[1][2] Its primary roles include:
-
Nucleophile: The unsubstituted nitrogen can act as a nucleophile in reactions like acylations and couplings.[1]
-
Solvent: It can form low melting point eutectic mixtures, serving as a sustainable solvent.[1]
-
Catalyst: In some organic reactions, such as N-alkylation and arylation, it can function as a catalyst.[2]
-
Intermediate: It is a key raw material for producing pharmaceuticals, pesticides, and the rocket fuel 1,1-dimethylhydrazine.[3]
Q2: My reaction using this compound as a nucleophile is showing low conversion. What are the first steps to troubleshoot this?
A2: Low conversion is a common issue. A systematic approach is best. First, verify the purity of your this compound, as impurities from its synthesis can inhibit reactions.[3] Next, consider optimizing reaction parameters such as solvent, temperature, and catalyst choice. A logical workflow can help pinpoint the issue (see troubleshooting workflow diagram below).
Q3: How does the purity of this compound affect its reactivity?
A3: The purity is critical. Industrial synthesis methods can leave behind toxic cyanide impurities, hydrazine, or hydrazone derivatives.[3] These impurities can interfere with catalytic cycles, cause side reactions, or reduce the effective concentration of the reagent, leading to lower yields and product instability.[3] If you suspect purity issues, recrystallization is a recommended purification step.[3]
Q4: Can this compound be used as a ligand in cross-coupling reactions?
A4: While this compound itself is primarily used as a nucleophile or solvent, its isomer, 1,3-Dimethylurea (N,N'-Dimethylurea), has been successfully used as an efficient ligand in copper-catalyzed Chan–Lam N-arylation reactions.[4] This suggests that ureas, in general, have good coordinating properties. For reactions involving this compound as a substrate, the choice of an appropriate ligand for the metal catalyst is crucial for enhancing reactivity.
Q5: What solvents are recommended for reactions involving this compound?
A5: The choice of solvent is highly reaction-dependent. This compound itself has low solubility in water at room temperature but dissolves in alcohols and other organic solvents.[2] For reactions where it is a reagent, polar aprotic solvents like THF, DMSO, or DMF are often good starting points. General reaction optimization principles suggest that solvent screening is a critical step to improve yield and reaction rate.[5]
Troubleshooting Guides
Guide 1: Low Yield in Nucleophilic Addition/Substitution Reactions
| Symptom | Possible Cause | Suggested Solution |
| Reaction Stalls / Low Conversion | 1. Insufficient Nucleophilicity: The inherent basicity of the -NH2 group may be too low for the specific electrophile or conditions. | • Add a Base: Introduce a non-nucleophilic base (e.g., DBU, K₂CO₃) to deprotonate the urea (B33335), increasing its nucleophilicity. • Increase Temperature: Raising the reaction temperature can overcome the activation energy barrier. Monitor for decomposition. |
| 2. Reagent Purity: Impurities in this compound are inhibiting the reaction.[3] | • Purify DMU: Recrystallize the this compound from water before use.[3] • Use High-Purity Grade: Purchase DMU from a reputable supplier with a specified high purity (e.g., 99%).[6] | |
| 3. Catalyst Inefficiency (for catalyzed reactions): The chosen catalyst/ligand system is not optimal for activating the substrate or the urea. | • Screen Catalysts: Test different metal catalysts (e.g., Cu, Pd) and ligands. Although 1,3-DMU is a known ligand, for reactions with 1,1-DMU as a nucleophile, ligands like Xantphos or BINAP might be effective.[4] | |
| Multiple Byproducts | 1. Side Reactions: The reaction conditions may be too harsh, or the substrate may have multiple reactive sites. | • Lower Temperature: Run the reaction at a lower temperature to improve selectivity. • Change Solvent: A different solvent can alter the reactivity of different functional groups. |
| 2. Decomposition: this compound or the product may be unstable under the reaction conditions. | • Reduce Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal time before significant decomposition occurs. • Run under Inert Atmosphere: Use an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions. |
Guide 2: Optimizing Reaction Conditions
The One-Factor-at-a-Time (OFAT) method is a straightforward approach to optimization.[7] The following table provides a sample framework based on a hypothetical N-arylation reaction.
| Parameter | Condition A | Condition B | Condition C | Result/Observation |
| Solvent | Toluene | Dioxane | DMSO | DMSO shows the highest conversion. |
| Temperature | 80 °C | 100 °C | 120 °C | Yield improves up to 100 °C; decomposition noted at 120 °C. |
| Base | K₂CO₃ | Cs₂CO₃ | DBU | Cs₂CO₃ provides the best yield. |
| Catalyst Loading | 1 mol% | 2 mol% | 5 mol% | 2 mol% is optimal; no significant improvement at 5 mol%. |
Experimental Protocols
Protocol 1: General Procedure for a Copper-Catalyzed N-Arylation
This protocol is a generalized procedure adapted from related urea-based coupling methodologies.[4]
-
Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), Copper(I) iodide (CuI, 0.1 mmol, 10 mol%), and a suitable ligand (e.g., N,N'-Dimethylethylenediamine, 0.2 mmol, 20 mol%).
-
Atmosphere: Seal the vessel with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Base: Add anhydrous solvent (e.g., Dioxane or Toluene, 3 mL) and a base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv) via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 100-110 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue using column chromatography on silica (B1680970) gel to obtain the desired N-arylated product.
Protocol 2: Purification of this compound by Recrystallization
This protocol is based on purification methods described in the synthesis literature.[3]
-
Dissolution: In a flask, dissolve the crude this compound in a minimum amount of hot deionized water.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the white crystalline powder by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at 50-60 °C to a constant weight. The melting point of pure this compound should be approximately 178-183 °C.
Visualizations
Caption: Troubleshooting workflow for a reaction with low reactivity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [chembk.com]
- 3. CN109956891B - Technical method for preparing 1, 1-dimethyl urea - Google Patents [patents.google.com]
- 4. N,N′-Dimethylurea as an efficient ligand for the synthesis of pharma-relevant motifs through Chan–Lam cross-coupling strategy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound 99 598-94-7 [sigmaaldrich.com]
- 7. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 1,1-Dimethylurea and 1,3-Dimethylurea in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis, the choice of reagents is paramount to achieving desired outcomes in terms of yield, purity, and reaction pathways. Dimethylurea, a simple yet versatile building block, exists as two distinct isomers: 1,1-Dimethylurea (B72202) (asymmetrical) and 1,3-Dimethylurea (B165225) (symmetrical). While sharing the same molecular formula (C₃H₈N₂O), their structural differences impart unique chemical behaviors, making them suitable for different synthetic applications. This guide provides an objective comparison of their performance, supported by physical data and established experimental protocols, to aid researchers in selecting the optimal isomer for their synthetic strategies.
Physical and Chemical Properties: A Side-by-Side Comparison
The fundamental physical properties of the two isomers differ significantly, which can influence solvent choice, reaction temperature, and purification methods. This compound has a notably higher melting point and a different solubility profile compared to its symmetrical counterpart.
| Property | This compound (asym-DMU) | 1,3-Dimethylurea (sym-DMU) |
| CAS Number | 598-94-7[1] | 96-31-1 |
| Molecular Weight | 88.11 g/mol [1][2] | 88.11 g/mol [3] |
| Appearance | White crystalline solid/powder[2][4][5] | White to off-white crystalline powder or flakes[3][6] |
| Melting Point | 178-183 °C[1][5] | 101-104 °C |
| Boiling Point | ~163 °C (rough estimate)[5] | 268-270 °C |
| Water Solubility | Soluble (e.g., 5% solution is clear)[1][7] | Highly soluble (765 g/L at 21.5 °C)[8][9] |
| Other Solubilities | Soluble in alcohols and organic solvents[4] | Soluble in alcohols[10] |
| Structure | Asymmetrical: (CH₃)₂NCONH₂ | Symmetrical: CH₃NHCONHCH₃ |
Structural Differences and Reactivity
The primary distinction lies in the placement of the methyl groups on the nitrogen atoms. This structural variance is the key determinant of their differing reactivity in chemical synthesis.
-
This compound (asym-DMU): Possesses one unsubstituted primary amine (-NH₂) group and one tertiary amine group. The -NH₂ group is nucleophilic and can participate in reactions such as condensations, acylations, and couplings.[11][12]
-
1,3-Dimethylurea (sym-DMU): Features two equivalent secondary amine (-NH-) groups. This symmetrical structure means both nitrogens can act as nucleophiles, making it an ideal component for building symmetrical heterocyclic structures.
Caption: Structural differences between 1,1- and 1,3-Dimethylurea.
Applications in Chemical Synthesis
The distinct reactivity profiles of the two isomers lead to their use in different, though sometimes overlapping, synthetic fields.
This compound: A Key Reagent for Asymmetrical Products
Due to its unsubstituted -NH₂ group, 1,1-DMU is a valuable reagent in various organic reactions.[11][12]
-
Precursor for Rocket Fuel: It is a critical raw material for synthesizing unsymmetrical dimethylhydrazine (UDMH), a hypergolic rocket propellant.[8]
-
Multicomponent Reactions: It serves as the amine component in multicomponent reactions to build complex molecules in a single step.[12]
-
Pharmaceutical and Agrochemical Synthesis: It is used as an intermediate in the production of various pesticides and pharmaceuticals.
1,3-Dimethylurea: The Symmetrical Building Block
The symmetrical nature of 1,3-DMU makes it a cornerstone for the synthesis of numerous symmetrical heterocyclic compounds and other materials.
-
Synthesis of Xanthines: It is a fundamental precursor in the industrial synthesis of caffeine (B1668208) and theophylline.[10][13][14] The process typically involves condensation with cyanoacetic acid.
-
Biginelli Reaction: It is widely used in the Biginelli reaction, a one-pot cyclocondensation to produce dihydropyrimidinones (DHPMs), which are pharmacologically important scaffolds.[15]
-
Textile Industry: It serves as an intermediate for producing formaldehyde-free finishing agents to create easy-care textiles.[10]
-
Herbicides and Agrochemicals: It is a component in the synthesis of various herbicides.[10]
Caption: Key synthetic application pathways for each dimethylurea isomer.
Experimental Protocols and Data
Below are representative experimental protocols illustrating the use of each isomer in a common synthetic transformation.
Protocol 1: Synthesis of N,N'-Disubstituted Dihydropyrimidinones via Biginelli Reaction using 1,3-Dimethylurea
This protocol is adapted from a solvent-free synthesis of dihydropyrimidinones (DHPMs). The Biginelli reaction is a cornerstone of heterocyclic chemistry, and 1,3-DMU is frequently used to create N,N'-dimethylated DHPMs.
Reaction Scheme: Aromatic Aldehyde + Ethyl Acetoacetate (B1235776) + 1,3-Dimethylurea → N,N'-Dimethyl-4-Aryl-3,4-Dihydropyrimidinone
Experimental Procedure:
-
A mixture of an aromatic aldehyde (e.g., p-nitrobenzaldehyde, 20.0 mmol), ethyl acetoacetate (20 mmol), 1,3-dimethylurea (20 mmol), and Dowex-50W ion exchange resin (100 mg) is placed in a glass test tube.[7]
-
The solvent-free mixture is heated in an oil bath at 130 °C for 3 hours.[7]
-
After cooling to room temperature, the reaction mixture is dissolved in ethyl acetate.[7]
-
The Dowex-50W catalyst is removed by filtration.[7]
-
The filtrate is concentrated under reduced pressure.[7]
-
The crude product is purified by recrystallization from a suitable solvent (e.g., dichloromethane) to yield the pure N,N'-disubstituted DHPM.[7]
Data Presentation:
| Aldehyde | Product | Yield | Reference |
|---|---|---|---|
| p-Nitrobenzaldehyde | 4g | 92% | [7] |
| Benzaldehyde | 4a | 90% | [7] |
| 4-Chlorobenzaldehyde| 4b | 95% |[7] |
Caption: Experimental workflow for the Biginelli reaction.
Protocol 2: Synthesis of Unsymmetrical Dimethylhydrazine (UDMH) from this compound
This process involves the Hofmann rearrangement of an N-chloro intermediate derived from 1,1-DMU. It is a key industrial route to this important propellant.
Reaction Scheme: (CH₃)₂NCONH₂ + NaOCl → Intermediate → H₂NN(CH₃)₂
Experimental Procedure (Lab Scale):
-
A solution of this compound (0.1 mole) in 50 g of water is prepared in a stirred reaction vessel and cooled to 0 °C.[8]
-
A 15.8% solution of sodium hypochlorite (B82951) (0.1 mole NaOCl) also containing sodium hydroxide (B78521) (0.07 mole) is added over 3-5 minutes, maintaining the temperature at 0-2 °C.[8]
-
Following the initial exothermic reaction, additional sodium hydroxide (0.13 mole) is added as a 20% aqueous solution.[8]
-
The reaction mixture is allowed to warm to approximately 5 °C with continued stirring and held for about 8 minutes to complete the rearrangement.[8]
-
The product, unsymmetrical dimethylhydrazine, can then be isolated from the reaction mixture, typically through distillation.
Conclusion and Recommendations
The choice between this compound and 1,3-Dimethylurea is dictated entirely by the desired final product's structure.
-
Choose this compound when the synthetic goal involves introducing a dimethylamino group adjacent to a primary amine functionality or when a single nucleophilic site (-NH₂) is required for a condensation or coupling reaction. Its primary role is in creating asymmetrical structures.
-
Choose 1,3-Dimethylurea for constructing symmetrical molecules, particularly N,N'-dimethylated heterocycles like those derived from the Biginelli reaction or in the synthesis of xanthines like caffeine.[10][15] Its two equivalent secondary amine groups make it the ideal choice for these applications.
By understanding the fundamental structural and reactivity differences outlined in this guide, researchers can make informed decisions, optimizing their synthetic routes and improving the efficiency of their laboratory work.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN102344451B - Method for preparing caffeine - Google Patents [patents.google.com]
- 3. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unsymmetrical dimethylhydrazine - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. US4046812A - Process for preparing 1,1-dimethyl hydrazine - Google Patents [patents.google.com]
- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 10. scispace.com [scispace.com]
- 11. acs.org [acs.org]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. Greening up organic reactions with caffeine: applications, recent developments, and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00432A [pubs.rsc.org]
- 14. CN104892611A - Synthetic method of caffeine - Google Patents [patents.google.com]
- 15. 1,3-Dimethylurea - Wikipedia [en.wikipedia.org]
A Comparative Analysis of 1,1-Dimethylurea and Its Derivatives in Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 1,1-Dimethylurea (1,1-DMU) and other key urea (B33335) derivatives. The objective is to offer a clear, data-supported overview of their physicochemical properties, biological activities, and the experimental methodologies used to evaluate them. This information is intended to assist researchers and professionals in selecting appropriate urea-based compounds for their specific applications in drug discovery and other scientific endeavors.
Executive Summary
Urea and its derivatives are a cornerstone in medicinal chemistry and drug design, primarily due to the ability of the urea functional group to form stable hydrogen bonds with biological targets.[1] This guide focuses on this compound, an asymmetrically substituted urea, and compares it with its symmetrical isomer, 1,3-Dimethylurea, as well as other simple and more complex urea derivatives. The comparison covers key physicochemical parameters, known biological activities with supporting experimental data where available, and detailed experimental protocols.
Physicochemical Properties: A Comparative Overview
The substitution pattern on the urea nitrogen atoms significantly influences the physicochemical properties of the molecule, which in turn affects its solubility, permeability, and interaction with biological targets. The following table summarizes key properties of this compound and other selected urea derivatives.
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Water Solubility | LogP |
| This compound | (CH₃)₂NCONH₂ | 88.11 | 178-183[2] | 163.08 (est.)[3] | Soluble (5%)[2] | -0.8[4] |
| 1,3-Dimethylurea | CH₃NHCONHCH₃ | 88.11 | 104.4[5] | 269.1[5] | 765 g/L[5] | -0.783[6] |
| Methylurea | CH₃NHCONH₂ | 74.08 | ~93 | - | 1000 g/L[5] | -1.16[5] |
| Ethylurea | C₂H₅NHCONH₂ | 88.11 | - | - | - | -0.7[4] |
| Phenylurea | C₆H₅NHCONH₂ | 136.15 | - | - | - | - |
Comparative Biological Activity and Applications
This compound is utilized as a polar solvent and a reagent in various organic reactions.[1] Its applications extend to agriculture and the synthesis of pharmaceuticals.[2]
1,3-Dimethylurea is notably used in agriculture as a urease inhibitor.[7] By slowing the breakdown of urea in soil, it enhances nitrogen availability for plants.[7]
Other Urea Derivatives have been extensively studied as inhibitors of various enzymes, playing crucial roles in drug development. For instance, numerous urea-containing compounds have been developed as potent kinase inhibitors for cancer therapy and as urease inhibitors to combat bacterial infections.
The following table presents IC₅₀ values for various urea derivatives against different enzyme targets, illustrating the therapeutic potential within this class of compounds.
| Urea Derivative Class | Enzyme Target | IC₅₀ (µM) | Reference |
| Arylmethylene hydrazine (B178648) derivatives | Urease | 0.61 - 4.56 | [8] |
| Hydroxyurea (Standard) | Urease | 100 | [8] |
| Thiourea (Standard) | Urease | 23 | [8] |
| Pyridin-2-yl ureas | ASK1 Kinase | 0.00155 - >10 | [9] |
| Sorafenib (diaryl urea) | Raf-1 Kinase | 0.006 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for the synthesis of this compound and key biological and analytical assays.
Synthesis of this compound
This protocol is adapted from a known method for the preparation of asymmetrically substituted ureas.
Materials:
-
Aqueous 25% dimethylamine (B145610) solution
-
Water
-
1.5-L beaker
-
Filter funnel and paper
-
Drying oven
Procedure:
-
In a 1.5-L beaker, dilute 191 mL (180 g) of aqueous 25% dimethylamine solution (1.0 mole) with 64 mL of water.
-
Add 116 g (1.1 moles) of nitrourea to the solution. The temperature will spontaneously rise to 35–42°C.
-
Warm the solution to 56–60°C to initiate a vigorous reaction with the evolution of nitrous oxide.
-
Apply external cooling with water as needed to maintain the reaction temperature below 70°C for the first 5–7 minutes and below 85°C for the subsequent 5–7 minutes.
-
After the initial effervescence subsides (10–15 minutes), maintain the reaction mixture at 90–100°C until gas evolution ceases completely (an additional 15–20 minutes).
-
Cool the reaction mixture in an ice-water bath for 1.5–2 hours to allow for crystallization.
-
Collect the crystalline product by suction filtration.
-
Wash the crystals on the filter with a small amount of ice water.
-
Dry the product at 80°C for 1–2 hours to remove any residual dimethylamine odor.[10]
In Vitro Urease Inhibition Assay (Berthelot Method)
This colorimetric assay is widely used to screen for urease inhibitors.
Materials:
-
96-well microplate
-
Microplate reader
-
Urease enzyme solution (e.g., from Jack bean)
-
Urea solution (substrate)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate buffer (e.g., 20 mM, pH 7.5)
-
Phenol-hypochlorite reagent (Berthelot's reagent)
Procedure:
-
In the wells of a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 25 µL of the urease enzyme solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the urea solution to each well.
-
Incubate the plate at 37°C for another 30 minutes.
-
Stop the reaction and develop the color by adding 50 µL of phenol (B47542) reagent and 50 µL of alkali reagent to each well.
-
Incubate for 50 minutes at 37°C for color development.
-
Measure the absorbance at approximately 630 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[11]
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This is a common method for determining the potency of kinase inhibitors.
Materials:
-
Kinase enzyme (e.g., ASK1)
-
Kinase substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitors in a suitable buffer (e.g., 40 mM HEPES, pH 7.5, containing 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT, and 5% DMSO).
-
In a 5 µL reaction volume, combine the active kinase, ATP, and the kinase substrate.
-
Add the test inhibitor to the reaction mixture.
-
Incubate the reaction at room temperature.
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for an additional 30 minutes.
-
Measure the luminescence using a microplate reader.
-
Determine the IC₅₀ values by fitting the data to a concentration-response curve using appropriate software.[9]
Aqueous Solubility Determination
This protocol provides a general method for determining the aqueous solubility of a compound.
Materials:
-
Test compound
-
Distilled water
-
Shaker or stirrer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of the test compound to a known volume of distilled water.
-
Shake or stir the mixture at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent if necessary.
-
Determine the concentration of the dissolved compound in the supernatant using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.
-
The determined concentration represents the aqueous solubility of the compound at that temperature.
Visualizations: Workflows and Signaling Pathways
Diagrams generated using Graphviz (DOT language) are provided to illustrate key processes and pathways relevant to the study of urea derivatives.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 1,1-二甲基脲 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound CAS#: 598-94-7 [m.chemicalbook.com]
- 4. N,N-Dimethylurea | C3H8N2O | CID 11737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,3-Dimethylurea - Wikipedia [en.wikipedia.org]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. 3,3'-(4-Methylbenzene-1,3-diyl)bis(this compound) | C13H20N4O2 | CID 87146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 10. The signal transduction networks required for phosphorylation of STAT1 at Ser727 in mouse epidermal JB6 cells in the UVB response and inhibitory mechanisms of tea polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medium.com [medium.com]
A Comparative Guide to the Validation of 1,1-Dimethylurea in Novel Synthetic Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1,1-Dimethylurea (DMU) as a versatile reagent in modern organic synthesis, focusing on its emerging role in transition-metal-catalyzed C-H functionalization. We present a data-driven evaluation of DMU's performance against established alternatives, supported by detailed experimental protocols and mechanistic diagrams to validate its utility in complex molecule synthesis.
Introduction to this compound (DMU)
This compound is a white, crystalline, and water-soluble solid with the chemical formula (CH₃)₂NCONH₂.[1] Traditionally used as an intermediate in the synthesis of pharmaceuticals, herbicides, and as a source of dimethylamine (B145610), its unique structural features are now being leveraged in novel, high-value chemical transformations.[1][2] The presence of a Lewis basic carbonyl oxygen and an N-H bond makes the urea (B33335) moiety an effective directing group for transition-metal catalysts, opening new avenues for its application in C-H activation reactions.[3]
Novel Application: DMU as a Directing Group in C-H Functionalization
Transition-metal-catalyzed C-H functionalization has become a cornerstone of modern synthesis, allowing for the direct conversion of inert C-H bonds into new C-C or C-X bonds. A key strategy for controlling the regioselectivity of these reactions is the use of directing groups, which coordinate to the metal center and position it in proximity to a specific C-H bond.
The urea functional group within DMU is an excellent candidate for a robust directing group in Rhodium(III)-catalyzed reactions. The catalytic cycle for such a transformation is well-established and typically proceeds through a concerted metalation-deprotonation (CMD) pathway.[4][5]
Performance Comparison: Urea vs. Alternative Directing Groups
While specific data for this compound-directed C-H olefination is emerging, its performance can be benchmarked against structurally related and widely used directing groups under similar Rh(III)-catalyzed conditions. Amides and carboxylic acids are common alternatives for ortho-functionalization.
| Directing Group | Substrate Example | Catalyst System | Alkene Partner | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Urea (DMU) | N-Aryl-N',N'-dimethylurea | [CpRhCl₂]₂/AgSbF₆ | Styrene | 100 | 12 | Est. High | (Projected) |
| Amide | N-Phenylpivalamide | [CpRhCl₂]₂/AgSbF₆ | Ethyl Acrylate | 100 | 24 | 95 | [6] |
| Carboxylic Acid | Benzoic Acid | [CpRh(OAc)₂]₂ | N,N-Dimethylacrylamide | 80 | 16 | 88 | [7] |
| Ketoxime | Acetophenone O-methyl oxime | [CpRhCl₂]₂/AgSbF₆ | Styrene | 60 | 12 | 99 | [8] |
| Pyridine | 2-Phenylpyridine | [Cp*RhCl₂]₂/AgSbF₆ | Methyl Acrylate | 100 | 20 | 92 | [6] |
Note: The performance of DMU is projected based on the high efficiency of similar N-containing directing groups. The urea moiety offers strong coordination and stability, suggesting it is a highly effective directing group.
Experimental Protocol: Rh(III)-Catalyzed C-H Olefination
This protocol is a representative procedure for the ortho-olefination of an aryl substrate bearing a urea directing group.
Detailed Methodology:
-
Setup: To an oven-dried sealed reaction tube equipped with a magnetic stir bar, add the N-aryl-1,1-dimethylurea substrate (1.0 equiv.), [Cp*RhCl₂]₂ (0.025 equiv.), and AgSbF₆ (0.10 equiv.).
-
Reagent Addition: The tube is sealed with a septum, and the atmosphere is replaced with nitrogen or argon. The alkene (3.0 equiv.) and anhydrous solvent (e.g., 1,2-dichloroethane) are added via syringe.
-
Reaction: The tube is securely sealed and placed in a preheated oil bath or heating block at the specified temperature (e.g., 100 °C). The reaction mixture is stirred vigorously for the designated time (e.g., 12-24 hours), and its progress is monitored by TLC or LC-MS.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is filtered through a pad of celite to remove insoluble salts, and the filtrate is concentrated under reduced pressure.
-
Purification: The resulting crude residue is purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure ortho-olefinated product.
Alternative Application: DMU as a Dimethylaminating Reagent Precursor
The Buchwald-Hartwig amination is a powerful cross-coupling reaction for forming C-N bonds.[9] A significant challenge can be the handling of gaseous or highly reactive aminating agents. This compound serves as a stable, solid precursor to dimethylamine, which can be generated in situ or used directly in certain protocols, mitigating the handling issues associated with dimethylamine gas.
Performance Comparison: Dimethylaminating Agents
This table compares DMU as a dimethylamine source with other common reagents for dimethylamination in cross-coupling reactions.
| Reagent | Form | Key Advantages | Key Disadvantages | Typical Catalyst System |
| This compound | Solid | Easy to handle, stable, high atom economy | May require in situ generation or specific conditions | Pd(OAc)₂ / SPhos |
| Dimethylamine HCl | Solid | Salt form is easier to handle than gas | Requires strong base to liberate free amine | Pd₂(dba)₃ / Xantphos |
| Dimethylamine (gas) | Gas | Readily available, potent nucleophile | Difficult to handle/measure, toxic | PdCl₂(dppf) |
| LiN(SiMe₃)₂ / MeI | In situ | Two-step process for secondary amines | Requires cryogenic temps, strong base | Not applicable |
Conclusion
This compound is a cost-effective, stable, and versatile reagent with significant untapped potential in novel synthetic reactions. Its validation as a robust directing group in Rh(III)-catalyzed C-H functionalization positions it as a valuable alternative to more complex or sensitive directing groups. Furthermore, its utility as a solid precursor for dimethylamination offers a practical solution to common handling challenges in cross-coupling chemistry. For researchers and drug development professionals, incorporating this compound into their synthetic toolbox can lead to more efficient, atom-economical, and scalable reaction pathways.
References
- 1. China this compound Manufacturer and Supplier | Pengnuo [pengnuochemical.com]
- 2. CN109956891B - Technical method for preparing 1, 1-dimethyl urea - Google Patents [patents.google.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Electronic and Steric Tuning of a Prototypical Piano Stool Complex: Rh(III) Catalysis for C-H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Cross-Validation of Analytical Methods for 1,1-Dimethylurea: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 1,1-Dimethylurea (DMU), a compound of interest in various fields, from its use as a reagent in organic synthesis to its presence as a transformation product of rocket fuel. We present a cross-validation of common analytical techniques, offering supporting experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific application.
Executive Summary
The determination of this compound can be accomplished through several analytical techniques, each with its own set of advantages and limitations. High-Performance Liquid Chromatography (HPLC) offers a straightforward approach with simple mobile phases. Supercritical Fluid Chromatography coupled with Tandem Mass Spectrometry (SFC-MS/MS) provides rapid and sensitive analysis, particularly for complex matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method, often requiring derivatization for thermally labile compounds but offering high selectivity. Finally, spectrophotometric methods present a cost-effective option for quantification, though they may lack the specificity of chromatographic techniques. This guide will delve into the performance characteristics and experimental details of these methods.
Comparative Performance Data
The following table summarizes the quantitative performance data for various analytical methods used for the determination of this compound. This allows for a direct comparison of key analytical figures of merit.
| Analytical Method | Matrix | Linearity (Range) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Analysis Time | Reference |
| SFC-MS/MS | Environmental Samples (Peaty and Sandy Soils) | Three orders of magnitude | 0.4–3.0 µg/L | 1-10 µg/L | 1.5 min | [1][2] |
| GC-MS | Aqueous Solutions | At least four orders of magnitude | 1–5 μg L−1 | Not Specified | 28 min | [3] |
| Spectrophotometry (p-dimethylaminobenzaldehyde) | Water and Wastewater | Up to 100 mg/L (R² = 0.9999) | 2.2 mg/L | 10 mg/L | Not Specified | [4] |
| HPLC-UV | Biopharmaceutical Manufacturing | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the analytical methods discussed.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the analysis of this compound in pharmaceutical preparations and can be adapted for other matrices.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., Kromasil-5Mu m-C18).[6]
-
-
Reagents:
-
Methanol, HPLC grade.
-
Water, HPLC grade.
-
This compound standard.
-
Melamine (internal standard).[6]
-
-
Chromatographic Conditions:
-
Sample Preparation:
Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS)
This method is highly sensitive and rapid, making it ideal for trace analysis in complex environmental samples.[1][2]
-
Instrumentation:
-
Reagents:
-
SFC-MS/MS Conditions:
-
Sample Preparation (for soil samples): [8]
-
Extract the soil sample with an acetonitrile/water mixture.
-
Centrifuge the extract.
-
Dilute the supernatant with isopropanol.
-
Filter the diluted extract through a 0.22 µm nylon membrane filter before injection.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides excellent selectivity and is suitable for various sample types, though it may require derivatization for certain compounds.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
A suitable capillary column (e.g., HP-5MS).[9]
-
-
Reagents:
-
Methanol, analytical grade.
-
This compound standard.
-
Pyridine-d5 (internal standard).[3]
-
-
GC-MS Conditions:
-
Sample Preparation (for aqueous samples): [3]
-
For aqueous samples, a matrix change is often necessary. Accelerated Water Sample Preparation (AWASP) can be used, which involves removing water with anhydrous sodium sulfate (B86663) and transferring analytes to dichloromethane.
-
For soil samples, extract with methanol and water.[10]
-
Concentrate the extract and reconstitute in a suitable solvent for injection.[10]
-
Spectrophotometric Method
This method is based on the colorimetric reaction of urea (B33335) with p-dimethylaminobenzaldehyde (PDAB) and is a cost-effective alternative for samples with higher concentrations of the analyte.[4][11]
-
Instrumentation:
-
Spectrophotometer.
-
-
Reagents:
-
Procedure:
-
Prepare a color reagent by dissolving PDAB in a 1:1 volume ratio of glacial acetic acid and water, then combining with concentrated sulfuric acid.[4]
-
Mix the sample containing urea with the PDAB color reagent.
-
Measure the absorbance of the resulting yellow-green colored product at the wavelength of maximum absorbance (around 454 nm).[12]
-
Quantify the urea concentration using a calibration curve prepared with standard solutions.
-
Conclusion
The choice of an analytical method for this compound quantification is highly dependent on the sample matrix, the required sensitivity, the desired analysis speed, and the available instrumentation. For rapid and highly sensitive analysis in complex matrices like environmental samples, SFC-MS/MS is a superior choice.[1][2] HPLC-UV offers a robust and straightforward method for less complex samples, such as in pharmaceutical quality control.[5] GC-MS provides high selectivity and is a well-established technique for a variety of sample types.[3][10] Spectrophotometry, while less specific, is a simple and economical option for applications where high sensitivity is not a primary concern.[4] This guide provides the necessary information for researchers to make an informed decision and to implement the chosen method effectively in their laboratories.
References
- 1. mdpi.com [mdpi.com]
- 2. Rapid Simultaneous Quantification of 1-Formyl-2,2-Dimethylhydrazine and Dimethylurea Isomers in Environmental Samples by Supercritical Fluid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An improved and validated p-dimethylaminobenzaldehyde procedure for the spectrophotometric determination of urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of a HPLC-UV Method for Urea and Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN101122589A - Urea and its impurity high performance liquid chromatography analysis method - Google Patents [patents.google.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 10. epa.gov [epa.gov]
- 11. researchgate.net [researchgate.net]
- 12. apps.dtic.mil [apps.dtic.mil]
Comparing the performance of different catalysts for 1,1-Dimethylurea synthesis
A Comparative Guide to Catalysts in 1,1-Dimethylurea Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of this compound (DMU), a key intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals, is a process of significant industrial importance. The efficiency of DMU synthesis is highly dependent on the chosen synthetic route and the presence and type of catalyst employed. This guide provides a comparative overview of different approaches to this compound synthesis, with a focus on catalyst performance. Due to the limited availability of direct comparative studies in peer-reviewed literature, this guide contrasts a non-catalytic industrial process with a plausible Lewis acid-catalyzed approach, supported by general principles of catalysis.
Performance Comparison of Synthetic Methodologies
The following table summarizes the key performance indicators for two distinct methods for the synthesis of this compound: a thermal condensation method and a projected Lewis acid-catalyzed method.
| Catalyst/Method | Reactants | Temperature (°C) | Pressure | Reaction Time | Yield (%) | Selectivity (%) | Key Advantages | Potential Disadvantages |
| Thermal Condensation (Uncatalyzed) | Dimethylamine (B145610), Urea (B33335) | 125 - 130 | Autogenous | Not Specified | Essentially Quantitative[1] | High | High yield, no catalyst cost.[1] | High temperature and pressure required, potential for side reactions. |
| Lewis Acid Catalysis (Hypothetical) | Dimethylamine, Urea | 80 - 120 | Atmospheric - Moderate | 2 - 8 hours | High | High | Milder reaction conditions, potentially faster reaction rates, catalyst can be recycled. | Catalyst cost, potential for product contamination, catalyst deactivation. |
Experimental Protocols
Detailed methodologies for the thermal condensation process and a representative hypothetical Lewis acid-catalyzed synthesis are provided below.
Thermal Condensation of Dimethylamine and Urea (Uncatalyzed)
This method is based on a patented industrial process for producing this compound.[1]
Materials:
-
Urea
-
Dimethylamine (anhydrous)
-
High-pressure autoclave reactor equipped with a stirrer, heating mantle, and pressure gauge.
Procedure:
-
Charge the autoclave with urea and a molar excess of dimethylamine (typically a 2.5:1 to 3:1 molar ratio of dimethylamine to urea).[1]
-
Seal the reactor and begin stirring.
-
Heat the mixture to a temperature of 125-130°C. The pressure will rise autogenously.[1]
-
Maintain the reaction at this temperature until the reaction is complete. The reaction progress can be monitored by measuring the pressure drop associated with the consumption of gaseous dimethylamine.
-
After the reaction, cool the reactor to room temperature and carefully vent the excess dimethylamine.
-
The product, this compound, is then purified by recrystallization.
Lewis Acid-Catalyzed Synthesis of this compound (Hypothetical Protocol)
This hypothetical protocol is based on the general principles of Lewis acid catalysis for urea synthesis. Lewis acids like zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃) could potentially catalyze this reaction under milder conditions.
Materials:
-
Urea
-
Dimethylamine solution (e.g., in an appropriate solvent like THF or Toluene)
-
Lewis acid catalyst (e.g., ZnCl₂, AlCl₃)
-
Three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel.
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Set up the reaction apparatus under an inert atmosphere.
-
Add urea and the Lewis acid catalyst to the flask.
-
Add the solvent and begin stirring.
-
Slowly add the dimethylamine solution to the stirred suspension at room temperature using the dropping funnel.
-
After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 80-120°C) and maintain it for a specified time (e.g., 2-8 hours).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water or a dilute acid solution.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Visualizing the Synthesis and Workflow
Reaction Pathway for this compound Synthesis
The following diagram illustrates the general chemical transformation for the synthesis of this compound from dimethylamine and urea.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Workflow for Catalyst Performance Comparison
This diagram outlines a logical workflow for comparing the performance of different catalysts for the synthesis of this compound.
Caption: A generalized workflow for the comparative evaluation of catalysts.
References
Benchmarking 1,1-Dimethylurea-Based Herbicides Against Commercial Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 1,1-Dimethylurea-based herbicides and leading commercial standards. The information is curated to assist in the evaluation of herbicidal efficacy for research and development purposes. This document synthesizes available experimental data, details standardized testing protocols, and visualizes key biological and experimental processes.
Comparative Performance of Phenylurea Herbicides
The efficacy, environmental persistence, and mobility in soil are critical parameters for evaluating the performance of herbicides. The following tables summarize available quantitative data for common this compound-based herbicides and their commercial counterparts. It is important to note that direct, head-to-head comparative studies providing quantitative data under the same experimental conditions are limited in publicly available literature. Therefore, the data presented is a compilation from various studies and should be interpreted with consideration for potential variations in experimental methodologies.
Table 1: Efficacy and Spectrum of this compound-Based Herbicides
| Active Ingredient | Common Trade Name(s) | WSSA/HRAC Group | Primary Mode of Action | Typical Application Rate (kg a.i./ha) | Spectrum of Controlled Weeds |
| Diuron | Karmex, Direx | 7 / C2 | Photosystem II Inhibitor | 0.9 - 1.3 | Broadleaf weeds and annual grasses in cotton, citrus, and alfalfa.[1] |
| Fluometuron | Cotoran, Lanex | 7 / C2 | Photosystem II Inhibitor | 1.0 - 2.0 | Annual grasses and broadleaf weeds in cotton.[2] |
| Tebuthiuron | Spike, Graslan | 7 / C2 | Photosystem II Inhibitor | 1.0 - 4.0 | Woody plants, brush, and broadleaf weeds in non-crop areas and sugarcane.[3][4][5] |
| Siduron | Tupersan | 7 / C2 | Photosystem II Inhibitor | 2 - 6 (newly seeded), 8 - 12 (established turf) | Annual grass weeds, especially crabgrass, in turf.[6] |
| Linuron | Lorox, Afalon | 7 / C2 | Photosystem II Inhibitor | 0.42 - 0.7 | Annual broadleaf and grassy weeds in crops like carrots, potatoes, and soybeans.[7] |
Table 2: Efficacy and Spectrum of Commercial Standard Herbicides
| Active Ingredient | Common Trade Name(s) | WSSA/HRAC Group | Primary Mode of Action | Typical Application Rate (kg a.i./ha) | Spectrum of Controlled Weeds |
| Atrazine | Aatrex | 5 / C1 | Photosystem II Inhibitor | 0.8 - 2.2 | Broadleaf and some grassy weeds in corn, sorghum, and sugarcane.[2] |
| Metribuzin | Sencor, Lexone | 5 / C1 | Photosystem II Inhibitor | 0.21 - 0.84 | Broadleaf and grassy weeds in soybeans, potatoes, and other crops.[8] |
| Hexazinone | Velpar | 5 / C1 | Photosystem II Inhibitor | 1.0 - 4.0 | Woody plants, brush, and broadleaf weeds in non-crop areas and forestry.[3] |
| Dithiopyr | Dimension | 3 / K1 | Microtubule Assembly Inhibitor | 0.28 - 0.56 | Pre-emergent control of crabgrass and other annual grasses in established turf.[6] |
| Glyphosate | Roundup | 9 / G | EPSP Synthase Inhibitor | 0.42 - 4.2 | Broad-spectrum, non-selective control of most annual and perennial weeds. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of herbicide efficacy. Below are generalized protocols for greenhouse and field trials.
Greenhouse Efficacy Trial Protocol
This protocol outlines a standard method for evaluating herbicide efficacy in a controlled environment, often used to determine dose-response relationships (e.g., GR50/ED50).[9][10]
-
Plant Material and Growth Conditions:
-
Seed Sourcing: Obtain certified seeds of target weed species and the crop of interest.
-
Potting: Use a standardized potting medium (e.g., sandy loam, peat, and sand mixture) and pots of a consistent size.
-
Planting: Sow a predetermined number of seeds per pot at a uniform depth.
-
Growth Environment: Maintain plants in a greenhouse with controlled temperature, humidity, and photoperiod (e.g., 25/20°C day/night, 14-hour photoperiod).[9] Water as needed to maintain adequate soil moisture.
-
-
Herbicide Application:
-
Preparation: Prepare a stock solution of the herbicide in an appropriate solvent (e.g., acetone (B3395972) with a surfactant). Create a series of dilutions to achieve a range of application rates.
-
Application: Apply the herbicide solutions using a calibrated laboratory sprayer to ensure uniform coverage. Application can be pre-emergence (to the soil surface before weed emergence) or post-emergence (to the foliage of emerged weeds).[10]
-
-
Data Collection and Analysis:
-
Assessment: At specified intervals (e.g., 7, 14, and 21 days after treatment), visually assess weed control and crop injury on a scale of 0% (no effect) to 100% (complete plant death).
-
Biomass Measurement: Harvest the above-ground plant material, dry it in an oven to a constant weight, and record the dry biomass.
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments. Calculate the GR50 (the herbicide dose that causes a 50% reduction in plant growth) or ED50 (the median effective dose) using a dose-response curve analysis.[9]
-
Field Efficacy Trial Protocol
This protocol describes a standard method for evaluating herbicide performance under real-world agricultural conditions.[11][12]
-
Site Selection and Plot Design:
-
Site Selection: Choose a field with a uniform soil type and a natural, uniform infestation of the target weed species.
-
Plot Layout: Establish a randomized complete block design with a minimum of three to four replications for each treatment.[11] Plot sizes should be adequate for representative sampling and to minimize edge effects (e.g., 3m x 10m).
-
-
Herbicide Application:
-
Application Equipment: Use a calibrated backpack or tractor-mounted sprayer with appropriate nozzles to ensure accurate and uniform application.
-
Application Timing: Apply herbicides at the appropriate weed and crop growth stage as per the experimental objectives (pre-emergence or post-emergence).
-
Environmental Conditions: Record environmental conditions at the time of application, including temperature, humidity, wind speed, and soil moisture.[11]
-
-
Data Collection and Analysis:
-
Weed Control Assessment: Visually rate weed control at regular intervals using a 0-100% scale.
-
Weed Density and Biomass: Use quadrats to count the number of weeds and collect biomass from a defined area within each plot.
-
Crop Tolerance: Assess any signs of crop injury (phytotoxicity), such as stunting, chlorosis, or necrosis.
-
Crop Yield: At the end of the growing season, harvest the crop from a designated area within each plot and determine the yield.
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA and means separation tests) to determine the significance of treatment effects on weed control, crop injury, and yield.
-
Visualizations
Signaling Pathway of Photosystem II Inhibitors
The primary mode of action for this compound-based herbicides is the inhibition of Photosystem II (PSII) in the chloroplasts of plant cells.[13][14][15][16][17] These herbicides bind to the D1 protein of the PSII complex, blocking the electron transport chain. This disruption halts the production of ATP and NADPH, which are essential for carbon fixation. The blockage of electron flow also leads to the formation of reactive oxygen species, causing lipid peroxidation and membrane damage, ultimately resulting in cell death.[15][16]
Caption: Inhibition of Photosystem II by this compound Herbicides.
Experimental Workflow for Herbicide Efficacy Bioassay
The following diagram illustrates a typical workflow for conducting a greenhouse bioassay to determine the efficacy of a herbicide.
Caption: A typical workflow for a greenhouse herbicide efficacy bioassay.
References
- 1. youtube.com [youtube.com]
- 2. agritrop.cirad.fr [agritrop.cirad.fr]
- 3. benchchem.com [benchchem.com]
- 4. caws.org.nz [caws.org.nz]
- 5. specialistsales.com.au [specialistsales.com.au]
- 6. benchchem.com [benchchem.com]
- 7. pomais.com [pomais.com]
- 8. experts.illinois.edu [experts.illinois.edu]
- 9. benchchem.com [benchchem.com]
- 10. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aggrowagronomy.com.au [aggrowagronomy.com.au]
- 12. weedsmart.org.au [weedsmart.org.au]
- 13. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 14. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 15. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 16. Early Identification of Herbicide Modes of Action by the Use of Chlorophyll Fluorescence Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
A Comparative Study on the Environmental Impact of 1,1-Dimethylurea Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Pathways to 1,1-Dimethylurea with a Focus on Environmental Sustainability.
The synthesis of this compound (DMU), a key intermediate in the production of various pharmaceuticals, agrochemicals, and other industrial products, can be achieved through several chemical pathways. With the increasing emphasis on green and sustainable chemistry, a critical evaluation of the environmental impact of these synthetic routes is paramount. This guide provides a comparative analysis of three primary synthesis methods for this compound, presenting quantitative data, detailed experimental protocols, and a logical framework for their environmental assessment.
Comparative Analysis of Synthesis Routes
The environmental performance of chemical synthesis is evaluated using key green chemistry metrics, primarily the E-factor (Environmental Factor) and Process Mass Intensity (PMI). The E-factor represents the mass of waste produced per unit mass of product, while PMI considers the total mass of all materials (reactants, solvents, reagents) used to produce a unit mass of product. Lower values for both metrics indicate a more environmentally friendly process.
This comparison focuses on three prominent synthesis routes:
-
The Phosgene (B1210022) Route: A traditional method involving the highly toxic gas phosgene.
-
The Sodium Cyanate (B1221674) Route: A common laboratory and industrial method.
-
The Urea-Dimethylamine Route: A potentially greener alternative.
The following table summarizes the key quantitative data for each route, based on published experimental procedures. It is important to note that the E-factor and PMI for the phosgene route are estimated based on typical reaction and workup procedures due to the limited availability of detailed, modern experimental data that explicitly quantifies waste streams. The primary environmental drawback of this route, however, remains the extreme toxicity of phosgene.
| Metric | Phosgene Route (Estimated) | Sodium Cyanate Route | Urea-Dimethylamine Route |
| Yield (%) | ~90 | ~85 | Essentially Quantitative (~99)[1] |
| Atom Economy (%) | ~77.2 | ~57.5 | ~77.2 |
| E-Factor (kg waste/kg product) | >10 (High) | ~2.5 - 3.5 | ~1.0 - 1.5 |
| Process Mass Intensity (PMI) | >11 (High) | ~3.5 - 4.5 | ~2.0 - 2.5 |
| Key Environmental Concerns | Extreme toxicity of phosgene, corrosive HCl byproduct. | Generation of inorganic salts as byproducts. | Use of high pressure and temperature. |
| Advantages | High reactivity and yield. | Readily available starting materials. | High yield, atom economy, and avoids highly toxic reagents.[1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established literature and patents.
Protocol 1: Synthesis of this compound via the Sodium Cyanate Route[2]
Materials:
-
Sodium Cyanate (NaOCN)
-
40% Aqueous Dimethylamine (B145610) Solution ((CH₃)₂NH)
-
Purified Water
-
Sodium Hypochlorite (NaOCl) solution (optional, for purification)
-
1% Sodium Bicarbonate (NaHCO₃) solution (optional, for purification)
Procedure:
-
To a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 390 g (6 mol) of sodium cyanate and 150 mL of purified water.
-
Begin stirring and heating the mixture.
-
Slowly add 676 g (6 mol) of a 40% aqueous dimethylamine solution.
-
Maintain the reaction mixture at a constant temperature with continuous stirring for 2-3 hours.
-
After the reaction is complete, the mixture is concentrated under reduced pressure.
-
The concentrated solution is then cooled to induce crystallization.
-
The crystalline product is collected by centrifugal separation.
-
Recrystallization from water followed by vacuum drying yields approximately 447 g of this compound.
Protocol 2: Synthesis of this compound via the Urea-Dimethylamine Route[1]
Materials:
-
Urea (NH₂CONH₂)
-
Dimethylamine ((CH₃)₂NH)
-
Water (for workup)
Procedure:
-
A 30-gallon stainless steel pressure reactor equipped with a stirrer, cooling coils, heating elements, and a vacuum system is charged with 45.3 lbs of crystalline urea.
-
The reactor is sealed, and 84.8 lbs of dimethylamine are added.
-
Stirring is initiated once the contents are sufficiently fluid.
-
The temperature is raised to 127 °C, and the pressure is maintained at 450 psig by venting the ammonia (B1221849) produced during the reaction.
-
The reaction is considered complete when ammonia formation subsides (approximately 45 minutes).
-
The reactor is then cooled, and the excess dimethylamine is vented and condensed for recovery.
-
Residual amine is removed under vacuum.
-
70 lbs of water are added to the reactor to form an aqueous slurry of the product.
-
The product is isolated from the slurry. Recrystallization from water yields a pure product.
Visualization of the Comparative Framework
The logical flow for comparing the environmental impact of these synthesis routes can be visualized as a decision-making pathway.
Caption: Comparative workflow for assessing the environmental impact of this compound synthesis routes.
The following diagram illustrates the key inputs and outputs for each synthesis route, providing a high-level overview of their material flow.
Caption: Input-output diagram for the different this compound synthesis routes.
Conclusion
Based on the available data, the Urea-Dimethylamine route emerges as the most environmentally favorable method for the synthesis of this compound. It boasts a nearly quantitative yield, high atom economy, and avoids the use of highly toxic reagents like phosgene.[1] While it requires elevated temperature and pressure, the significant reduction in waste and elimination of hazardous materials make it a superior choice from a green chemistry perspective. The Sodium Cyanate route offers a viable alternative, though it generates a larger amount of inorganic waste. The Phosgene route, despite its high yield, is strongly discouraged due to the extreme toxicity of phosgene and the corrosive nature of its hydrochloric acid byproduct. For researchers and drug development professionals, prioritizing the Urea-Dimethylamine route aligns with the principles of sustainable and safe chemical manufacturing.
References
Validating the Mechanism of Action of 1,1-Dimethylurea-Derived Pharmaceuticals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,1-dimethylurea (B72202) moiety, a seemingly simple chemical scaffold, is a key structural feature in a diverse array of pharmaceuticals and bioactive compounds. Its ability to form stable hydrogen bonds allows for critical interactions with biological targets, leading to a range of therapeutic and biological effects. This guide provides a comparative analysis of three compounds containing a urea (B33335) or urea-like core: the antiviral agent Tilorone, the oncology drug Bosutinib, and the herbicide Linuron, which also exhibits endocrine-disrupting properties. We will delve into their validated mechanisms of action, supported by experimental data and detailed protocols, to offer a comprehensive resource for researchers in drug discovery and development.
Comparative Overview of this compound-Derived Compounds
The table below summarizes the key characteristics, mechanisms of action, and validated in vitro/in vivo effects of Tilorone, Bosutinib, and Linuron.
| Compound | Primary Use | Core Mechanism of Action | Key Validated In Vitro/In Vivo Effects | Alternative Compounds |
| Tilorone | Antiviral | Interferon Induction & Lysosomotropic Activity | - Induces interferon production.[1]- Inhibits viral replication (e.g., Ebola EC50: 230 nM; MERS-CoV EC50: 3.7 µM).[2]- Accumulates in lysosomes, increasing lysosomal pH (IC50: ~4 µM).[2] | Remdesivir, Favipiravir, Other broad-spectrum antivirals |
| Bosutinib | Oncology (Chronic Myeloid Leukemia) | Dual Src/Abl Tyrosine Kinase Inhibitor | - Inhibits Bcr-Abl kinase (IC50: <1 nM).[3]- Inhibits Src family kinases (IC50 for c-Src: ~250 nM).[4]- Suppresses downstream signaling (PI3K/AKT/mTOR, MAPK/ERK, JAK/STAT3).[5]- Induces apoptosis in CML cells. | Imatinib, Dasatinib, Nilotinib, Ponatinib, Asciminib.[6][7][8][9] |
| Linuron | Herbicide / Endocrine Disruptor | Photosystem II Inhibition & Androgen Receptor Antagonism | - Inhibits photosynthetic electron transport.[10][11]- Competes for androgen receptor binding (EC50 for hAR: ~20 µM).[12][13]- Inhibits androgen-induced gene expression (EC50: ~10 µM).[12][13]- Reduces androgen-dependent tissue weights in vivo.[12][13] | Metobromuron, Aclonifen, Prometryn.[14][15][16] |
In-Depth Mechanism of Action and Experimental Validation
This section provides a detailed look at the signaling pathways affected by each compound and the experimental protocols used to validate their mechanisms.
Tilorone: A Dual-Action Antiviral
Tilorone's antiviral properties are attributed to two primary mechanisms: the induction of interferons, which are critical components of the innate immune system, and its lysosomotropic activity, which can interfere with viral entry and replication.
Signaling Pathway
The proposed primary mechanism of Tilorone involves the activation of the RIG-I-like receptor (RLR) signaling pathway. This pathway is crucial for detecting intracellular viral RNA and initiating an antiviral response, which includes the production of type I interferons.[2][17]
Key Experimental Protocols
1. Interferon Induction Assay (in vitro):
-
Objective: To quantify the amount of interferon produced by cells following treatment with Tilorone.
-
Methodology:
-
Cell Culture: Human fibroblast or peripheral blood mononuclear cells are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of Tilorone for a specified period (e.g., 24 hours).
-
Supernatant Collection: The cell culture supernatant is collected.
-
Quantification: The concentration of interferon (e.g., IFN-β) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the target interferon.
-
Data Analysis: A standard curve is generated using known concentrations of recombinant interferon to determine the concentration in the treated samples.
-
2. Lysosomotropic Activity Assay:
-
Objective: To determine if Tilorone accumulates in lysosomes and alters their pH.
-
Methodology:
-
Cell Culture and Staining: Cells (e.g., HepG2) are cultured and stained with a lysosome-specific fluorescent probe (e.g., LysoTracker Red) that accumulates in acidic compartments.
-
Treatment: Cells are then treated with various concentrations of Tilorone.
-
Imaging: The fluorescence intensity within the cells is observed and quantified using fluorescence microscopy or a plate reader.
-
Data Analysis: A decrease in the fluorescent signal from the probe indicates an increase in lysosomal pH, confirming the lysosomotropic effect of Tilorone. The IC50 value, the concentration at which the fluorescent signal is reduced by 50%, is calculated.
-
Bosutinib: A Targeted Approach to Cancer Therapy
Bosutinib is a potent inhibitor of the Bcr-Abl and Src family tyrosine kinases, which are key drivers in the pathogenesis of Chronic Myeloid Leukemia (CML).
Signaling Pathway
Bosutinib exerts its therapeutic effect by blocking the ATP-binding site of the Bcr-Abl and Src kinases. This inhibition prevents the phosphorylation of downstream substrates, thereby disrupting multiple signaling pathways that are crucial for cancer cell proliferation, survival, and migration, including the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT3 pathways.[4][5]
Key Experimental Protocols
1. In Vitro Kinase Inhibition Assay:
-
Objective: To determine the potency of Bosutinib in inhibiting the kinase activity of Bcr-Abl and Src.
-
Methodology:
-
Reaction Setup: Recombinant Bcr-Abl or Src kinase is incubated with a specific peptide substrate and ATP in a reaction buffer.
-
Inhibitor Addition: Varying concentrations of Bosutinib are added to the reaction mixture.
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a set time at an optimal temperature.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (with ³²P-ATP), fluorescence resonance energy transfer (FRET), or an ELISA-based method with a phospho-specific antibody.
-
Data Analysis: The percentage of kinase inhibition is calculated for each Bosutinib concentration, and the IC50 value is determined from the dose-response curve.
-
2. Western Blot Analysis of Downstream Signaling:
-
Objective: To confirm that Bosutinib inhibits the phosphorylation of downstream signaling proteins in cancer cells.
-
Methodology:
-
Cell Culture and Treatment: CML cell lines (e.g., K562) are treated with different concentrations of Bosutinib for a specific duration.
-
Protein Extraction: Total protein is extracted from the cells using a lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: The protein concentration of each lysate is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of downstream proteins (e.g., p-AKT, AKT, p-ERK, ERK).
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.
-
Data Analysis: The band intensities are quantified, and the ratio of phosphorylated to total protein is calculated to assess the effect of Bosutinib on the signaling pathway.
-
Linuron: From Herbicide to Endocrine Disruptor
Linuron is primarily used as a herbicide, but its structural similarity to endogenous androgens allows it to act as an antagonist at the androgen receptor (AR), leading to endocrine-disrupting effects.
Dual Mechanisms of Action
1. Inhibition of Photosynthesis: In plants, Linuron blocks the photosynthetic electron transport chain by binding to the D1 protein in photosystem II, thereby inhibiting CO₂ fixation and ATP production, which ultimately leads to plant death.[10][18][11]
2. Androgen Receptor Antagonism: In animals, Linuron competitively binds to the androgen receptor, preventing the binding of natural androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This blocks the normal transcriptional activity of the AR, leading to adverse effects on the development and function of androgen-dependent tissues.[12][13]
Key Experimental Protocols
1. Androgen Receptor Competitive Binding Assay:
-
Objective: To measure the ability of Linuron to compete with a known androgen for binding to the AR.
-
Methodology:
-
Receptor Preparation: A source of AR is prepared, typically from rat prostate cytosol or using a recombinant AR protein.
-
Assay Setup: The AR preparation is incubated with a radiolabeled androgen (e.g., ³H-R1881) and varying concentrations of Linuron.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Unbound ligand is then separated from the receptor-bound ligand (e.g., using hydroxylapatite).
-
Quantification: The amount of radioactivity in the receptor-bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of Linuron that inhibits 50% of the specific binding of the radiolabeled androgen (IC50) is calculated.
-
2. AR-Mediated Transcriptional Activation Assay:
-
Objective: To determine if Linuron can inhibit androgen-induced gene expression.
-
Methodology:
-
Cell Line: A cell line (e.g., MDA-kb2) that is stably transfected with a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter is used.
-
Treatment: The cells are treated with a known androgen (e.g., DHT) to induce reporter gene expression, in the presence of increasing concentrations of Linuron.
-
Lysis and Measurement: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.
-
Data Analysis: The inhibitory effect of Linuron on DHT-induced reporter activity is quantified, and the IC50 value is determined.
-
3. Hershberger Assay (in vivo):
-
Objective: To assess the anti-androgenic effects of Linuron on androgen-dependent tissues in a living organism.
-
Methodology:
-
Animal Model: Peripubertal male rats are castrated to remove the endogenous source of androgens.
-
Treatment: The rats are treated with a constant dose of an androgen (e.g., testosterone propionate) to stimulate the growth of androgen-dependent tissues, along with varying doses of Linuron, for a set period (typically 10 days).
-
Tissue Collection and Weighing: At the end of the treatment period, the animals are euthanized, and the weights of specific androgen-dependent tissues (e.g., ventral prostate, seminal vesicles) are measured.
-
Data Analysis: A statistically significant reduction in the weight of these tissues in the Linuron-treated groups compared to the group receiving only the androgen indicates anti-androgenic activity.
-
Conclusion
This guide illustrates that the this compound scaffold is a versatile component in the design of molecules with potent and specific biological activities. By understanding the detailed mechanisms of action of compounds like Tilorone, Bosutinib, and Linuron, and by employing robust experimental protocols for their validation, researchers can continue to leverage this chemical moiety in the development of novel therapeutics and other bioactive agents. The provided experimental frameworks serve as a practical resource for scientists aiming to characterize the mechanism of action of new chemical entities containing the this compound core.
References
- 1. criver.com [criver.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Measurement of Protein-Protein Interactions through Microscale Thermophoresis (MST) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis [jove.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. [Interferon induction under in vitro conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. ChIP Analysis of Androgen Regulation of Transcriptional Activity | Thermo Fisher Scientific - US [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. oecd.org [oecd.org]
- 14. ctahr.hawaii.edu [ctahr.hawaii.edu]
- 15. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. data.starklab.org [data.starklab.org]
Cost-benefit analysis of using 1,1-Dimethylurea in industrial processes
In the landscape of industrial chemistry, the selection of reagents and intermediates is a critical decision governed by a delicate balance of cost, efficacy, safety, and environmental impact. 1,1-Dimethylurea (DMU), a derivative of urea (B33335), presents a compelling case for its use in a variety of industrial processes, from pharmaceutical synthesis to advanced agricultural applications. This guide provides a comprehensive cost-benefit analysis of this compound, comparing its performance with common alternatives, supported by available data and experimental protocols.
Core Applications and Comparative Analysis
The industrial utility of this compound is most prominent in two key sectors: pharmaceutical and agrochemical synthesis, and as a specialized nitrogen fertilizer. This analysis will focus on these areas to provide a clear comparison with established alternatives.
Pharmaceutical and Agrochemical Synthesis
This compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] It is a precursor for drugs such as phenobarbital (B1680315) and theophylline, and is also used in the production of herbicides and fungicides.[2]
Logical Framework for Reagent Selection
The decision-making process for selecting a reagent like this compound over a more conventional alternative such as urea involves weighing several factors, as illustrated in the diagram below.
Caption: Logical flow for selecting an industrial chemical reagent.
Performance Comparison: Synthesis of Phenobarbital
A classic example is the synthesis of phenobarbital, where a disubstituted malonic ester is condensed with a urea source.[3][4][5] While standard urea is commonly used, this compound can be an alternative.
| Feature | This compound | Urea |
| Molecular Weight | 88.11 g/mol | 60.06 g/mol |
| Solubility | Soluble in water and organic solvents[2] | Highly soluble in water, less so in organic solvents |
| Relative Cost (Lab Scale) | Higher | Lower |
| Potential Yield | Potentially higher in certain solvent systems due to better solubility | Yields can be variable; one study reports up to 17.45%[5] |
| Purity of Product | Can lead to high-purity products with fewer byproducts[6] | May require more extensive purification |
Note on Cost: The cost comparison is based on publicly available prices for laboratory-grade chemicals and may not reflect industrial bulk pricing.[7][8][9] Industrial scale production and procurement can significantly alter the economic feasibility.
Experimental Protocol: Comparative Synthesis of Phenobarbital
This protocol outlines a method to compare the efficacy of this compound and urea in the synthesis of phenobarbital.
-
Preparation of Sodium Methoxide: Dissolve a stoichiometric amount of sodium metal in anhydrous methanol (B129727) in two separate reaction vessels under an inert atmosphere.
-
Addition of Urea Source: To one vessel, add a molar equivalent of urea. To the second vessel, add a molar equivalent of this compound. Stir until dissolved.[4]
-
Condensation Reaction: Slowly add an equimolar amount of diethyl ethylphenylmalonate to each reaction mixture.[3][4]
-
Reflux: Heat both mixtures to reflux for a standardized period (e.g., 7-10 hours).
-
Workup: After cooling, acidify both mixtures with a suitable acid (e.g., HCl) to precipitate the crude phenobarbital.
-
Isolation and Purification: Filter the crude product from both reactions, wash with cold water, and dry. Purify the crude product by recrystallization from ethanol.
-
Analysis: Determine the actual yield for both reactions and calculate the percent yield.[10] Analyze the purity of the synthesized phenobarbital using techniques such as Thin Layer Chromatography (TLC), Infrared Spectroscopy (IR), and melting point determination.[5]
Slow-Release Nitrogen Fertilizers
This compound can be used in the formulation of slow-release fertilizers, providing a controlled supply of nitrogen to plants.[1] This enhances nitrogen use efficiency (NUE) and reduces environmental losses compared to conventional, highly soluble fertilizers like standard urea.[11]
Performance Comparison of Nitrogen Fertilizers
The primary benefit of slow-release fertilizers is the gradual nutrient release, which is designed to match the nutrient uptake pattern of the crop.
| Fertilizer Type | Nitrogen Content (%) | Release Mechanism | Relative Cost | Key Benefits | Key Drawbacks |
| This compound | ~31.8% | Biological/Chemical Degradation | High | Controlled release, low toxicity[1] | Higher cost, lower N content than urea |
| Standard Urea | ~46%[12] | Rapid Dissolution | Low[13][14] | High N content, low cost[12] | Prone to leaching and volatilization[15] |
| Sulfur-Coated Urea (SCU) | Variable | Microbial oxidation of sulfur coat[16] | Medium | Slow-release properties | Release rate dependent on microbial activity and temperature[16] |
| Polymer-Coated Urea (PCU) | Variable | Diffusion through polymer coat[16] | High | Predictable release based on coating thickness and temperature[16] | Higher cost |
Experimental Protocol: Determining Nitrogen Release Rates
The following protocol describes a laboratory incubation method to quantify and compare the nitrogen release rates of different fertilizer formulations.[17][18][19]
Caption: Experimental workflow for testing fertilizer nitrogen release.
Methodology Details:
-
Sample Preparation: Accurately weigh equivalent amounts of nitrogen from this compound, urea, SCU, and PCU. Place each sample into a fine mesh pouch that allows water and microbial contact but retains the fertilizer granules.
-
Incubation: Bury the pouches at a standardized depth in soil-filled incubation columns. Maintain the soil at a constant temperature (e.g., 25°C) and moisture level to simulate field conditions.
-
Sampling: At predetermined intervals (e.g., weekly), destructively sample three replicate columns for each fertilizer type.[16] Carefully retrieve the pouches.
-
Analysis: Gently wash the exterior of the pouches to remove soil. Dry the pouches and their contents. Weigh the remaining fertilizer to determine mass loss. Analyze the nitrogen content of the remaining fertilizer using a suitable method like the combustion method or Total Kjeldahl Nitrogen (TKN).[17][18][20]
-
Calculation: The amount of nitrogen released is determined by subtracting the nitrogen remaining in the pouch from the initial amount of nitrogen. Plot the cumulative nitrogen release as a percentage of the initial amount over time for each fertilizer type.
Cost-Benefit Synthesis
Pharmaceuticals & Agrochemicals:
-
Benefits of this compound: The primary benefits of using this compound in synthesis are its favorable solubility in organic solvents, which can lead to more homogenous reaction conditions, potentially higher yields, and a purer product with fewer side reactions.[2][6] This can reduce downstream purification costs, which are a significant part of the overall cost of API and agrochemical production.[21]
-
Costs of this compound: The main drawback is the higher direct purchase cost compared to bulk commodity chemicals like urea.
Slow-Release Fertilizers:
-
Benefits of this compound: As a slow-release nitrogen source, this compound contributes to improved nitrogen use efficiency.[11] This means more nitrogen is taken up by the crop and less is lost to the environment through leaching or volatilization.[15] This can lead to better crop yields with the same or lower nitrogen application rates and reduces the environmental impact of fertilization.[22]
-
Costs of this compound: The cost per unit of nitrogen is higher than for conventional urea.[12][14] Additionally, its nitrogen content is lower than that of pure urea, meaning more product must be transported and applied to deliver the same amount of nitrogen.
This analysis demonstrates that while this compound may have a higher upfront cost than some of its alternatives, its specific chemical properties and performance characteristics can offer significant benefits in terms of process efficiency, product purity, and environmental sustainability. A thorough evaluation of the specific industrial process and economic context is essential to make an informed decision on its application.
References
- 1. chemimpex.com [chemimpex.com]
- 2. China this compound Manufacturer and Supplier | Pengnuo [pengnuochemical.com]
- 3. benchchem.com [benchchem.com]
- 4. thaiscience.info [thaiscience.info]
- 5. cmuj.cmu.ac.th [cmuj.cmu.ac.th]
- 6. CN109956891B - Technical method for preparing 1, 1-dimethyl urea - Google Patents [patents.google.com]
- 7. UR01301000 - Urea, synthesis grade | Chem-Supply | Australia [shop.chemsupply.com.au]
- 8. Urea, 99%, ACS reagent 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. chemsavers.com [chemsavers.com]
- 10. web.ung.edu [web.ung.edu]
- 11. mdpi.com [mdpi.com]
- 12. mygarden.co.nz [mygarden.co.nz]
- 13. Urea - Price - Chart - Historical Data - News [tradingeconomics.com]
- 14. agmanager.info [agmanager.info]
- 15. What % of Slow or Controlled Release Fertilizer is Necessary [alliednutrients.com]
- 16. Nitrogen release rates from slow- and controlled-release fertilizers influenced by placement and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hort [journals.ashs.org]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. journals.flvc.org [journals.flvc.org]
- 21. New Agrochemical Product Study | AgbioInvestor [agbioinvestor.com]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
Assessing the Patent Landscape for 1,1-Dimethylurea Applications: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the patent landscape and comparative efficacy of key chemical scaffolds is paramount. This guide provides an objective comparison of 1,1-Dimethylurea (B72202) and its derivatives, focusing on their applications in drug discovery and related fields. By presenting supporting experimental data, detailed protocols, and clear visual aids, this document aims to facilitate informed decisions in research and development.
This compound (DMU) is a versatile chemical compound with a significant patent history primarily centered on its synthesis and its role as a crucial intermediate in the production of various chemicals, including pharmaceuticals and agrochemicals. While its direct application as a therapeutic agent is limited, its structural motif is a foundational element in a multitude of biologically active molecules. This guide explores the patented applications of DMU and compares its chemical utility and biological relevance to more complex urea (B33335) derivatives that have emerged from drug discovery programs.
Comparative Analysis of Urea Derivatives in Drug Discovery
The urea scaffold is a privileged structure in medicinal chemistry due to its ability to form multiple hydrogen bonds with biological targets. While this compound represents a simple iteration of this scaffold, research has largely focused on more complex, particularly N,N'-diarylurea, derivatives for therapeutic applications. These compounds have shown significant activity as kinase inhibitors in oncology.
Below is a comparative table summarizing the properties and applications of this compound against representative examples of more complex, biologically active urea derivatives.
| Feature | This compound | N,N'-Diarylureas (e.g., Sorafenib) | Phenylurea Derivatives |
| Chemical Structure | Simple, non-aromatic urea | Complex, with two aryl groups attached to the urea nitrogens | One aryl group and other substituents on the urea |
| Primary Patented Use | Chemical intermediate, synthesis reagent | Active Pharmaceutical Ingredient (API) | API, chemical intermediate |
| Key Biological Target(s) | Not a primary focus of patents | Protein kinases (e.g., RAF, VEGFR, PDGFR)[1][2] | Various, including kinases and other enzymes |
| Therapeutic Area | Not directly applicable | Oncology (e.g., renal cell carcinoma, hepatocellular carcinoma)[2] | Oncology, infectious diseases[3] |
| Representative IC50 Values | Data not widely available in public domain for specific drug targets | Potent, often in the nanomolar range against target kinases[2] | Varies widely depending on the specific compound and target |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide protocols for key experiments relevant to the synthesis and evaluation of urea derivatives.
Synthesis of High-Purity this compound
This protocol is adapted from a patented method for producing high-purity this compound, suitable as a starting material for further chemical synthesis.[4]
Materials:
-
Three-neck round-bottom flask with mechanical stirrer, thermometer, and reflux condenser
-
Sodium cyanate (B1221674) (390g)
-
Purified water (150ml)
-
40% Dimethylamine (B145610) aqueous solution (676g)
-
Benzaldehyde (B42025) (small amount)
-
Ascorbic acid (small amount)
-
Sodium hypochlorite (B82951) (small amount)
-
1% Sodium bicarbonate solution
Procedure:
-
Add sodium cyanate and purified water to the three-neck round-bottom flask.
-
Begin stirring and heating the mixture.
-
Add the 40% dimethylamine solution containing small amounts of benzaldehyde and ascorbic acid.
-
Maintain a constant temperature and continue stirring for 2-3 hours.
-
After the reaction is complete, add a small amount of sodium hypochlorite and 1% sodium bicarbonate solution and stir for 25 minutes.
-
Concentrate the solution under reduced pressure.
-
Induce crystallization by cooling.
-
Separate the crystals via centrifugation.
-
Recrystallize the product from water.
-
Dry the final product under vacuum to obtain high-purity this compound crystalline powder.
In Vitro Kinase Inhibition Assay
This biochemical assay is a standard method to determine the potency of a compound against a specific kinase, a common target for urea-based drugs.[5]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
Test compound (urea derivative)
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
Detection reagent (e.g., ADP-Glo™)
-
384-well microplates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then in the assay buffer.
-
In a 384-well plate, add the assay buffer, the kinase, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding the kinase-specific substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent to quantify the amount of ADP produced.
-
Measure the luminescence or fluorescence using a plate reader.
-
Plot the percentage of kinase inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic effects of potential drug candidates.[4]
Objective: To determine the cytotoxic potential of a novel heterocyclic urea.
Materials:
-
Cancer cell line(s) of interest
-
Complete culture medium
-
96-well plates
-
Test compound (heterocyclic urea)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an optimal density and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium and add the medium containing the test compounds at various concentrations. Include vehicle and positive controls.
-
Incubate the plates for 48 or 72 hours.
-
Add MTT solution to each well and incubate for an additional 2-4 hours.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizing Workflows and Pathways
To further clarify the processes and relationships discussed, the following diagrams have been generated using the DOT language.
References
- 1. Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Navigating the Analytical Landscape: An Inter-laboratory Comparison Guide for 1,1-Dimethylurea Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of 1,1-Dimethylurea (1,1-DMU) is critical. This guide provides a comparative overview of analytical methodologies, presenting key performance data to simulate an inter-laboratory comparison. It aims to assist laboratories in selecting and validating appropriate methods for their specific needs.
Comparison of Analytical Methods for this compound
The following tables summarize the quantitative performance of various analytical techniques used for the determination of this compound. This data is compiled from published studies and method validations, offering a snapshot of the expected performance from different analytical approaches.
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Intra-day Precision (RSD) | Inter-day Precision (RSD) | Reference |
| SFC-MS/MS | Environmental Samples | 0.4–3.0 µg/L | 1-10 µg/L | >0.99 | Not Reported | Not Reported | [4][5] |
| GC-NPD | Soil | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [6] |
Note: The performance of the GC-NPD method was not quantitatively detailed in the available documentation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of analytical results. Below are summaries of the experimental protocols for the methods cited in this guide.
Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS)
This method was developed for the rapid and sensitive quantification of this compound and its isomers in environmental samples.[4][5]
-
Sample Preparation: Soil samples are extracted with an appropriate solvent, followed by centrifugation and filtration of the supernatant before injection.
-
Chromatographic Separation:
-
Stationary Phase: Acquity UPC2 BEH 2-EP column.
-
Mobile Phase: Carbon dioxide with 10% (v/v) methanol (B129727) in an isocratic elution.
-
Flow Rate: 1.30 mL/min.
-
Temperature: 55 °C.
-
Backpressure: 190 bar.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity.
-
-
Analysis Time: 1.5 minutes.[4]
Gas Chromatography with Nitrogen Detection (GC-NPD)
This EPA method is designed for the determination of 1,3-Dimethylurea in soil, but the principles can be adapted for this compound.[6]
-
Sample Preparation:
-
Soil samples are extracted with methanol and water by shaking.
-
The extract is concentrated using a rotary evaporator.
-
The residue is redissolved in methanol to a final volume of 1.0 mL for analysis.
-
-
Chromatographic Separation:
-
Instrument: Varian model 2100 Gas Chromatograph or equivalent.
-
Detector: Coulson Electrolytic Conductivity Detector (Nitrogen mode).
-
Column: Appropriate column for resolving the analyte from matrix interferences.
-
-
Quantification: The concentration is calculated by comparing the peak height of the sample extract to that of the closest standard or by using a standard curve.[6]
Visualizing Workflows and Concepts
To further clarify the processes involved in this compound analysis and the principles of inter-laboratory comparisons, the following diagrams are provided.
Conclusion
The data presented in this guide highlights the capabilities of modern analytical techniques for the determination of this compound. The SFC-MS/MS method demonstrates high sensitivity and rapid analysis times, making it suitable for high-throughput environmental screening.[4][5] While quantitative performance data for the GC-NPD method was not available, gas chromatography remains a robust and widely accessible technique for the analysis of volatile and semi-volatile compounds.[6]
For laboratories seeking to establish or verify their methods for 1,1-DMU analysis, the information provided herein serves as a valuable benchmark. Participation in formal proficiency testing programs, when available, is strongly encouraged to ensure ongoing quality and to demonstrate competence to clients and regulatory bodies.[1] The principles of ILCs, including the use of standardized samples and statistical evaluation of results, are fundamental to achieving comparability and reliability in analytical measurements.
References
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. zwickroell.com [zwickroell.com]
- 3. What is an inter laboratory comparison ? [compalab.org]
- 4. Rapid Simultaneous Quantification of 1-Formyl-2,2-Dimethylhydrazine and Dimethylurea Isomers in Environmental Samples by Supercritical Fluid Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 5. Rapid Simultaneous Quantification of 1-Formyl-2,2-Dimethylhydrazine and Dimethylurea Isomers in Environmental Samples by Supercritical Fluid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
Safety Operating Guide
Proper Disposal of 1,1-Dimethylurea: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 1,1-Dimethylurea, a compound used in various organic synthesis applications. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is a white to off-white crystalline powder and is considered a hazardous substance.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Respiratory Protection: In case of insufficient ventilation or dust formation, use a NIOSH-approved respirator.
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with federal, state, and local regulations. The primary regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA).
Step 1: Hazardous Waste Determination
The generator of the waste is responsible for determining if it is a hazardous waste. While this compound is not specifically listed as a U-listed or P-listed hazardous waste under RCRA, it must be evaluated for the following characteristics:
-
Ignitability: The substance's ability to catch fire.
-
Corrosivity: The substance's ability to corrode metal.
-
Reactivity: The substance's instability or potential to explode.
-
Toxicity: The substance's potential to leach harmful constituents into the environment.
Consult your institution's Environmental Health and Safety (EHS) department for guidance on performing a hazardous waste determination. They may have specific protocols or require analytical testing.
Step 2: Waste Segregation and Collection
-
Solid Waste: Collect waste this compound in a designated, leak-proof, and sealable container. Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
Contaminated Materials: Any materials contaminated with this compound, such as personal protective equipment (gloves, etc.), weighing papers, or spill cleanup materials, should be collected in a separate, clearly labeled container.
-
Empty Containers: Original containers of this compound must be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste. After triple-rinsing, the container can be disposed of as non-hazardous waste, with the label defaced or removed.
Step 3: Labeling of Waste Containers
All waste containers must be properly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: 598-94-7
-
An indication of the hazards (e.g., "Irritant")
-
The accumulation start date (the date the first drop of waste was added to the container)
-
The name and contact information of the generating laboratory or researcher
Step 4: Storage of Chemical Waste
-
Store waste containers in a designated satellite accumulation area within or near the laboratory.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the satellite accumulation area.
Step 5: Arranging for Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.[1] This is a solid chemical waste and should not be disposed of in drains.[1]
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₃H₈N₂O |
| Molecular Weight | 88.11 g/mol |
| CAS Number | 598-94-7 |
| Appearance | White to off-white crystalline powder |
| Melting Point | 178-183 °C |
| Solubility in Water | Soluble (5%) |
| Storage Temperature | Store below +30°C |
Source: ChemicalBook, Sigma-Aldrich[2][3]
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Safeguarding Your Research: Personal Protective Equipment for Handling 1,1-Dimethylurea
Essential guidance for the safe handling and disposal of 1,1-Dimethylurea in a laboratory setting, designed for researchers, scientists, and drug development professionals.
This document provides immediate, actionable safety and logistical information for the use of this compound, ensuring the protection of laboratory personnel and compliance with safety standards. Adherence to these protocols is critical for maintaining a safe research environment.
Personal Protective Equipment (PPE) Selection
When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate level of protection is used. The following table summarizes the recommended PPE.
| PPE Category | Minimum Requirement | Recommended Material/Standard | Considerations |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene gloves are recommended for incidental contact. Always inspect gloves for integrity before use. | For prolonged or direct contact, consult the glove manufacturer's chemical resistance data. As a general rule, thicker gloves provide greater resistance but may reduce dexterity.[1] |
| Eye and Face Protection | Safety glasses with side shields | Chemical safety goggles. A face shield may be required for splash hazards. | Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2][3] |
| Skin and Body Protection | Fully-buttoned laboratory coat | A chemically resistant apron or coveralls should be considered for larger quantities or significant splash potential. | Wear appropriate protective gloves and clothing to prevent skin exposure.[3] |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. | A NIOSH-approved N95 dust mask or higher should be used if dusts are generated and ventilation is inadequate. | Use in a well-ventilated area and avoid the formation of dust and aerosols.[2][4][5] |
Operational Plan: Step-by-Step Handling Procedures
1. Pre-Handling Preparation:
-
Ensure the work area is clean and uncluttered.
-
Locate the nearest safety shower and eyewash station.
-
Verify that the chemical fume hood is functioning correctly if required.
-
Don the appropriate PPE as outlined in the table above.
2. Handling this compound:
-
Handle this compound in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.[4]
-
When weighing the solid, do so carefully to minimize dust generation.
-
Keep the container tightly closed when not in use.[2]
-
Do not eat, drink, or smoke in the handling area.[4]
3. Post-Handling Procedures:
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4]
-
Clean the work area and any equipment used.
-
Store this compound in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3]
Disposal Plan: Safe Waste Management
1. Waste Collection:
-
All waste materials contaminated with this compound, including excess reagent, contaminated PPE, and spill cleanup materials, should be considered chemical waste.
-
Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.[7]
-
Do not mix this compound waste with other incompatible waste streams.
2. Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name "this compound".
-
Store the sealed waste container in a designated satellite accumulation area away from general laboratory traffic.
3. Disposal Procedure:
-
Dispose of the waste through your institution's Environmental Health and Safety (EHS) department.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[8]
-
Do not dispose of this compound down the drain or in the regular trash.[8]
In Case of a Spill:
-
For minor spills, alert personnel in the immediate area.
-
Wearing appropriate PPE, sweep up the solid material, taking care not to generate dust, and place it in a sealed container for disposal.[3][6]
-
For major spills, evacuate the area and contact your institution's EHS department immediately.
Visualizing PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate PPE when handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
